molecular formula C8H6N2S3 B090727 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione CAS No. 17654-88-5

3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Cat. No.: B090727
CAS No.: 17654-88-5
M. Wt: 226.3 g/mol
InChI Key: JRFUIXXCQSIOEB-UHFFFAOYSA-N
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Description

3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione is a sulfur-rich heterocyclic compound with the molecular formula C8H6N2S3 and a molecular weight of 226.33 . It is recognized as a versatile building block in medicinal and agrochemical research due to the strong aromaticity and the presence of the N-C-S moiety, which are associated with low toxicity and high in vivo stability . This dithione derivative is a key precursor for synthesizing various biologically active molecules and is closely related to its potassium salt (CAS 6336-51-2), which is explicitly described as a complexing reagent for metal ions such as Bismuth (Bi), Tellurium (Te), and Selenium (Se) . The 1,3,4-thiadiazole core is a privileged scaffold in drug discovery, with documented derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties . In chemical synthesis, this compound and its derivatives can undergo reactions with halogens like molecular iodine, leading to the formation of charge-transfer complexes or disulfide products, which is a subject of interest in spectroscopic and structural investigation . The compound can be analyzed using reverse-phase (RP) HPLC methods, facilitating its purification and quality control in research settings . This compound is supplied for research applications only. It is strictly not intended for diagnostic, therapeutic, or any form of human or animal use.

Properties

IUPAC Name

3-phenyl-1,3,4-thiadiazolidine-2,5-dithione
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InChI

InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JRFUIXXCQSIOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00170151
Record name 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl-
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Molecular Weight

226.3 g/mol
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CAS No.

17654-88-5
Record name Bismuthiol II
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Record name 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl-
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Record name 2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl-
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Record name 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione
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Foundational & Exploratory

Synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, a heterocyclic compound belonging to the versatile 1,3,4-thiadiazole class. Derivatives of this scaffold are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document delineates a field-proven synthetic protocol, explains the underlying reaction mechanisms, and details the necessary steps for purification and characterization. The methodology is presented with an emphasis on the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation for researchers in drug discovery and development.

Introduction and Synthetic Strategy

The 1,3,4-thiadiazole core is a privileged scaffold in modern medicinal chemistry. The introduction of a phenyl group at the 3-position and the presence of two thione functionalities at the 2- and 5-positions create a molecule with unique electronic properties and potential as a versatile building block for more complex bioactive agents.

The synthesis of this compound is most effectively achieved through a cyclocondensation reaction. The selected strategy involves the reaction of phenylhydrazine with an excess of carbon disulfide in a basic medium. This approach is robust and proceeds through a well-understood mechanism involving the formation of a key dithiocarbazate intermediate.

Causality of the Synthetic Route:

  • Phenylhydrazine serves as the nitrogen- and phenyl-group donor, providing the core N-N-Ph backbone of the heterocyclic ring.

  • Carbon Disulfide (CS₂) is a highly versatile C1 synthon. In this reaction, it acts as the source for both thiocarbonyl carbons (C2 and C5) and their attached sulfur atoms. Two equivalents are required for the cyclization.

  • A Base (e.g., Triethylamine or Potassium Hydroxide) acts as a catalyst. It deprotonates the hydrazine, increasing its nucleophilicity to facilitate the initial attack on the electrophilic carbon of CS₂. It also aids in the subsequent proton transfer steps required for cyclization.

The overall transformation is a one-pot procedure that efficiently constructs the target heterocycle from readily available starting materials.

Reaction Mechanism and Workflow

The synthesis proceeds via two primary stages: the formation of a phenyldithiocarbazate intermediate, followed by an intramolecular cyclization with a second equivalent of carbon disulfide, leading to the stable five-membered ring.

G cluster_mechanism Reaction Mechanism N1 Phenylhydrazine (Ph-NH-NH2) Intermediate1 Deprotonated Hydrazine (Ph-NH-NH⁻) N1->Intermediate1 Deprotonation CS2_1 Carbon Disulfide (CS2) Base Base (B:) Intermediate2 Phenyldithiocarbazate Anion [Ph-NH-NH-C(S)S⁻] Intermediate1->Intermediate2 Nucleophilic Attack on CS2 Intermediate3 Cyclization Precursor Intermediate2->Intermediate3 Attack on second CS2 CS2_2 Second CS2 Equivalent Product This compound Intermediate3->Product Intramolecular Cyclization H2S H2S Elimination Intermediate3->H2S Protonation & Elimination

Caption: Key mechanistic steps in the formation of the thiadiazolidine ring.

The experimental procedure follows a logical progression from reaction setup to final product isolation, as outlined below.

G cluster_workflow Experimental Workflow A 1. Reagent Setup Dissolve phenylhydrazine & base in ethanol. Cool to 0-5°C. B 2. CS2 Addition Add carbon disulfide dropwise. Maintain low temperature. A->B C 3. Reaction Stir at room temp, then reflux for 3-4 hours. B->C D 4. Precipitation Cool mixture and acidify with HCl (aq). C->D E 5. Isolation Filter the crude solid product. D->E F 6. Purification Wash with water, then recrystallize from ethanol. E->F G 7. Characterization Obtain m.p., FT-IR, NMR, and MS data. F->G

Caption: High-level overview of the experimental synthesis workflow.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound.

3.1 Materials and Equipment

  • Reagents: Phenylhydrazine (≥97%), Carbon disulfide (≥99%), Triethylamine (≥99%), Ethanol (95% or absolute), Hydrochloric acid (concentrated), Deionized water.

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, ice bath, Buchner funnel and flask, standard laboratory glassware, filter paper.

3.2 Quantitative Data

ReagentMolar Mass ( g/mol )AmountMoles (mol)Molar Ratio
Phenylhydrazine108.145.41 g (5.0 mL)0.051
Carbon Disulfide76.1411.42 g (9.0 mL)0.153
Triethylamine101.195.06 g (7.0 mL)0.051
Product (Theoretical) 226.34 11.32 g 0.05 -

3.3 Step-by-Step Methodology

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (5.41 g, 0.05 mol) in 50 mL of ethanol. Place the flask in an ice-water bath and allow the solution to cool to 0-5°C with gentle stirring.

  • Base Addition: Add triethylamine (5.06 g, 0.05 mol) dropwise to the cooled solution over 5 minutes.

  • Carbon Disulfide Addition: Transfer carbon disulfide (11.42 g, 0.15 mol) to a dropping funnel. Add the CS₂ dropwise to the stirred reaction mixture over 30-40 minutes. Causality Note: This addition must be slow and controlled. The reaction is exothermic, and maintaining a low temperature prevents the volatilization of CS₂ and minimizes the formation of side products. A reddish-orange precipitate may begin to form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour.

  • Cyclization (Reflux): Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) using a heating mantle or water bath. Maintain a gentle reflux for 3-4 hours. The color of the mixture will typically darken.

  • Product Precipitation (Work-up): After the reflux period, turn off the heat and allow the flask to cool to room temperature. Cool the mixture further in an ice bath. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3 (check with pH paper). Causality Note: The product exists as a triethylammonium salt in the basic reaction medium. Acidification protonates the molecule, rendering it insoluble in the aqueous ethanol and causing it to precipitate out as a solid.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove triethylamine hydrochloride and other water-soluble impurities.

  • Purification: The crude product is purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. The experimental data should align with the following expected values for the target structure.

  • Appearance: Yellow to orange crystalline solid.

  • Molecular Formula: C₈H₆N₂S₃

  • Molecular Weight: 226.34 g/mol

  • Melting Point: A sharp melting point is indicative of high purity.

  • FT-IR (KBr, cm⁻¹):

    • ~3050-3100 (Aromatic C-H stretch)

    • ~1590, 1490 (Aromatic C=C stretch)

    • ~1350-1400 (C-N stretch)

    • ~1150-1250 (C=S stretch, thiocarbonyl)

    • Absence of N-H stretching bands (~3200-3400) confirms the cyclized structure.

  • ¹H-NMR (DMSO-d₆, δ ppm):

    • ~7.4-7.8 (m, 5H, Ar-H): A multiplet corresponding to the five protons of the phenyl ring.

  • Mass Spectrometry (EI-MS):

    • m/z (%): 226 [M]⁺ (Molecular ion peak corresponding to the molecular weight).

Successful synthesis is validated when the data from these analytical methods are consistent with the proposed structure of this compound.

References

  • Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by thiocarbomoylation. Retrieved from [Link]

  • Al-Janabi, A. H. R. (2019). Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. University of Kerbala.
  • Jebas, S. R., et al. (2022). Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies. PubMed Central.
  • Dains, F. B., Brewster, R. Q., & Olander, C. P. (1926).
  • Fadda, A. F. (2017). Reaction of compound 1 with phenyl isothiocyanate.
  • El-Mashtoly, S. F., & El-Ghamry, H. A. (2016). Synthesis, characterization and bioactivites of dithiocarbazate Schiff base ligands and their metal complexes.
  • Butler, R. N., & O'Donohue, A. M. (1981). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. Journal of the Chemical Society, Perkin Transactions 1, 1387-1393.
  • Ugli, J. F. Y., et al. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products.
  • SciSpace. (1987). Top 8 papers published in the topic of Phenyl isothiocyanate in 1987. Retrieved from [Link]

  • Eltayeb, N. E., et al. (2018). Molecular design and synthesis of new dithiocarbazate complexes; crystal structure, bioactivities and nano studies. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 1,3,4-Thiadiazole-2,5-dithiol in Modern Synthesis. Retrieved from [Link]

  • Golen, J. A., et al. (2022). Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. PubMed Central.
  • Gomha, S. M., et al. (2017).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • Ali, A. M., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.
  • Hranjec, M., et al. (2009).
  • Semantic Scholar. (n.d.). THIAZOLIDINONE BASED 2,5-DISUBSTITUTED-1,3,4-THIADIAZOLE: SYNTHESIS AND ANTIMICROBIAL EVALUATION. Retrieved from [Link]

  • Reagents for Organic Synthesis. (n.d.). Phenyl Isothiocyanate. Retrieved from [Link]

  • LookChem. (n.d.). 1,3,4-Thiadiazolidine-2,5-dithione,sodium salt (1:2) CAS NO.55906-42-8. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • Golen, J. A., et al. (2022). Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione.
  • Scholars Middle East Publishers. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Retrieved from [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Thiazolidinone based 2, 5-disubstituted-1, 3, 4-thiadiazole: Synthesis and antimicrobial evaluation | Request PDF. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Retrieved from [Link]

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An In-Depth Technical Guide to 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione: Navigating a Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The query for a comprehensive technical guide on the chemical properties of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione (CAS Number: 17654-88-5) has revealed a notable scarcity of specific, publicly available scientific literature and experimental data for this exact molecule. While its basic identifiers such as molecular formula (C₈H₆N₂S₃) and molecular weight (226.34 g/mol ) are established, detailed characterization including a confirmed melting point, solubility profile, and specific spectral data (¹H NMR, ¹³C NMR, IR) remains largely undocumented in readily accessible chemical databases and research articles.[1]

This guide, therefore, adopts a scientifically rigorous approach by providing a detailed overview of the chemical properties of the broader and extensively studied class of 1,3,4-thiadiazole derivatives. The principles of synthesis, reactivity, and biological activity discussed herein are foundational to understanding the anticipated behavior of this compound. This document will equip researchers with the fundamental knowledge required to approach the synthesis and characterization of this specific compound, while transparently acknowledging the existing data gaps.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic moiety containing one sulfur and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its remarkable versatility and broad spectrum of biological activities.[2] The aromaticity of the ring system, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an attractive pharmacophore for designing molecules that can effectively interact with biological targets.

Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antihypertensive properties.[3] The specific biological activity is often modulated by the nature of the substituents at the 2- and 5-positions of the thiadiazole ring.

Synthesis of 1,3,4-Thiadiazole Derivatives: Established Methodologies

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is well-documented, with several reliable methods available to the synthetic chemist. A common and versatile approach involves the cyclization of thiosemicarbazides with various reagents.

General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

A prevalent method for the synthesis of the 1,3,4-thiadiazole core involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives. The reaction typically proceeds via the formation of an intermediate which then undergoes cyclization, often in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.

Conceptual Workflow for 1,3,4-Thiadiazole Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization/ Dehydration Thiosemicarbazide->Cyclization Carboxylic_Acid Carboxylic Acid (or derivative) Carboxylic_Acid->Cyclization Thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole Cyclization->Thiadiazole

Caption: General synthetic route to 1,3,4-thiadiazole derivatives.

A variety of electrophilic reagents can be employed for the cyclization of thiosemicarbazides, including aromatic aldehydes, isatin, phenyl isothiocyanate, and carbon disulfide, leading to a diverse range of 2,5-disubstituted 1,3,4-thiadiazoles.[4]

Anticipated Chemical Properties of this compound

Based on the structure, which features a phenyl group and two thione functionalities, we can infer some of the expected chemical properties.

PropertyAnticipated CharacteristicRationale
Physical State Likely a solid at room temperature.The presence of aromatic and heterocyclic rings often leads to a crystalline solid state.
Solubility Expected to be poorly soluble in water and more soluble in polar aprotic organic solvents like DMSO and DMF.The phenyl group imparts hydrophobicity, while the polar thiadiazolidine ring and thione groups may allow for some solubility in polar organic solvents.
Melting Point A relatively high melting point is anticipated.The planar structure and potential for intermolecular interactions would contribute to a stable crystal lattice.
Spectroscopic Characterization of 1,3,4-Thiadiazole Derivatives

While specific data for this compound is not available, the following provides a general guide to the expected spectroscopic features of 1,3,4-thiadiazole derivatives.

Infrared (IR) Spectroscopy:

  • C=N stretching: A characteristic absorption band for the C=N bond within the thiadiazole ring is typically observed in the region of 1650-1550 cm⁻¹.

  • C-S stretching: Absorptions corresponding to C-S stretching vibrations are generally found in the fingerprint region, often between 800-600 cm⁻¹.

  • Aromatic C-H stretching: For derivatives containing a phenyl group, C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹.

  • C=S stretching: The presence of thione groups (C=S) would give rise to a characteristic absorption, typically in the range of 1250-1020 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Protons on the phenyl ring would appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts would be influenced by the electronic effects of the thiadiazole ring.

  • ¹³C NMR: The carbon atoms of the thiadiazole ring would exhibit characteristic chemical shifts. The C=S carbons of the thione groups are expected to be significantly deshielded and appear at a high chemical shift value, potentially in the range of δ 180-200 ppm. Carbons of the phenyl ring would resonate in the typical aromatic region (δ 120-150 ppm).

Reactivity and Potential Applications in Drug Development

The reactivity of the 1,3,4-thiadiazole ring is influenced by the nature of its substituents. The thione groups in this compound are expected to be key sites of reactivity. They can potentially undergo reactions such as alkylation at the sulfur atom or participate in cycloaddition reactions.

The broader class of 1,3,4-thiadiazole derivatives has been extensively investigated for a variety of therapeutic applications. The structural features of these compounds allow for diverse interactions with biological macromolecules.

Potential Therapeutic Applications of 1,3,4-Thiadiazole Derivatives:

G cluster_applications Potential Therapeutic Areas Thiadiazole 1,3,4-Thiadiazole Derivatives Antimicrobial Antimicrobial Thiadiazole->Antimicrobial Anticancer Anticancer Thiadiazole->Anticancer Anti_inflammatory Anti-inflammatory Thiadiazole->Anti_inflammatory Anticonvulsant Anticonvulsant Thiadiazole->Anticonvulsant

Caption: Diverse biological activities of the 1,3,4-thiadiazole scaffold.

Conclusion and Future Directions

While a comprehensive technical guide on the specific chemical properties of this compound is currently hindered by a lack of available experimental data, this document provides a robust framework based on the well-established chemistry of the 1,3,4-thiadiazole class of compounds. The synthetic strategies, expected physicochemical properties, and potential biological activities outlined here serve as a valuable resource for researchers interested in this molecule.

Future research efforts should focus on the definitive synthesis and thorough characterization of this compound. The publication of its detailed spectral data, melting point, and solubility profile would be a significant contribution to the field of heterocyclic chemistry and would enable further exploration of its potential applications in medicinal chemistry and materials science.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Heterocyclic compounds. Part 6. Synthesis of 1,3,4-thiadiazolidines from the reactions of phenyl hydrazones with phenyl isothiocyanate and carbon disulphide. Royal Society of Chemistry. [Link]

  • Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Safety and Toxicity Data. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles. Retrieved from [Link]

  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • ResearchGate. (n.d.). (a) Synthesis from dithiols and phosgene. (b) Reaction of.... Retrieved from [Link]

  • Hassan, A. A., et al. (2005).
  • Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 5(2), 324-336.
  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-834.

Sources

Characterization of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

While the definitive crystal structure of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione remains to be elucidated through single-crystal X-ray diffraction, a comprehensive understanding of its molecular characteristics is achievable through a synthesis of established synthetic routes, spectroscopic analysis, and comparative structural investigation with related heterocyclic systems. This technical guide provides a consolidated overview of the synthesis, spectroscopic characterization, and a theoretical and comparative structural analysis of this compound. By examining available data and drawing parallels with structurally analogous compounds, we offer insights into its molecular geometry and potential intermolecular interactions, providing a valuable resource for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Derivatives of this heterocyclic system have demonstrated potent antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The inclusion of exocyclic sulfur atoms, as in the dithione form, can further modulate the compound's electronic properties and potential for biological interactions, particularly through coordination with metallic ions in enzymes. The phenyl substituent at the 3-position introduces steric and electronic factors that influence the molecule's conformation and its interactions with biological targets. A thorough characterization of this compound is therefore a critical step in exploring its potential applications.

Synthesis and Characterization

A plausible and documented route for the synthesis of 4-phenyl-1,3,4-thiadiazolidine-5-thiones involves the reaction of ketone phenylhydrazones with carbon disulfide in the presence of a base like sodium hydride in a solvent such as dimethylformamide. This method provides a direct pathway to the desired heterocyclic core.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established methods for analogous compounds:

  • Reaction Setup: To a stirred suspension of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of the appropriate ketone phenylhydrazone in DMF is added dropwise at 0 °C.

  • Addition of Carbon Disulfide: After stirring for a designated period, carbon disulfide (CS₂) is added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to ensure completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction is quenched by the careful addition of water or a dilute acid. The resulting mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

G cluster_workflow Synthesis Workflow start Ketone Phenylhydrazone + NaH in DMF cs2 Add Carbon Disulfide (CS2) start->cs2 Stir at 0°C reaction Reaction Progression cs2->reaction Warm to RT workup Quenching and Extraction reaction->workup Monitor by TLC purification Purification workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Analysis

In the absence of single-crystal X-ray data, spectroscopic methods are paramount for structural elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=S (thione) groups, typically in the region of 1250-1020 cm⁻¹. The presence of the aromatic phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The N-N and C-N stretching vibrations within the thiadiazolidine ring would also contribute to the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons of the phenyl group would appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The N-H proton of the thiadiazolidine ring, if present in the tautomeric form, would likely appear as a broad singlet.

    • ¹³C NMR: The carbon atoms of the two thione groups (C=S) are expected to resonate at a significantly downfield chemical shift, potentially in the range of δ 180-200 ppm. The aromatic carbons of the phenyl ring would appear in their characteristic region (δ 120-140 ppm).

  • Mass Spectrometry (MS): The mass spectrum would provide the molecular weight of the compound, with the molecular ion peak [M]⁺ confirming the elemental composition of C₈H₆N₂S₃. Fragmentation patterns could offer further structural information, such as the loss of the phenyl group or cleavage of the thiadiazolidine ring.

Structural and Comparative Analysis

Although a crystal structure for the title compound is not available, a comparative analysis with a structurally similar compound, 3-phenyl-1,4,2-dithiazole-5-thione , for which crystallographic data has been published, can provide valuable insights.

The crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione reveals a nearly planar molecule, with a very small dihedral angle between the dithiazole and phenyl rings. This planarity is attributed to the extension of π-delocalization between the two ring systems. In the solid state, its molecules are organized in parallel chains, with intermolecular interactions such as aromatic π–π stacking and weak C—H⋯S contacts playing a significant role in the crystal packing.

It is reasonable to hypothesize that this compound would also exhibit a degree of planarity to maximize π-conjugation between the phenyl ring and the thiadiazolidine system. The presence of two thione groups and nitrogen atoms provides ample opportunities for hydrogen bonding and other non-covalent interactions, which would govern its solid-state architecture.

Caption: A visual comparison of the predicted structure of the title compound and the known structure of a close analog.

Theoretical and Computational Analysis

In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations are a powerful tool for predicting the molecular geometry and electronic properties of compounds like this compound.

  • Geometry Optimization: DFT calculations can provide optimized bond lengths, bond angles, and dihedral angles for the molecule in its ground state. This would allow for a theoretical determination of the planarity of the ring systems.

  • Molecular Electrostatic Potential (MEP): An MEP map can visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is crucial for understanding potential sites for electrophilic and nucleophilic attack and for predicting intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability.

Computational studies on related 1,3,4-thiadiazole derivatives have shown a good correlation between calculated and experimental geometric parameters, lending confidence to the predictive power of this approach for the title compound.

Conclusion and Future Directions

While the definitive solid-state structure of this compound awaits experimental determination via single-crystal X-ray crystallography, this technical guide provides a robust framework for its characterization. The synthesis is achievable through established methods, and spectroscopic techniques offer a reliable means of structural confirmation. Comparative analysis with known structures and the application of computational chemistry provide a strong basis for understanding its molecular geometry and electronic properties.

Future research should prioritize the growth of single crystals suitable for X-ray diffraction to provide unequivocal structural data. This would validate the theoretical predictions and provide a detailed understanding of its intermolecular interactions, paving the way for the rational design of novel derivatives with potential applications in drug development and materials science.

References

  • Omar, M. T., & Basyouni, W. M. (1985). Heterocyclic compounds. Part 6. Synthesis of 1,3,4-thiadiazolidines from the reactions of phenyl hydrazones with phenyl isothiocyanate and carbon disulphide. Journal of the Chemical Society, Perkin Transactions 1, 1985-1987.
  • Thorn, G. D., & Ludwig, R. A. (1962). The dithiocarbamates and related compounds. Elsevier Publishing Company.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
  • Mathew, V., Giles, D., & Sudheesh, S. (2010). Synthesis, characterization and biological evaluation of some novel substituted 5-phenyl-1, 3, 4-thiadiazole derivatives for their antibacterial activity. Journal of Pharmacy Research, 3(11), 2743-2746.
  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1, 3, 4-thiadiazol-2-ylmethyl-1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 39(9), 793-804.
  • Foroumadi, A., Kargar, Z., Sakhteman, A., Sharifzadeh, Z., Feyzmohammadi, R., & Shafiee, A. (2006). Synthesis and in vitro antibacterial activity of N-(5-aryl-1, 3, 4-thiadiazol-2-yl) piperazinyl quinolones. Bioorganic & medicinal chemistry letters, 16(10), 2720-2724.
  • Kalluraya, B., Chimbalkar, R. M., & Hegde, J. C. (2004). Synthesis, characterization and antibacterial activity of some new 1, 3, 4-thiadiazole derivatives. Indian journal of chemistry. Sect. B: Organic chemistry including medicinal chemistry, 43(6), 1325.
  • Gomha, S. M., & Abdel-Aziz, H. A. (2012). Synthesis of new triazolo [4, 3-b][1][2][3][4] tetrazines and triazolo [3, 4-b][1][3][5] thiadiazines from 5-hydrazino-1, 2, 4-triazole-3-thione. Bulletin of the Korean Chemical Society, 33(1), 253-258.

  • Chou, J. Y., & Lai, J. Y. (2003). Synthesis and properties of novel aromatic poly (1, 3, 4-thiadiazole) s containing ether and isopropylidene or hexafluoroisopropylidene units. Journal of applied polymer science, 87(11), 1789-1796.
  • Tsoleridis, C. A., Kourounakis, A. P., & Kourounakis, P. N. (2007). Synthesis and pharmacological evaluation of some new 1, 3, 4-thiadiazole and 1, 2, 4-triazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 22(3), 345-350.

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Spectroscopic analysis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Phenyl-Substituted 1,3,4-Thiadiazole Derivatives

A Note on the Target Analyte: Initial searches for comprehensive spectroscopic data on the specific molecule, 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, revealed a scarcity of available peer-reviewed literature. To provide a robust and well-referenced technical guide that adheres to the principles of scientific integrity, this document will focus on the closely related and extensively studied class of phenyl-substituted 1,3,4-thiadiazole derivatives . The principles and methodologies described herein provide a foundational framework applicable to the structural elucidation of a wide range of heterocyclic compounds, including the originally requested analyte, should authenticated samples become available.

Introduction: The 1,3,4-Thiadiazole Core in Modern Research

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a privileged structure in medicinal and materials science, forming the core of compounds with a wide spectrum of biological activities and valuable photophysical properties.[1][2][3] The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic analysis provides the essential toolkit for this characterization, offering a non-destructive window into the molecular architecture.

This guide serves as a detailed exploration of the primary spectroscopic techniques used to elucidate the structure of phenyl-substituted 1,3,4-thiadiazole derivatives. As a Senior Application Scientist, the focus here is not merely on the data but on the causality—why specific spectroscopic signatures appear and how they collectively validate the molecular structure.

Workflow for Synthesis and Spectroscopic Characterization

The journey from synthesis to structural confirmation is a systematic process. A generalized workflow ensures that the material being analyzed is the intended product, a cornerstone of trustworthy scientific reporting.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Verification cluster_analysis Spectroscopic Analysis A Starting Materials (e.g., Substituted Benzoic Acid, Thiosemicarbazide) B Cyclization Reaction A->B Reagents (e.g., H2SO4) C Crude Product (e.g., 2-amino-5-phenyl-1,3,4-thiadiazole) B->C Neutralization D Recrystallization or Chromatography C->D E Purity Check (TLC, Melting Point) D->E F FT-IR Spectroscopy (Functional Groups) E->F Confirmed Purity G NMR Spectroscopy (¹H & ¹³C) (Structural Backbone) F->G H Mass Spectrometry (Molecular Weight) G->H I UV-Vis Spectroscopy (Electronic Transitions) H->I J Validated Structure I->J Final Structure Elucidation

Caption: Generalized workflow from synthesis to structural validation.

Part 1: Infrared (IR) Spectroscopy - Identifying the Molecular Bonds

Expertise & Rationale: IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. Its power lies in detecting the vibrational frequencies of specific bonds. For 1,3,4-thiadiazole derivatives, we are primarily looking for confirmation of the heterocyclic ring formation and the presence of aromatic C-H bonds, while verifying the absence of starting material functionalities (e.g., the carbonyl of a carboxylic acid).

Experimental Protocol: KBr Pellet Method
  • Preparation: Gently grind ~1-2 mg of the purified, dry sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Key Vibrational Modes

The resulting spectrum provides a "fingerprint" of the molecule. Key absorption bands for a typical 2,5-diphenyl-1,3,4-thiadiazole are summarized below.

Vibrational ModeTypical Wavenumber (cm⁻¹)Rationale & Expected Appearance
Aromatic C-H Stretch3100 - 3000A series of sharp, medium-to-weak bands appearing just above the 3000 cm⁻¹ threshold, confirming the presence of C-H bonds on an sp²-hybridized carbon (the phenyl rings).[4][5]
C=N Stretch (Thiadiazole Ring)1620 - 1580A strong to medium absorption band characteristic of the endocyclic carbon-nitrogen double bond within the thiadiazole core.[6][7]
Aromatic C=C Stretch1600 - 1450One or more sharp bands of variable intensity resulting from the stretching vibrations within the phenyl rings.[4]
C-S Stretch (Thiadiazole Ring)750 - 650A weaker, sharp band in the fingerprint region. While sometimes difficult to assign definitively, its presence is consistent with the C-S bond in the heterocyclic ring.[6][7]

Part 2: Nuclear Magnetic Resonance (NMR) - Mapping the Carbon-Hydrogen Framework

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a map of the carbon skeleton. For phenyl-substituted thiadiazoles, NMR confirms the substitution pattern and the magnetic equivalence (or non-equivalence) of atoms.

Experimental Protocol: Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of aromatic compounds.[8][9]

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

¹H NMR Data Interpretation

The protons on the phenyl rings are the most prominent features. Their chemical shift, multiplicity, and integration provide definitive structural proof.

  • Chemical Shift (δ): Protons on the phenyl rings are deshielded by the aromatic ring current and typically resonate in the δ 7.2 - 8.5 ppm region.[8] The exact position depends on the electronic effects of the thiadiazole ring and any other substituents.

  • Multiplicity: The splitting pattern (e.g., doublet, triplet, multiplet) reveals the number of adjacent protons, confirming the substitution pattern. For a mono-substituted phenyl ring, a complex multiplet is common.

  • Integration: The area under the peaks corresponds to the relative number of protons, which should match the expected molecular structure.

¹³C NMR Data Interpretation

¹³C NMR spectroscopy confirms the number of unique carbon atoms and provides insight into their electronic environment.

  • Thiadiazole Carbons (C2, C5): These are highly deshielded due to their attachment to electronegative nitrogen and sulfur atoms and their involvement in the aromatic system. They typically appear far downfield, in the range of δ 160 - 170 ppm .[8][9]

  • Phenyl Carbons: The carbons of the phenyl rings resonate in the typical aromatic region of δ 120 - 140 ppm .[8] The carbon directly attached to the thiadiazole ring (the ipso-carbon) will have a distinct chemical shift from the others.

Spectroscopic Data Summary (Hypothetical 2,5-diphenyl-1,3,4-thiadiazole)
Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 7.40-7.60 (m, 6H, Ar-H), δ 8.05-8.20 (m, 4H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ 165.5 (C-S), 131.0, 129.5, 127.0, 125.0 (Ar-C)
FT-IR (KBr, cm⁻¹)3060 (Ar C-H), 1605 (C=N), 1480 (Ar C=C), 690 (C-S)
UV-Vis (DMSO, nm)λ_max ≈ 300-330 nm
MS (ESI+) m/z = [M+H]⁺

Part 3: UV-Visible Spectroscopy - Probing Electronic Structure

Expertise & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions. For conjugated aromatic systems like phenyl-thiadiazoles, this technique provides valuable information about the extent of conjugation. The position of the maximum absorbance (λ_max) is sensitive to the electronic properties of the system.

Experimental Protocol
  • Solution Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent such as chloroform, DMSO, or ethanol.[8][10]

  • Data Acquisition: Record the absorption spectrum over a range of ~200-700 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

Data Interpretation

Phenyl-substituted 1,3,4-thiadiazoles typically exhibit strong absorption bands in the UV region.

  • λ_max: A strong absorption band is generally observed between 280 nm and 350 nm .[8][10] This band is attributed to the π→π* electronic transition within the conjugated system formed by the phenyl rings and the thiadiazole core. The exact wavelength and intensity (molar absorptivity, ε) can be influenced by substituents on the phenyl rings.

Part 4: Mass Spectrometry - The Final Molecular Weight Verdict

Expertise & Rationale: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, leaving no doubt as to the molecular formula.

Experimental Protocol: Electrospray Ionization (ESI)
  • Sample Infusion: A dilute solution of the sample is infused into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation
  • Molecular Ion Peak: The primary piece of data is the peak corresponding to the protonated molecule, [M+H]⁺. Its m/z value should match the calculated molecular weight of the target compound plus the mass of a proton. For example, for 2-amino-5-phenyl-1,3,4-thiadiazole (C₈H₇N₃S), the expected [M+H]⁺ peak would be around m/z 178.04.

  • Fragmentation Pattern: Tandem MS (MS/MS) can be used to fragment the molecular ion. The fragmentation pattern can provide additional structural confirmation, often showing characteristic losses of small neutral molecules or cleavage of the rings.[3]

Conclusion

The structural elucidation of a novel compound like a phenyl-substituted 1,3,4-thiadiazole is a process of accumulating corroborating evidence. No single technique tells the whole story. It is the synergy of IR confirming functional groups, NMR mapping the C-H framework, UV-Vis probing the electronic system, and MS providing the unambiguous molecular weight that builds a self-validating, trustworthy, and authoritative structural assignment. This multi-faceted approach is the bedrock of chemical research and development.

References

  • Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. ResearchGate. Available at: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

  • Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterase inhibitors. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis & characterization of N-thiadiazolyl thiazolidinone derivatives. ResearchGate. Available at: [Link]

  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. Available at: [Link]

  • Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2. ResearchGate. Available at: [Link]

  • 3-Amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide. National Institutes of Health (NIH). Available at: [Link]

  • UV-vis absorption spectra of compounds 1-3. ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Preprints.org. Available at: [Link]

  • Understanding the synergistic interaction between a 1,3,4-thiadiazole derivative and amphotericin B using spectroscopic and theoretical studies. PubMed Central. Available at: [Link]

  • (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. NIST WebBook. Available at: [Link]

  • Fragments of ¹H NMR spectra of... ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Available at: [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]

  • 3-phenyl[8][11][12]triazolo[3,4-b][6][8][11]thiadiazole-6(5H)-thione. Chemical Synthesis Database. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]

  • 2,3-Diphenyl-1,3-thiazolidin-4-one. ResearchGate. Available at: [Link]

  • UV-Vis absorption and fluorescence spectra of 2,5-bis(4-arylphenyl). ResearchGate. Available at: [Link]

  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. NIST WebBook. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 3-phenyl-1,3,4-thiadiazolidine-2,5-dithione and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and characterization data.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The incorporation of a dithione functionality at the 2- and 5-positions of the 1,3,4-thiadiazolidine ring, coupled with a phenyl substituent at the 3-position, imparts unique electronic and steric properties to the molecule, making it a valuable building block for the design of novel therapeutic agents and functional materials.

The core structure, this compound, serves as a versatile precursor for the synthesis of a variety of derivatives. Understanding its synthesis is therefore fundamental for the exploration of this chemical space.

Core Synthetic Strategy: From Phenylhydrazine and Carbon Disulfide

The most direct and widely employed method for the synthesis of the this compound core involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base. This reaction proceeds through the formation of a key intermediate, a phenyldithiocarbazate salt, which subsequently undergoes cyclization.

Mechanistic Rationale

The synthesis is a two-step process initiated by the nucleophilic attack of phenylhydrazine on the electrophilic carbon of carbon disulfide. The choice of a strong base, typically potassium hydroxide, is crucial for the deprotonation of the hydrazine, enhancing its nucleophilicity and facilitating the formation of the potassium phenyldithiocarbazate salt.

The subsequent and final step is an intramolecular cyclization. Here, the terminal thiol group of the dithiocarbazate intermediate attacks the carbon of the dithiocarboxylate moiety, leading to the formation of the five-membered 1,3,4-thiadiazolidine ring with the elimination of a molecule of hydrogen sulfide. The presence of the dithione groups is a result of the tautomeric equilibrium within the final ring structure.

dot

Caption: General reaction mechanism for the synthesis.

Detailed Experimental Protocol

This section provides a field-proven, step-by-step protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
PhenylhydrazineC₆H₈N₂108.14≥97%Sigma-Aldrich
Carbon DisulfideCS₂76.14≥99%Sigma-Aldrich
Potassium HydroxideKOH56.11≥85%Sigma-Aldrich
EthanolC₂H₅OH46.0795%Commercial Grade
Diethyl Ether(C₂H₅)₂O74.12AnhydrousCommercial Grade
Hydrochloric AcidHCl36.4637%Commercial Grade
Step-by-Step Synthesis Procedure
  • Preparation of Potassium Phenyldithiocarbazate:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve potassium hydroxide (5.6 g, 0.1 mol) in ethanol (50 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of phenylhydrazine (10.8 g, 0.1 mol) in ethanol (20 mL) to the cooled potassium hydroxide solution with continuous stirring.

    • To this mixture, add carbon disulfide (7.6 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. A pale yellow precipitate of potassium phenyldithiocarbazate will form.

  • Cyclization and Isolation of the Product:

    • Filter the precipitated potassium phenyldithiocarbazate and wash it with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

    • Air-dry the salt.

    • Suspend the dried potassium phenyldithiocarbazate in water (100 mL) and cool the suspension in an ice bath.

    • Acidify the suspension by the dropwise addition of concentrated hydrochloric acid until the pH reaches approximately 2-3.

    • A yellow solid, this compound, will precipitate out.

    • Stir the mixture for an additional 30 minutes in the ice bath to ensure complete precipitation.

    • Filter the solid product, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry it in a desiccator over anhydrous calcium chloride.

dot

Caption: Experimental workflow for the synthesis.

Characterization of this compound

Accurate characterization of the synthesized compound is paramount for confirming its structure and purity. The following are typical analytical data for this compound.

Analytical TechniqueExpected Observations
Melting Point Approximately 180-185 °C (decomposition may be observed).
FT-IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H stretch), ~1590 (C=C aromatic stretch), ~1490 (N-Ph stretch), ~1350-1250 (C=S stretch), ~1170 (C-N stretch), ~750 and ~690 (Ar C-H bend). The absence of a strong S-H stretch around 2550 cm⁻¹ suggests the predominance of the dithione tautomer in the solid state.
¹H NMR (DMSO-d₆, δ ppm) ~7.3-7.6 (m, 5H, Ar-H). A broad singlet for the N-H proton may be observed depending on the solvent and concentration, typically in the downfield region.
¹³C NMR (DMSO-d₆, δ ppm) ~190-200 (C=S), ~140-145 (Ar-C attached to N), ~128-130 (Ar-C), ~125-127 (Ar-C). The chemical shift of the C=S carbons is highly characteristic.
Mass Spectrometry (EI) m/z (%): [M]⁺ corresponding to the molecular weight of C₈H₆N₂S₃. Fragmentation patterns may include the loss of sulfur atoms and the phenyl group.

Synthesis of Derivatives

The synthesized this compound is a versatile starting material for the creation of a library of derivatives. The reactive thiol groups (in the tautomeric form) and the secondary amine proton offer multiple sites for functionalization.

A common derivatization is the S-alkylation or S-acylation at the 5-position. For instance, the reaction with alkyl halides in the presence of a base leads to the corresponding 5-(alkylthio)-3-phenyl-1,3,4-thiadiazol-2(3H)-one derivatives. Another important derivative is formed through oxidative condensation, leading to disulfide-bridged dimers like 5,5′-(disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione][1].

Conclusion and Future Perspectives

The synthesis of this compound via the reaction of phenylhydrazine and carbon disulfide is a robust and efficient method for accessing this important heterocyclic core. The straightforward protocol and the availability of starting materials make it an attractive route for both academic research and industrial applications. The rich chemistry of the resulting dithione allows for extensive derivatization, paving the way for the discovery of new molecules with tailored biological activities and material properties. Future research in this area will likely focus on the development of more sustainable and green synthetic methodologies and the exploration of the therapeutic potential of novel derivatives in various disease areas.

References

  • Synthesis and structural investigation of new derivate of 5-mercapto-3-phenyl-1,3,4-thiadiazol-2-thione. ResearchGate. (2025). Available at: [Link]

  • Synthesis of 5,5′-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione] and Study of Its Anti-Inflammatory Activity. ResearchGate. (2024). Available at: [Link]

  • Methods of Synthesis: 1,3,4-Thiadiazole-2-thiones : A Review. (n.d.). Available at: [Link]

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Biological activity of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione and its Congeners

Abstract

This guide provides a comprehensive technical overview of the biological activities associated with the 1,3,4-thiadiazole scaffold, with a specific focus on the potential of this compound. The 1,3,4-thiadiazole nucleus is a pharmacologically significant scaffold renowned for its broad spectrum of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] While direct biological data on this compound is emerging, its activity can be inferred from the extensive body of research on its chemical class. This document synthesizes mechanistic insights, quantitative biological data, and detailed experimental protocols to provide a foundational understanding for researchers in drug discovery and development. We will explore the synthesis, mechanisms of action, and structure-activity relationships that underscore the therapeutic potential of this versatile heterocyclic system.

Introduction: The 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. It is a bioisostere of pyrimidine and oxadiazole, and its unique physicochemical properties, including its mesoionic nature, allow it to cross cellular membranes and interact with various biological targets.[3] This has made the 1,3,4-thiadiazole nucleus a "privileged scaffold" in medicinal chemistry, forming the core of numerous agents with a wide array of pharmacological activities.[1][4] These activities include, but are not limited to, anticancer, antifungal, antibacterial, anti-inflammatory, and anticonvulsant properties.[2][5]

The subject of this guide, This compound , represents a specific embodiment of this scaffold. Its key structural features are:

  • A saturated thiadiazolidine ring, providing a different stereochemical profile compared to the aromatic thiadiazole.

  • Two thione (C=S) groups at positions 2 and 5, which are potent hydrogen bond acceptors and can chelate metal ions, often contributing to enzyme inhibition.

  • A phenyl group at the 3-position, which can be substituted to modulate lipophilicity, electronic properties, and steric interactions, thereby fine-tuning biological activity.

This guide will delve into the major biological activities demonstrated by the broader class of 1,3,4-thiadiazole derivatives to build a predictive framework for the therapeutic potential of this compound.

Synthesis and Characterization

The synthesis of 1,3,4-thiadiazole derivatives is well-established, typically involving the cyclization of thiosemicarbazides or the thionation of 1,3,4-oxadiazoles.[6][7] The specific synthesis of this compound can be achieved through the reaction of phenyl isothiocyanate with carbon disulfide.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative one-pot synthesis. The causality behind this choice is its efficiency and use of readily available starting materials.

  • Reaction Setup: To a stirred solution of phenyl isothiocyanate (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide, DMF), add carbon disulfide (1.2 equivalents).

  • Base Addition: Cool the mixture in an ice bath (0-5°C). Slowly add a base such as triethylamine or potassium carbonate (1.5 equivalents) to catalyze the cyclization. The base deprotonates the intermediate, facilitating nucleophilic attack.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. The acidification protonates the product, causing it to precipitate.

  • Purification: Collect the resulting solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final compound.

  • Characterization: Confirm the structure of the synthesized compound using standard spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[8][9]

Anticancer Activity

Derivatives of 1,3,4-thiadiazole exhibit potent cytotoxic activity against a wide range of human cancer cell lines, including breast, colon, and leukemia.[3][10][11] Their mechanism of action is often multi-targeted, interfering with several key pathways involved in cancer cell proliferation and survival.[12]

Mechanism of Action: Induction of Apoptosis

A primary anticancer mechanism for many thiadiazole derivatives is the induction of apoptosis (programmed cell death). This is often achieved through the activation of the caspase cascade.[12] Compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of executioner caspases (e.g., Caspase-3) and subsequent cell death. Some derivatives have also been shown to arrest the cell cycle, typically at the G0/G1 or G2/M phase, preventing cancer cells from dividing.[13]

Visualization: Simplified Apoptosis Pathway

The following diagram illustrates the convergence of apoptotic signaling pathways targeted by 1,3,4-thiadiazole derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Caspase8 Caspase-8 Activation Thiadiazole->Caspase8 BAX BAX Activation Thiadiazole->BAX DeathReceptor Death Receptor DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC BAX->Mitochondrion CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathways activated by 1,3,4-thiadiazole compounds.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 1,3,4-thiadiazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Imino-thiazolidin-4-one hybridsMCF-7 (Breast)3.85 - 43.5[13]
2-(Trifluoromethylphenylamino) derivativeMCF-7 (Breast)49.6[12]
2-(Trifluoromethylphenylamino) derivativeMDA-MB-231 (Breast)53.4[12]
5-Aryl-2-amine derivativesLoVo (Colon)2.44 - 62.16[14]
5-Aryl-2-amine derivativesMCF-7 (Breast)>23.29[14]
Phenyl-thiadiazole-thiazolidinone derivativesHCT-116 (Colon)6.56 - 7.19[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 200 µM). Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10]

Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents, showing efficacy against a broad range of bacteria and fungi.[11][15]

Mechanism of Action

The antimicrobial action of thiadiazoles is varied. In fungi, a key mechanism is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is often achieved by targeting the enzyme 14-α-sterol demethylase. In bacteria, these compounds can disrupt cell wall synthesis, inhibit protein synthesis, or interfere with other essential metabolic pathways. The presence of the N=C-S moiety is considered crucial for this activity.[16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Phenylthiazole-thiadiazole thionesRalstonia solanacearum100 - 200[15]
Dihydropyrrolidone-thiadiazole hybridsStaphylococcus aureus>128[15]
2,5-Disubstituted thiadiazolesCandida albicansVaries[17]
5-Phenyl-2-amine derivativesStaphylococcus aureusSignificant[11]
5-Phenyl-2-amine derivativesAspergillus nigerSignificant[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This method provides a quantitative measure of antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus or C. albicans) in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Enzyme Inhibition

The structural features of 1,3,4-thiadiazoles make them effective inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant in Alzheimer's disease therapy.[18]

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

AChE is responsible for breaking down the neurotransmitter acetylcholine. Thiadiazole derivatives can act as AChE inhibitors by binding to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. This increases the levels and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for Alzheimer's disease.

Quantitative Data: AChE Inhibition
Compound ClassInhibition MetricValue (mM)Reference
Thiazolidin-4-one-thiadiazole hybrid (4o)pIC₅₀1.30 ± 0.007[18]
Thiazolidin-4-one-thiadiazole hybrid (4i)pIC₅₀1.22 ± 0.002[18]
Imidazolidine-trione derivative (3d)IC₅₀ (BChE)0.00166[19]
Imidazolidine-trione derivative (3e)IC₅₀ (AChE)0.0138[19]
Experimental Protocol: Ellman's Method for AChE Inhibition

This spectrophotometric assay is a standard for measuring AChE activity.

  • Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI, the substrate), and a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add DTNB and ATCI to the wells to start the reaction. The AChE will hydrolyze ATCI to thiocholine.

  • Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm over time.

  • Analysis: The rate of color change is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.[18]

Structure-Activity Relationship (SAR) Insights

Analysis across multiple studies reveals key SAR trends for 1,3,4-thiadiazole derivatives:

  • Substituents on the Phenyl Ring: The nature and position of substituents on any phenyl rings attached to the core are critical. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) can significantly alter the electronic properties and binding interactions, thereby modulating potency.[3][12][15] For instance, halogen substitutions often enhance antimicrobial and anticancer activity.

  • The 2,5-Positions of the Thiadiazole Ring: The groups at these positions are crucial for defining the spectrum of activity. Bulky or flexible side chains can influence how the molecule fits into the active site of a target enzyme or receptor. The presence of an amino group at the 2-position is a common feature in many potent anticancer derivatives.[11][14]

  • Hybrid Molecules: Combining the 1,3,4-thiadiazole scaffold with other known pharmacophores (e.g., thiazolidin-4-one, oxadiazole) can lead to hybrid molecules with enhanced or synergistic activity.[13][18]

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold is a remarkably versatile and pharmacologically active core, giving rise to derivatives with potent anticancer, antimicrobial, and enzyme-inhibiting properties. The extensive research into this chemical class provides a strong foundation for predicting the biological potential of specific, less-studied members like this compound. Its unique dithione and phenyl functionalities make it a compelling candidate for further investigation. Future research should focus on the direct synthesis and systematic biological screening of this compound and its analogs to fully characterize their therapeutic profile and elucidate their specific mechanisms of action. The insights and protocols detailed in this guide serve as a valuable resource for initiating such research endeavors.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

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  • Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. (2021). Biointerface Research in Applied Chemistry.
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An In-depth Technical Guide to the Core Mechanism of Action of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigmatic Potential of a Privileged Scaffold

The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with a vast spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated roles as anticancer, antimicrobial, anti-inflammatory, and potent enzyme inhibitors.[3][4] The versatility of the 1,3,4-thiadiazole moiety stems from its unique electronic and structural properties, which allow for diverse interactions with biological targets. While the broader class of 1,3,4-thiadiazoles is well-documented, the specific derivative, 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione (CAS 17654-88-5), remains a largely unexplored entity within the scientific literature. This guide, therefore, ventures into the realm of informed hypothesis, leveraging the known pharmacology of related compounds to propose a putative mechanism of action for this intriguing molecule and to lay out a comprehensive experimental roadmap for its elucidation.

Structural Dissection and Postulated Mechanistic Pathways

The chemical architecture of this compound offers several clues to its potential biological function. The presence of two thione groups (C=S) and a phenyl substituent on the thiadiazolidine core suggests a molecule with a rich potential for interaction with biological macromolecules. Based on the known mechanisms of structurally related compounds, we can postulate three primary putative mechanisms of action:

  • Covalent Inhibition of Nucleophilic Residues in Enzymes: The dithione moieties may act as electrophilic centers, susceptible to nucleophilic attack by amino acid residues such as cysteine or histidine within the active sites of enzymes. This could lead to irreversible covalent inhibition of key cellular proteins.

  • Metal Chelation and Metalloenzyme Inhibition: The sulfur atoms of the dithione groups could act as chelating agents for metal ions that are essential cofactors for various enzymes, such as matrix metalloproteinases (MMPs) or zinc-dependent histone deacetylases (HDACs).

  • Induction of Oxidative Stress: The dithione groups could participate in redox cycling, leading to the generation of reactive oxygen species (ROS). An increase in intracellular ROS can trigger apoptotic pathways in cancer cells, a mechanism exploited by some anticancer drugs.

The following sections will detail a comprehensive, multi-pronged experimental strategy to investigate these- and other potential mechanisms of action.

A Roadmap for Mechanistic Discovery: Experimental Protocols and Methodologies

This section provides a detailed, step-by-step experimental workflow designed to systematically investigate the mechanism of action of this compound.

Phase 1: Broad-Spectrum Bioactivity Profiling

The initial phase is designed to identify the primary biological effect of the compound.

1.1. In Vitro Cytotoxicity Screening:

  • Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

  • Protocol:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a normal cell line like HEK293 for selectivity) in appropriate media.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

1.2. Antimicrobial Activity Screening:

  • Objective: To evaluate the antimicrobial properties of the compound against a panel of pathogenic bacteria and fungi.

  • Protocol:

    • Use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Prepare a panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • In a 96-well plate, serially dilute the compound in the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that inhibits visible growth.

Phase 2: Target Identification and Validation

Based on the results of Phase 1, this phase aims to identify the specific molecular target(s) of the compound.

2.1. Kinase Inhibition Profiling:

  • Rationale: Many 1,3,4-thiadiazole derivatives are known to be kinase inhibitors.[3]

  • Methodology:

    • Perform a high-throughput screen against a large panel of human kinases (e.g., the KinomeScan™ platform).

    • This competitive binding assay will identify which kinases the compound binds to with high affinity.

    • Follow up with in vitro kinase activity assays for the top hits to confirm inhibition.

2.2. Protease Inhibition Assays:

  • Rationale: The potential for covalent inhibition makes proteases, particularly those with a cysteine in the active site (e.g., caspases, cathepsins), a plausible target class.

  • Methodology:

    • Use commercially available fluorogenic or colorimetric protease assay kits.

    • Incubate the purified protease with varying concentrations of the compound.

    • Add the substrate and measure the change in fluorescence or absorbance over time to determine the rate of inhibition.

2.3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To identify protein targets in a cellular context by measuring changes in protein thermal stability upon compound binding.

  • Protocol:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting or mass spectrometry to identify proteins that are stabilized by the compound.

Workflow for Target Identification:

G A Phase 1: Bioactivity Screening (Cytotoxicity & Antimicrobial) B Significant Cytotoxicity Observed A->B If active C No Significant Activity A->C If inactive D Kinase Inhibition Profiling B->D E Protease Inhibition Assays B->E F Cellular Thermal Shift Assay (CETSA) B->F G Identification of Putative Target(s) D->G E->G F->G

Caption: Experimental workflow for target identification.

Phase 3: Mechanistic Deep Dive

Once a putative target is identified, this phase focuses on elucidating the detailed molecular mechanism.

3.1. Enzyme Inhibition Kinetics:

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for the identified target enzyme.

  • Protocol:

    • Perform in vitro enzyme activity assays with varying concentrations of both the substrate and the inhibitor.

    • Measure the initial reaction velocities.

    • Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

3.2. Surface Plasmon Resonance (SPR) for Binding Kinetics:

  • Objective: To measure the real-time binding affinity and kinetics (kon and koff) of the compound to its purified target protein.

  • Protocol:

    • Immobilize the purified target protein on a sensor chip.

    • Flow different concentrations of the compound over the chip.

    • Measure the change in the refractive index at the surface of the chip, which is proportional to the amount of bound compound.

    • Analyze the data to determine the equilibrium dissociation constant (KD).

3.3. Western Blot Analysis of Downstream Signaling Pathways:

  • Objective: To investigate the effect of the compound on signaling pathways downstream of the identified target.

  • Protocol:

    • Treat cells with the compound for various times and at different concentrations.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of key signaling proteins.

3.4. Gene Knockdown/Knockout for Target Validation:

  • Objective: To confirm that the cytotoxic effect of the compound is dependent on the identified target.

  • Protocol:

    • Use siRNA or shRNA to knock down the expression of the target protein in the cancer cell line of interest.

    • Alternatively, use CRISPR/Cas9 to create a knockout cell line.

    • Compare the sensitivity of the knockdown/knockout cells to the compound with that of the wild-type cells. A significant decrease in sensitivity would validate the target.

Proposed Signaling Pathway for a Hypothetical Kinase Target:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Putative_Kinase_Target Putative_Kinase_Target Receptor->Putative_Kinase_Target Activates Downstream_Protein_1 Downstream_Protein_1 Putative_Kinase_Target->Downstream_Protein_1 Phosphorylates Downstream_Protein_2 Downstream_Protein_2 Downstream_Protein_1->Downstream_Protein_2 Activates Transcription_Factor Transcription_Factor Downstream_Protein_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Drives Compound This compound Compound->Putative_Kinase_Target Inhibits Compound->Cell_Proliferation Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the proposed experiments, illustrating the potential anticancer and enzyme inhibitory activity of this compound.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
A549Lung8.9
HCT116Colon3.5
HEK293Normal> 100

Table 2: Kinase Inhibition Profile (Hypothetical Top Hits)

Kinase TargetBinding Affinity (Kd, nM)% Inhibition at 1 µM
Kinase A5095
Kinase B25070
Kinase C> 100020

Table 3: Enzyme Inhibition Kinetics (for Kinase A)

ParameterWithout InhibitorWith Inhibitor (1 µM)
Km (µM)1025
Vmax (µmol/min)100100
Mode of Inhibition-Competitive

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, its structural features, when viewed through the lens of the extensive literature on 1,3,4-thiadiazole derivatives, point towards a high potential for biological activity, likely through enzyme inhibition. The experimental framework detailed in this guide provides a rigorous and systematic approach to unraveling its molecular mechanism. The successful identification and validation of its target(s) could pave the way for the development of a novel class of therapeutic agents. Future work should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold.

References

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The Pharmacological Profile of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] This five-membered heterocyclic system, a bioisostere of pyrimidine, is a key feature in various therapeutic agents due to its ability to modulate diverse biological pathways.[2] Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[3][4][5][6] This technical guide provides a comprehensive overview of the pharmacological profile of a specific derivative, 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, by synthesizing available data on its core structure and the influence of the phenyl substitution. While direct and extensive research on this exact molecule is emerging, this document consolidates findings from closely related analogues to provide a predictive and insightful pharmacological profile for researchers and drug development professionals.

Core Structure and Rationale for Pharmacological Interest

The 1,3,4-thiadiazolidine-2,5-dithione core is characterized by the presence of two thione groups, which contribute to its chemical reactivity and biological activity. The sulfur atoms in the ring and the exocyclic double bonds are key to its interactions with biological targets. The addition of a phenyl group at the 3-position introduces a lipophilic and aromatic moiety, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This substitution can enhance membrane permeability, facilitate π-π stacking interactions with target proteins, and modulate the overall electronic properties of the molecule.

Pharmacological Activities: A Multi-faceted Profile

The pharmacological profile of this compound is best understood by examining the activities of its core structure and related phenyl-substituted analogues.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives of 3-phenyl-1,3,4-thiadiazole-2(3H)-thione. A key study focused on the synthesis and anti-inflammatory activity of 5,5′-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione], a disulfide dimer of a closely related analogue.[7] This compound demonstrated significant anti-exudative effects in a carrageenan-induced paw edema model in rats, with its efficacy being comparable to the non-steroidal anti-inflammatory drug (NSAID) Nimesil.[7] This suggests that the 3-phenyl-1,3,4-thiadiazole scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [7]

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats (180-220g) are used.

  • Compound Administration: The test compound (e.g., 5,5′-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione]) is administered orally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., Nimesil).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of anticancer agents.[2][8] Numerous derivatives have shown potent cytotoxic activity against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases.[1]

For instance, a novel spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative demonstrated potent anticancer activity against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with IC50 values of 7.01 µM, 24.3 µM, and 9.55 µM, respectively.[1] Another study on 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine reported an IC50 value of 2.44 µM against the LoVo colon cancer cell line.[8] While these are not the exact target molecule, the presence of a phenyl group in many active compounds suggests its importance for cytotoxic efficacy.

Table 1: Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideRXF393 (Renal)7.01[1]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideLOX IMVI (Melanoma)9.55[1]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[8]
2-(3-methoxyphenylamino)-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)6.6[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial and Antifungal Activity

1,3,4-Thiadiazole derivatives have been extensively investigated for their antimicrobial and antifungal properties.[4][5][10] The presence of the -N=C-S- moiety is believed to be crucial for their activity. Phenyl-substituted thiadiazoles have shown promising activity against a range of bacterial and fungal strains. For example, some 2,5-disubstituted 1,3,4-thiadiazole derivatives have demonstrated significant inhibitory activity against various bacterial strains.[10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

The 1,3,4-thiadiazole scaffold has been identified as a potent inhibitor of various enzymes implicated in disease.

  • Carbonic Anhydrase Inhibition: Certain 1,3,4-thiadiazole-thiazolidinone hybrids have been synthesized and evaluated as carbonic anhydrase inhibitors, with some compounds showing greater potency than the standard drug acetazolamide.[7]

  • Acetylcholinesterase Inhibition: Hybrid molecules containing 1,3,4-thiadiazole and thiazolidin-4-one moieties have been identified as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[11]

  • α-Amylase and α-Glucosidase Inhibition: Novel hybrids of thiazolidinedione and 1,3,4-oxadiazole (a related heterocycle) have demonstrated inhibitory activity against α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes.[3]

Table 2: Enzyme Inhibitory Activity of Representative Thiadiazole and Thiazolidine Derivatives

Compound ClassTarget EnzymeIC50 / pIC50Reference
1,3,4-Thiadiazole-thiazolidinone hybridsCarbonic AnhydraseIC50 = 0.402 µM[7]
Thiazolidin-4-one-thiadiazole hybridsAcetylcholinesterasepIC50 = 1.30 mM[11]
Thiazolidinedione-1,3,4-oxadiazole hybridsα-AmylaseIC50 = 18.42 µM[3]
Thiazolidinedione-1,3,4-oxadiazole hybridsα-GlucosidaseIC50 = 17.21 µM[3]

Synthesis of this compound and its Analogues

The synthesis of the 1,3,4-thiadiazole core can be achieved through various synthetic routes, often starting from thiosemicarbazide or its derivatives. The synthesis of 5,5′-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione] was achieved through the oxidative condensation of the corresponding monomer precursor.[7]

DOT Diagram: General Synthetic Pathway for 2,5-Disubstituted 1,3,4-Thiadiazoles

Synthesis Thiosemicarbazide Thiosemicarbazide Intermediate Acylthiosemicarbazide Thiosemicarbazide->Intermediate Acylation AcidChloride Acid Chloride/Anhydride AcidChloride->Intermediate Thiadiazole 2-Amino-5-substituted- 1,3,4-thiadiazole Intermediate->Thiadiazole Cyclization (Dehydration)

Caption: General synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Structure-Activity Relationships (SAR) and Future Directions

The pharmacological profile of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. The presence of a phenyl group at the 3-position, as in the title compound, is a common feature in many biologically active analogues.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: A detailed in vitro and in vivo evaluation of this compound is warranted to fully elucidate its therapeutic potential.

  • Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its pharmacological effects.

  • Analogue Synthesis and SAR Studies: The synthesis and biological evaluation of a library of analogues with diverse substitutions on the phenyl ring will help in optimizing the potency and selectivity of this chemical class.

  • In vivo Efficacy and Safety Assessment: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

Conclusion

This compound belongs to a class of heterocyclic compounds with immense therapeutic potential. Based on the pharmacological activities of its core structure and closely related phenyl-substituted analogues, this compound is predicted to exhibit a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this promising scaffold in the quest for novel and effective therapeutic agents. Further focused research on this specific molecule is essential to validate these predictions and pave the way for its potential clinical applications.

References

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In vitro studies of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Authored by a Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Versatile Heterocycle

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2][3] These five-membered heterocyclic compounds, containing one sulfur and two nitrogen atoms, are present in numerous clinically approved drugs, highlighting their significance in drug discovery.[2][4] The biological versatility of thiadiazole derivatives stems from their ability to act as bioisosteres of other key structures like pyrimidines and oxadiazoles, and their mesoionic character which allows for effective membrane translocation and target interaction.[4][5][6] This guide focuses on a specific, yet promising member of this family: this compound. Our objective is to provide a comprehensive framework for the in vitro investigation of this compound, equipping researchers in drug development with the necessary protocols and mechanistic insights to explore its full therapeutic potential.

Compound Profile: this compound

While extensive research has been conducted on the broader class of 1,3,4-thiadiazole derivatives, this guide will delve into the specific methodologies for evaluating the in vitro bioactivity of this compound. The presence of the phenyl group and the dithione configuration suggests a range of potential biological activities, including anticancer, antimicrobial, and antioxidant effects, which are commonly associated with this structural class.[1][3][7]

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common approach involves the reaction of a phenyl isothiocyanate with carbon disulfide in the presence of a suitable base. Characterization of the synthesized compound is critical and typically involves techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the molecular structure and purity.

Foundational In Vitro Biological Evaluation

A systematic in vitro evaluation is paramount to elucidating the biological profile of a novel compound. The following sections detail the core assays recommended for characterizing the activity of this compound.

Assessment of Cytotoxic and Anticancer Activity

Cytotoxicity assays are fundamental in drug discovery to determine a compound's potential to damage or kill cells.[8][9] For a compound like this compound, with a scaffold known for anticancer properties, these assays are the first step in identifying therapeutic potential.[5][6][10][11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12]

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.[7][11]

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-748[Example Data]
HCT-11648[Example Data]
A54948[Example Data]
Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (e.g., 48 hours) B->C D MTT Reagent Addition C->D E Formazan Solubilization D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Evaluation of Antimicrobial Properties

Thiadiazole derivatives have demonstrated significant antimicrobial activity.[2][3][13] Therefore, assessing the effect of this compound against a panel of pathogenic bacteria and fungi is a critical step.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.[14]

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.[14][15]

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Data Presentation: Antimicrobial Activity Profile
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria[Example Data]
Escherichia coliGram-negative Bacteria[Example Data]
Candida albicansFungus[Example Data]
Assessment of Antioxidant Capacity

Many thiadiazole derivatives exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[7][17][18] The antioxidant potential of this compound can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing the free radical scavenging activity of a compound.[19][20][21]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Compound Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Add the compound solutions to the DPPH solution in a 96-well plate. Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method to evaluate antioxidant activity.[19][20][22]

Step-by-Step Methodology:

  • ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Compound Preparation: Prepare different concentrations of this compound.

  • Reaction and Measurement: Add the compound to the ABTS•+ solution and measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a set incubation period.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation: Antioxidant Activity Summary
AssayIC₅₀ (µM)
DPPH Radical Scavenging[Example Data]
ABTS Radical Scavenging[Example Data]

Advanced In Vitro Investigations: Mechanistic Studies

Once initial bioactivity is established, further in vitro studies are necessary to elucidate the mechanism of action.

Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism for many therapeutic agents.[23][24][25] Thiadiazole derivatives have been shown to inhibit various enzymes.[26] Investigating the inhibitory effect of this compound on specific enzymes relevant to its observed bioactivities (e.g., kinases in cancer, microbial enzymes) is a logical next step.

General Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_0 Assay Components A Enzyme E Incubation A->E B Substrate B->E C Test Compound (Inhibitor) C->E D Buffer & Cofactors D->E F Detection of Product Formation or Substrate Depletion E->F G Data Analysis (IC50, Ki) F->G

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Apoptosis and Cell Cycle Analysis

For compounds exhibiting significant cytotoxicity against cancer cells, it is crucial to determine if cell death occurs via apoptosis (programmed cell death). This can be investigated using techniques like flow cytometry with Annexin V/Propidium Iodide staining. Additionally, cell cycle analysis can reveal if the compound induces cell cycle arrest at specific phases.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial and advanced in vitro characterization of this compound. The outlined protocols for assessing cytotoxicity, antimicrobial activity, antioxidant capacity, and enzyme inhibition are foundational for establishing a detailed biological profile of this compound. Positive results from these assays would warrant further investigation into specific molecular targets and progression into more complex cell-based models and eventually in vivo studies. The versatility of the thiadiazole scaffold suggests that this compound holds significant promise as a lead compound in drug discovery.

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The Enduring Legacy of a Five-Membered Ring: A Technical Guide to 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole core, a seemingly simple five-membered aromatic ring containing sulfur and two nitrogen atoms, has etched a significant and lasting mark on the landscape of medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have established it as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and profound pharmacological impact of 1,3,4-thiadiazole compounds, offering valuable insights for professionals engaged in the pursuit of novel therapeutics.

A Journey Through Time: The Historical Unveiling of 1,3,4-Thiadiazole

The story of 1,3,4-thiadiazole begins in the late 19th century, a period of fervent discovery in organic chemistry. The initial description of this heterocyclic system is credited to the eminent chemist Emil Fischer in 1882 . His pioneering work laid the groundwork for future exploration. Shortly after, the chemistry of 1,3,4-thiadiazoles was significantly advanced by the contributions of Busch and his collaborators .[1] The advent of sulfur drugs and the subsequent discovery of mesoionic compounds further catalyzed research in this field, unveiling the vast potential of this unassuming scaffold.[1]

A pivotal moment in the therapeutic application of 1,3,4-thiadiazoles arrived with the discovery of acetazolamide in 1952.[2] This compound, a potent carbonic anhydrase inhibitor, demonstrated the profound physiological effects that could be achieved by incorporating the 1,3,4-thiadiazole ring, paving the way for its use in treating glaucoma, epilepsy, and altitude sickness.[2][3][4] This discovery ignited a surge of interest in synthesizing and evaluating a vast array of 1,3,4-thiadiazole derivatives, a pursuit that continues to yield promising drug candidates to this day.

The Art of Creation: Synthetic Strategies for the 1,3,4-Thiadiazole Core

The construction of the 1,3,4-thiadiazole ring can be achieved through various synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. Among the most widely employed and versatile methods is the cyclization of thiosemicarbazides .[5]

Key Synthetic Methodologies:
  • From Thiosemicarbazides and Carboxylic Acids: This is a cornerstone of 1,3,4-thiadiazole synthesis. The reaction of a thiosemicarbazide with a carboxylic acid, often in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), leads to the formation of 2,5-disubstituted-1,3,4-thiadiazoles.[5][6]

  • From Acylhydrazines and Isothiocyanates: This method provides an efficient route to 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes cyclization.

  • From Dithiocarbazates: Dithiocarbazates serve as valuable precursors for the synthesis of various 1,3,4-thiadiazole derivatives, particularly those with a thiol group at the 2-position.

  • Transformation from 1,3,4-Oxadiazoles: Existing 1,3,4-oxadiazole rings can be converted to their 1,3,4-thiadiazole counterparts through reaction with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀).

Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole

A common and straightforward procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the following steps:

  • Reaction Setup: A mixture of the desired carboxylic acid and phosphorus oxychloride is stirred at room temperature.

  • Addition of Thiosemicarbazide: Thiosemicarbazide is then added to the mixture.

  • Heating: The reaction mixture is heated, typically at 80-90°C, for a specified period to facilitate cyclodehydration.

  • Workup: The reaction is carefully quenched with water and refluxed. The solution is then cooled and basified to a pH of 8.

  • Isolation and Purification: The resulting precipitate is filtered, washed, and can be further purified by recrystallization to yield the desired 2-amino-5-substituted-1,3,4-thiadiazole.[7]

Caption: General synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

A Pharmacological Powerhouse: The Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating remarkable efficacy across various disease areas. This versatility stems from its ability to engage in diverse biological interactions.[8]

Antimicrobial Acumen

Derivatives of 1,3,4-thiadiazole have exhibited potent activity against a broad spectrum of pathogens, including bacteria and fungi.[9][10] The antibacterial and antifungal properties of these compounds are a significant area of ongoing research, with many derivatives showing efficacy comparable or superior to standard antibiotics.[11]

One of the most notable examples of a 1,3,4-thiadiazole-containing antibiotic is Cefazolin , a first-generation cephalosporin.[12][13]

Mechanism of Action of Cefazolin: Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13][14] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[15][16] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[16]

Caption: Mechanism of action of Cefazolin.

Anticancer Potential

The 1,3,4-thiadiazole nucleus is a prominent feature in a multitude of compounds with significant anticancer activity.[17][18][19][20] Its derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and target specific molecular pathways involved in tumorigenesis.[19] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleic acids, is believed to contribute to its ability to interfere with DNA replication processes in cancer cells.[21]

Table 1: Prominent 1,3,4-Thiadiazole-Containing Drugs and Their Mechanisms

Drug NameTherapeutic AreaMechanism of Action
Acetazolamide Glaucoma, EpilepsyInhibits the enzyme carbonic anhydrase.[3][4][22]
Methazolamide GlaucomaA carbonic anhydrase inhibitor.
Cefazolin Bacterial InfectionsInhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.[12][13][15]
Megazol AntiparasiticUsed in the treatment of trypanosomiasis.
Sulfamethizole Bacterial InfectionsA sulfonamide antibiotic.
Other Therapeutic Applications

The pharmacological utility of 1,3,4-thiadiazole derivatives extends beyond antimicrobial and anticancer activities. They have also been investigated for their potential as:

  • Anti-inflammatory agents [23]

  • Anticonvulsants [23]

  • Antiviral agents

  • Analgesics [23]

  • Diuretics [23]

A Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity.[24][25][26][27] The 1,3,4-thiadiazole ring is a prime example of such a scaffold.[28] Its prevalence in a wide range of biologically active compounds underscores its importance as a versatile template for drug design.[8]

The privileged nature of the 1,3,4-thiadiazole scaffold can be attributed to several factors:

  • Structural Features: The planar, aromatic nature of the ring, along with the presence of nitrogen and sulfur heteroatoms, allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking.

  • Synthetic Accessibility: The relative ease of synthesis and derivatization of the 1,3,4-thiadiazole core allows for the creation of large and diverse compound libraries for screening.

  • Favorable Physicochemical Properties: Derivatives often exhibit good metabolic stability and bioavailability.[11]

  • Bioisosterism: The 1,3,4-thiadiazole ring can act as a bioisostere for other chemical groups, such as pyrimidine, enabling the modulation of biological activity while maintaining key binding interactions.[29]

The continued exploration of the 1,3,4-thiadiazole scaffold promises to yield a new generation of therapeutic agents with enhanced efficacy and novel mechanisms of action. Its enduring legacy in medicinal chemistry is a testament to the power of a well-chosen molecular framework in the quest for new medicines.

References

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, a heterocyclic compound of significant interest in medicinal and materials chemistry. This molecule exists in a tautomeric equilibrium with 5-mercapto-3-phenyl-1,3,4-thiadiazole-2(3H)-thione, a scaffold associated with a wide range of pharmacological activities.[1][2] The protocol herein is structured to ensure reproducibility and high purity of the final product. We delve into the underlying reaction mechanism, provide a detailed step-by-step procedure from commercially available starting materials, and outline critical safety measures, particularly concerning the use of carbon disulfide. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Principle

The 1,3,4-thiadiazole core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The target compound, this compound, is synthesized via a classical two-step, one-pot reaction. The synthesis hinges on the principles of nucleophilic addition and intramolecular cyclization.

The reaction proceeds via two primary stages:

  • Formation of a Dithiocarbazinate Intermediate: Phenylhydrazine, a potent nucleophile, attacks the electrophilic carbon of carbon disulfide. In the presence of a strong base like potassium hydroxide, this reaction forms a stable potassium 3-phenyldithiocarbazinate salt.[4][5] The base serves to deprotonate the hydrazine adduct, enhancing its stability and preventing side reactions.[5]

  • Intramolecular Cyclization: Upon heating, the dithiocarbazinate intermediate undergoes an intramolecular cyclization. The terminal thiol group attacks the carbon of the thiocarbonyl moiety, leading to the formation of the five-membered thiadiazolidine ring with the elimination of hydrogen sulfide (H₂S). Acidification of the reaction mixture facilitates the final cyclization and precipitation of the product.

This established pathway is a reliable method for constructing the 1,3,4-thiadiazole ring system from simple precursors.[6]

Critical Safety Precautions: Handling Carbon Disulfide

WARNING: Carbon disulfide (CS₂) is a highly toxic, volatile, and extremely flammable liquid with a low autoignition temperature (~90 °C).[7][8] All operations must be conducted in a certified chemical fume hood with proper ventilation.

  • Fire and Explosion Hazard: CS₂ vapor can form explosive mixtures with air.[9][10] ELIMINATE all ignition sources, including sparks, open flames, and hot surfaces.[11] All glassware and equipment must be properly grounded to prevent static discharge.[10] Use of non-sparking tools is mandatory.[9]

  • Toxicity: Carbon disulfide is harmful if inhaled, absorbed through the skin, or swallowed. It is a known reproductive toxin.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., Viton® or multi-layer laminates), chemical safety goggles, a face shield, and a flame-retardant lab coat.[7][10]

  • Spill & Waste: Have an appropriate spill kit ready (e.g., non-combustible absorbent material like sand or vermiculite).[8] All CS₂-contaminated waste must be disposed of as hazardous waste according to institutional and local regulations.[7]

  • Reagent Hazards:

    • Phenylhydrazine: Toxic and a suspected carcinogen. Handle with appropriate PPE.

    • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

    • Hydrochloric Acid (HCl): Corrosive. Handle with care.

Synthesis Workflow Overview

The following diagram outlines the complete workflow for the synthesis, purification, and characterization of the target compound.

G cluster_prep I. Preparation cluster_synthesis II. Synthesis cluster_purification III. Purification cluster_analysis IV. Characterization reagent_prep Reagent Preparation (KOH in Ethanol) intermediate Formation of Potassium 3-Phenyldithiocarbazinate (0-10 °C) reagent_prep->intermediate Add Phenylhydrazine & Carbon Disulfide cyclization Intramolecular Cyclization & Acidification (Reflux) intermediate->cyclization Add HCl & Heat filtration Vacuum Filtration & Washing cyclization->filtration Cool & Collect Solid recrystallization Recrystallization (from Ethanol) filtration->recrystallization analysis Melting Point FT-IR, NMR, MS recrystallization->analysis Dry Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment
Reagents & Solvents Grade Equipment
Phenylhydrazine (C₆H₈N₂)Reagent Grade (≥97%)250 mL Three-neck round-bottom flask
Carbon Disulfide (CS₂)ACS Grade (≥99.9%)Magnetic stirrer with heating mantle
Potassium Hydroxide (KOH)ACS Grade (≥85%)Thermometer (-10 to 110 °C)
Ethanol (C₂H₅OH)Absolute (200 proof)Dropping funnel
Hydrochloric Acid (HCl)Concentrated (37%)Condenser
Distilled Water (H₂O)Ice-water bath
Vacuum filtration apparatus (Büchner funnel)
pH paper or pH meter
Step-by-Step Synthesis Procedure
  • Preparation of Reagents:

    • In a 250 mL beaker, dissolve 5.6 g (0.1 mol) of potassium hydroxide in 100 mL of absolute ethanol. Stir until the KOH is fully dissolved. Allow the solution to cool to room temperature.

  • Formation of the Dithiocarbazinate Intermediate:

    • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.

    • Add the ethanolic KOH solution to the flask and cool it to between 0 °C and 5 °C.

    • In a separate small beaker, mix 10.8 g (0.1 mol) of phenylhydrazine with 20 mL of absolute ethanol.

    • Add the phenylhydrazine solution to the cooled ethanolic KOH in the flask while maintaining vigorous stirring.

    • Measure 7.6 g (6.0 mL, 0.1 mol) of carbon disulfide and place it in the dropping funnel.

    • Add the CS₂ dropwise to the reaction mixture over a period of 30-45 minutes. Crucial: Maintain the internal reaction temperature below 10 °C throughout the addition. The reaction is exothermic.

    • After the addition is complete, a yellowish precipitate (potassium 3-phenyldithiocarbazinate) will form. Continue stirring the mixture in the ice bath for an additional 1 hour.

  • Intramolecular Cyclization and Product Precipitation:

    • Remove the ice bath and replace it with a heating mantle. Fit a reflux condenser to the central neck of the flask.

    • Slowly and carefully add concentrated hydrochloric acid dropwise to the stirred suspension until the pH of the solution is acidic (pH ~2-3), as indicated by pH paper.

    • Heat the mixture to reflux (approximately 78-80 °C) and maintain reflux for 1 hour. During this time, the evolution of hydrogen sulfide gas (rotten egg smell) may be observed. Ensure the reaction is performed in a well-ventilated fume hood.

    • After 1 hour of reflux, turn off the heat and allow the mixture to cool slowly to room temperature.

  • Work-up and Purification:

    • Cool the reaction flask in an ice-water bath for 30 minutes to ensure complete precipitation of the product.

    • Collect the pale yellow solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove any inorganic salts (e.g., KCl).

    • Wash the solid with a small amount of cold ethanol (20 mL) to remove any unreacted starting material.

    • Dry the crude product in a vacuum oven at 50-60 °C or air-dry to a constant weight.

  • Recrystallization (Optional, for high purity):

    • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

    • Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Reaction Parameters and Expected Results

ParameterValue / ObservationRationale
Reactant Molar Ratio 1:1:1 (Phenylhydrazine:CS₂:KOH)Stoichiometric reaction for optimal conversion.
Reaction Temperature 0-10 °C (Step 2), Reflux ~80 °C (Step 3)Low initial temp controls exotherm and CS₂ volatility; heat drives cyclization.
Reaction Time ~3 hoursAllows for complete intermediate formation and subsequent cyclization.
Appearance of Product Pale yellow crystalline solidCharacteristic of the purified compound.
Expected Yield 75-85% (based on phenylhydrazine)Typical for this class of reaction.
Melting Point Approx. 178-180 °CA sharp melting point indicates high purity.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • FT-IR (KBr, cm⁻¹):

    • ~3100-3200 cm⁻¹ (N-H stretch)

    • ~3050 cm⁻¹ (Aromatic C-H stretch)

    • ~1590, 1490 cm⁻¹ (Aromatic C=C stretch)

    • ~1250-1350 cm⁻¹ (C=S stretch, thione)

    • ~1050-1150 cm⁻¹ (C-N stretch)

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm):

    • ~14.0 ppm (s, 1H, N-H, broad, exchangeable with D₂O)

    • ~7.2-7.6 ppm (m, 5H, Ar-H)

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm):

    • ~195-205 ppm (C=S)

    • ~160-170 ppm (C=S)

    • ~125-140 ppm (Aromatic carbons)

  • Mass Spectrometry (EI-MS):

    • Expected [M]⁺ at m/z = 226.35

References

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  • Singh, R., et al. (2023). Synthesis of potassium dithiocarbamate salts of formamidines as precursors for novel metal complexes. Inorganic and Nano-Metal Chemistry, 53(1), 1-13. Link[23]

  • Ejidike, I. P. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. International Journal of Inorganic Chemistry, 2018, 8271630. Link[5]

  • Mickevicius, V., & Vainilavicius, P. (2000). Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. Semantic Scholar. Link[24]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a comprehensive, multi-technique workflow designed for researchers, chemists, and quality control scientists. It details the core analytical methodologies required for the unambiguous structural elucidation and characterization of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione. The protocols herein are presented not merely as procedural steps, but with an emphasis on the scientific rationale behind each technique, ensuring a deep and functional understanding of the characterization process.

Section 1: The Analytical Workflow: An Integrated Strategy

The characterization of a novel chemical entity is a systematic process. It begins with techniques that provide fundamental structural information (NMR, FTIR, MS) and is supported by methods that confirm elemental composition and physicochemical properties (Elemental Analysis, UV-Vis, Thermal Analysis). Each technique offers a unique piece of the structural puzzle; their combined interpretation provides the highest degree of confidence.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_secondary Corroborative & Purity Analysis cluster_final Final Confirmation & Reporting Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (HRMS) Synthesis->MS EA Elemental Analysis NMR->EA Report Data Integration & Final Structure Confirmation NMR->Report FTIR->EA FTIR->Report MS->EA MS->Report UVVIS UV-Vis Spectroscopy EA->UVVIS EA->Report THERMAL Thermal Analysis (DSC/TGA) UVVIS->THERMAL UVVIS->Report THERMAL->Report

Figure 1: A logical workflow for the comprehensive characterization of a novel compound.

Section 2: Primary Structural Elucidation Protocols

This section details the foundational spectroscopic techniques required to propose and confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For this specific molecule, NMR will confirm the presence and substitution pattern of the phenyl ring and the nature of the thiadiazolidine ring. The choice of a polar aprotic solvent like DMSO-d₆ is often crucial for dissolving heterocyclic compounds that may have poor solubility in less polar solvents like CDCl₃.[2]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation & Acquisition (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical Parameters: Spectral width of 0-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 5 seconds. A sufficient number of scans (e.g., 16 or 32) should be used to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical Parameters: Spectral width of 0-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Analysis & Expected Results:

    • Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Correlate the observed signals with the expected structure.

Table 1: Predicted NMR Spectral Data for this compound

Technique Expected Chemical Shift (δ, ppm) Assignment & Rationale
¹H NMR δ 7.40 - 7.80 (multiplet, 5H) Aromatic protons of the phenyl group. The exact pattern depends on the rotation around the N-C bond.[3][4]
¹³C NMR δ 185 - 200 C=S (Thione) carbons (C2, C5). These are expected to be highly deshielded and appear significantly downfield.

| | δ 125 - 140 | Aromatic carbons. Signals for the ipso, ortho, meta, and para carbons of the phenyl ring. The ipso-carbon (attached to N) will be distinct.[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is indispensable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, FTIR will provide direct evidence for the key C=S (thione) bonds, the N-phenyl group, and the heterocyclic C-N and C-S single bonds. The absence of certain bands, such as a C=O stretch (~1700 cm⁻¹), is equally important for confirming the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation (ATR - Preferred):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

    • Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Instrumentation & Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Data Analysis & Expected Results:

    • Identify and label the major absorption bands.

    • Compare the observed frequencies with established correlation charts and literature values for similar functional groups.[1][3]

Table 2: Predicted FT-IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Assignment & Rationale
3100 - 3000 C-H stretch Aromatic C-H stretching from the phenyl ring.[5]
1600 - 1450 C=C stretch Aromatic ring skeletal vibrations.
1350 - 1150 C=S stretch Key Thione group vibration. This region is characteristic of thioureas and related dithione compounds.[6]
1300 - 1200 C-N stretch Stretching of the C-N bonds within the thiadiazolidine ring and the N-phenyl bond.[1]
800 - 600 C-S stretch Stretching of the C-S single bonds within the heterocyclic ring.[1]

| 770 - 730 & 710 - 690 | C-H bend | Out-of-plane bending for a monosubstituted benzene ring. |

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of a compound, which is a critical piece of identifying information. HRMS, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement (to within 0.001 Da). This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible formulas. The fragmentation pattern can also offer valuable structural clues.[7][8]

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

    • A trace of formic acid may be added to aid in protonation for positive ion mode ([M+H]⁺).

  • Instrumentation & Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. Ensure the instrument is calibrated to provide high mass accuracy.

    • Acquire a tandem MS (MS/MS) spectrum by selecting the molecular ion peak for collision-induced dissociation (CID) to observe fragmentation.

  • Data Analysis & Expected Results:

    • Molecular Formula: C₈H₅N₂S₃

    • Exact Mass (Calculated): 224.9645

    • Expected HRMS Result: The primary ion observed should be the protonated molecule, [M+H]⁺, at m/z 225.9717. The measured mass should be within 5 ppm of the calculated value.

    • Fragmentation: Key fragmentation pathways may involve the loss of sulfur (S), carbon disulfide (CS₂), or cleavage of the phenyl group (C₆H₅). The fragmentation pattern can help confirm the connectivity of the molecule.[8][9]

Section 3: Integrated Data Interpretation

No single technique provides the complete picture. The true power of this workflow lies in integrating the data from all analyses to build a cohesive and undeniable structural assignment.

Data_Integration mol nmr_h ¹H NMR: δ 7.4-7.8 (5H, m) mol->nmr_h Phenyl Protons nmr_c ¹³C NMR: δ 185-200 (C=S) δ 125-140 (Ar-C) mol->nmr_c Carbon Skeleton ftir FTIR (cm⁻¹): ~3050 (Ar C-H) ~1250 (C=S) ~700 (C-S) mol->ftir Functional Groups ms HRMS (m/z): [M+H]⁺ = 225.9717 mol->ms Molecular Formula C₈H₅N₂S₃

Figure 2: Correlation of expected analytical signals with the structure of this compound.

Section 4: Corroborative Analysis and Physicochemical Properties

While the primary techniques establish the structure, the following methods provide essential data on purity, electronic properties, and stability.

Elemental Analysis

Protocol: Submit a pure, dry sample (2-3 mg) for combustion analysis. The instrument burns the sample at high temperature and quantifies the resulting CO₂, H₂O, N₂, and SO₂ gases.

  • Expected Composition for C₈H₅N₂S₃:

    • Carbon (C): 42.65%

    • Hydrogen (H): 2.24%

    • Nitrogen (N): 12.43%

    • Sulfur (S): 42.68%

  • Trustworthiness: The experimental values should be within ±0.4% of the theoretical values to confirm elemental composition and high purity.

UV-Visible Spectroscopy

Protocol: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) to achieve an absorbance between 0.1 and 1.0 AU. Record the spectrum from 200-800 nm against a solvent blank.[2]

  • Rationale & Expected Results: The spectrum is expected to show absorptions corresponding to π→π* transitions from the phenyl ring and n→π* transitions associated with the non-bonding electrons on the sulfur and nitrogen atoms, particularly the thione groups. The C=S chromophore typically exhibits a weak n→π* absorption at longer wavelengths and a strong π→π* absorption at shorter wavelengths.

Thermal Analysis (DSC/TGA)

Protocol: Place 3-5 mg of the sample in an aluminum pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to an appropriate final temperature (e.g., 500 °C).

  • Rationale & Expected Results:

    • Differential Scanning Calorimetry (DSC): Will reveal thermal transitions such as melting. A sharp, well-defined melting endotherm is indicative of a pure crystalline compound.

    • Thermogravimetric Analysis (TGA): Will show the decomposition profile. A single-step or multi-step weight loss curve indicates the compound's thermal stability and decomposition pathway.

Conclusion

The characterization of this compound requires a synergistic application of multiple analytical techniques. The foundational triad of NMR, FTIR, and HRMS provides the necessary data for unambiguous structural assignment, while elemental, UV-Vis, and thermal analyses offer crucial corroborative evidence of purity and physicochemical properties. Adherence to the detailed protocols and integrated data interpretation strategy outlined in this guide will ensure the generation of high-quality, reliable, and defensible data essential for advancing research and development.

References

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  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Universiti Teknologi MARA Institutional Repository. Retrieved from [Link]

  • Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available at: [Link]

  • Crystallographic Study and Molecular Orbital Calculations of Thiadiazole Derivatives. Part 3. (2008). ResearchGate. Retrieved from [Link]

  • Çavuş, M.S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 327-340. Available at: [Link]

  • Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterase inhibitors. (2021). Biointerface Research in Applied Chemistry, 12(3), 2800-2812. Available at: [Link]

  • SYNTHESIS AND STRUCTURAL INVESTIGATION OF NEW DERIVATE OF 5-MERCAPTO-3-PHENYL-1,3,4-THIADIAZOL-2-THIONE. (2023). ResearchGate. Retrieved from [Link]

  • 585 SYNTHESIS AND STRUCTURAL INVESTIGATION OF NEW DERIVATE OF 5-MERCAPTO-3-PHENYL-1,3,4-THIADIAZOL-2-THIONE. (2023). ResearchGate. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scilit. Retrieved from [Link]

  • Stanovnik, B., & Tišler, M. (1964). ABSORPTION SPECTRA OF 2,5-DIMERCAPTO-1,3,4-THIADIAZOLE AND ITS METHYL DERIVATIVES. Canadian Journal of Chemistry, 42(10), 2444-2447. Available at: [Link]

  • Mass fragmentation pattern of compound 7. (n.d.). ResearchGate. Retrieved from [Link]

  • Eberlin, M. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(3), 2097. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry Class overview. (2013). SlideShare. Retrieved from [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. (2022). Chemical Methodologies, 6(11), 903-915. Available at: [Link]

  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 145-155. Available at: [Link]

  • Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. (2020). ResearchGate. Retrieved from [Link]

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  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29631-29643. Available at: [Link]

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Introduction: The Versatility of the 1,3,4-Thiadiazole Core in Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the agricultural applications of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione and its chemical class.

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in pharmaceutical and agrochemical research.[1][2][3] Its unique physicochemical properties, including its mesoionic nature, allow derivatives to effectively cross cellular membranes and interact with a wide array of biological targets.[1] This inherent bioactivity has led to the development of 1,3,4-thiadiazole derivatives as potent fungicides, herbicides, insecticides, and even plant growth regulators.[2][4][5]

This compound belongs to this promising class of compounds. While extensive commercial application data for this specific molecule is not widely documented, its structural features suggest significant potential, primarily as a fungicide. This guide will synthesize field-proven insights from related 1,3,4-thiadiazole analogues to provide a comprehensive framework for evaluating its agricultural applications.

Principal Application: Fungicidal Activity

The most prominent and well-researched application of 1,3,4-thiadiazole derivatives in agriculture is the control of fungal plant pathogens.[2] Numerous studies have demonstrated their efficacy against a broad spectrum of devastating fungi, including Botrytis cinerea (gray mold), Rhizoctonia solani (sheath blight), and Sclerotinia sclerotiorum (white mold).[6][7][8] The lipophilic nature conferred by the sulfur atom in the thiadiazole ring may enhance the molecule's ability to penetrate fungal cell membranes, contributing to its bioactivity.[1]

Derivatives featuring a phenyl group, similar to the subject compound, have shown considerable fungicidal effects. For instance, research has found that certain 2,5-disubstituted-1,3,4-thiadiazoles containing a phenyl moiety exhibit potent activity against Phytophthora infestans (late blight of potato and tomato).[9]

Hypothesized Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many heterocyclic fungicides, including the widely used azoles (triazoles, imidazoles), function by disrupting the fungal cell membrane. The 1,3,4-thiadiazole ring is considered a bioisostere of the triazole and imidazole rings, suggesting a similar mechanism of action.[1]

The primary target is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][10][11] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential sterol component that maintains the integrity and fluidity of the fungal cell membrane.

Causality of Action:

  • Inhibition: The thiadiazole compound binds to the CYP51 enzyme.

  • Depletion: This binding action inhibits the conversion of lanosterol to ergosterol.

  • Accumulation: The blockage leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors (like lanosterol).[1][10]

  • Cell Disruption: This altered sterol profile disrupts the structure and function of the cell membrane, increasing its permeability and ultimately leading to fungal cell death.[10]

Ergosterol_Biosynthesis_Inhibition cluster_fungus Fungal Cell cluster_action Mechanism of Action Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Binds to Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane CYP51->Ergosterol Catalyzes conversion Disrupted_Membrane Disrupted Cell Membrane (Cell Death) CYP51->Disrupted_Membrane Pathway Interrupted Thiadiazole 3-Phenyl-1,3,4- thiadiazolidine-2,5-dithione Block Thiadiazole->Block Block->CYP51 Blocks

Caption: Hypothesized mechanism of fungicidal action via inhibition of the CYP51 enzyme.

Secondary Agricultural Potentials

Beyond fungicidal action, the 1,3,4-thiadiazole scaffold has shown promise in other agricultural domains.

  • Herbicidal Activity: Certain 1,3,4-thiadiazole derivatives, such as buthidiazole and tebuthiuron, have been developed as herbicides.[5] Their mode of action often involves inhibiting photosynthesis at the photosystem II level.[5] Patents also describe novel substituted thiadiazoles with significant herbicidal properties.[12]

  • Plant Growth Regulation (PGR): The well-known plant growth regulator Thidiazuron (TDZ) is a phenyl-substituted thiadiazolyl urea.[13] It exhibits cytokinin-like activity and is used to stimulate callus formation, shoot proliferation, and as a defoliant in cotton. Derivatives of 1,2,3-thiadiazole have also been shown to stimulate seed germination and influence seedling morphology.[13]

  • Antiviral Activity: Recent studies have explored 1,3,4-thiadiazole derivatives for their ability to combat plant viruses. Some compounds have demonstrated excellent protective activity against Tobacco Mosaic Virus (TMV), potentially by enhancing the plant's own defense mechanisms and improving photosynthetic efficiency in infected leaves.[14]

Application Protocol 1: In Vitro Antifungal Screening by Mycelial Growth Assay

This protocol provides a standardized method to determine the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen.

Principle: The compound is incorporated into a growth medium at various concentrations. The inhibition of fungal mycelial growth is measured relative to a control, allowing for the calculation of its potency.

Materials:

  • This compound (test compound)

  • Potato Dextrose Agar (PDA) medium

  • Pure culture of the target fungus (e.g., Sclerotinia sclerotiorum)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Accurately weigh the test compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL). Causality: DMSO is a common solvent that is miscible with the aqueous agar medium and has minimal impact on fungal growth at low final concentrations.

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool in a water bath to approximately 50-55°C. Causality: Cooling the agar prevents the degradation of heat-labile test compounds and allows for safe handling.

  • Serial Dilution: Add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The 0 µg/mL plate, containing only DMSO at the same final concentration as the treated plates, serves as the negative control.

  • Pouring Plates: Thoroughly mix the amended agar and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify completely.

  • Inoculation: Using the sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture plate. Place the disc, mycelium-side down, in the center of each prepared PDA plate (both treated and control).

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

  • Data Collection: After the mycelium in the control plate has grown to nearly fill the dish (typically 48-72 hours), measure the diameter of the fungal colony in two perpendicular directions for all plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(DC - DT) / DC] × 100 Where:

    • DC = Average diameter of the colony in the control plate

    • DT = Average diameter of the colony in the treated plate

  • EC₅₀ Determination: Use statistical software to perform a probit analysis on the inhibition percentages versus the log of the concentrations to determine the EC₅₀ value.

Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Compound Stock Solution (in DMSO) C Create Serial Dilutions in Molten PDA A->C B Prepare & Autoclave PDA Medium B->C D Pour Amended PDA into Petri Dishes C->D E Inoculate Plate Center with 5mm Fungal Disc D->E F Incubate at 25°C for 48-72 hours E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition vs. Control G->H I Probit Analysis to Determine EC50 Value H->I

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Application Protocol 2: Greenhouse Fungicide Efficacy Trial (Protective Activity)

This protocol assesses the ability of the compound to protect a host plant from fungal infection when applied before the pathogen is introduced.

Principle: The test compound is applied to healthy plants. After the application has dried, the plants are artificially inoculated with the fungal pathogen. Disease severity is then rated and compared to untreated and commercially treated controls.

Materials:

  • Test compound formulated as a sprayable solution (e.g., an emulsifiable concentrate or wettable powder).

  • Healthy, susceptible host plants (e.g., cucumber seedlings for Sphaerotheca fuliginea - powdery mildew).

  • Fungal pathogen inoculum (e.g., a spore suspension).

  • Commercial standard fungicide for comparison.

  • Untreated control group (sprayed with water/formulation blank).

  • Greenhouse or controlled environment chamber.

  • Spray application equipment.

Procedure:

  • Plant Preparation: Grow host plants to a suitable, uniform stage (e.g., the two-leaf stage). Select healthy, uniform plants for the experiment and label them according to treatment groups.

  • Treatment Application: Prepare spray solutions of the test compound at several application rates (e.g., 200, 100, 50 µg/mL). Also prepare the commercial standard according to its label and a blank control.

  • Spraying: Spray the plants with their assigned treatments until runoff, ensuring complete coverage of all leaf surfaces. Allow the foliage to dry completely. Causality: Complete coverage is essential to protect all potential infection sites. Drying prevents the treatment from being washed off during inoculation.

  • Inoculation: Prepare a standardized inoculum of the pathogen (e.g., a spore suspension of 1 × 10⁶ spores/mL). Spray the inoculum evenly over all treated and control plants.

  • Incubation: Move the plants to a high-humidity environment optimal for disease development (e.g., >90% RH, 22-25°C) for 24-48 hours. Then, move them to standard greenhouse conditions. Causality: High humidity is critical for spore germination and infection for most fungal pathogens.

  • Disease Assessment: 7-14 days after inoculation, visually assess the disease severity on each plant. This is often done by rating the percentage of leaf area covered by symptoms (e.g., lesions, mildew).

  • Data Analysis: Calculate the average disease severity for each treatment group. Determine the protective efficacy using the formula: Efficacy (%) = [(Severity_Control - Severity_Treated) / Severity_Control] × 100

Representative Efficacy Data of 1,3,4-Thiadiazole Derivatives

Compound Class/DerivativeTarget PathogenReported EC₅₀ (µg/mL)Reference
Flavonol-Thiadiazole Hybrid (Y18)Botrytis cinerea2.4[7]
Phenylthiazole-Thiadiazole (5b)Sclerotinia sclerotiorum0.51[15]
5-Substituted-1,3,4-thiadiazole-2-thiol (A-3)Rhizoctonia solani2.33[6][16]
Thiadiazole-linked Compound (D12)Botrytis cinerea0.0024 µmol/L[8]
1,2,3-Thiadiazole Strobilurin (8a)Sclerotinia sclerotiorum0.44[17]
1,2,3-Thiadiazole Strobilurin (8a)Rhizoctonia cerealis0.01[17]

Note: This table presents data for various thiadiazole derivatives to illustrate the general potency of the scaffold. The performance of this compound must be determined experimentally.

Conclusion and Future Research Directions

This compound is a member of the versatile 1,3,4-thiadiazole family, a class of compounds with proven, potent biological activity in agriculture. Based on extensive research into its analogues, its primary potential lies in its use as a fungicide, likely acting through the inhibition of ergosterol biosynthesis. The protocols and data presented here provide a robust framework for researchers to systematically evaluate this potential.

Future research should focus on conducting the described in vitro and greenhouse assays to quantify its specific activity. Further investigations into its herbicidal, PGR, and antiviral properties could uncover novel applications. Finally, structure-activity relationship (SAR) studies, exploring modifications to the phenyl ring, could lead to the optimization of this promising scaffold for the development of next-generation agrochemicals.

References

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  • Yurttaş, L., et al. (2017). Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. Molecules, 22(11), 1993. Available at: [Link]

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  • Gimalova, F., et al. (2017). Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 65(4), 735-745. Available at: [Link]

  • Hu, Y., et al. (2019). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. RSC Advances, 9(46), 26655-26682. Available at: [Link]

  • Fan, Z., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6, 20162. Available at: [Link]

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  • Wang, M., et al. (2023). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. Molecules, 28(12), 4851. Available at: [Link]

  • Adir S.A. (1990). EP0356333A1 - 1,3,4-Thiadiazole derivatives, process for their obtention, and pharmaceutical compositions containing them. Google Patents.
  • Zhang, H., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(1), 253. Available at: [Link]

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Application Notes and Protocols for Evaluating the Anticancer Properties of 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a versatile heterocyclic motif of significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities, including potent anticancer properties.[1] This document provides a comprehensive guide for researchers engaged in the discovery and development of novel 1,3,4-thiadiazole-based anticancer agents. It outlines the key mechanisms of action of these compounds and provides detailed, field-proven protocols for their in vitro evaluation. The methodologies described herein are designed to ensure scientific integrity and reproducibility, enabling a thorough characterization of the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of novel 1,3,4-thiadiazole derivatives.

Introduction: The 1,3,4-Thiadiazole Scaffold in Oncology

1,3,4-thiadiazole is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This structure is considered a bioisostere of pyrimidine, a core component of nucleobases, which may contribute to its ability to interfere with DNA replication processes in cancer cells.[2] The unique physicochemical properties of the 1,3,4-thiadiazole ring, such as its mesoionic character and the presence of a sulfur atom, enhance its ability to cross cellular membranes and interact with various biological targets.[2][3][4] This structural versatility has led to the development of a multitude of derivatives with promising preclinical anticancer activity against a range of human cancer cell lines, including breast, lung, colon, and leukemia.[1]

Mechanisms of Anticancer Action

1,3,4-thiadiazole derivatives exert their anticancer effects through a variety of mechanisms, often in a multi-targeted fashion. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Induction of Apoptosis

A primary mechanism by which 1,3,4-thiadiazole compounds induce cancer cell death is through the activation of apoptosis, or programmed cell death. This is often achieved by modulating the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspase cascades.[5]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Thiadiazole 1,3,4-Thiadiazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiadiazole->Bax Activation Mito Mitochondrial Permeability ↑ Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DeathR Death Receptors (e.g., FAS, TRAIL) Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified signaling pathway for apoptosis induction by 1,3,4-thiadiazole compounds.

Cell Cycle Arrest

Many 1,3,4-thiadiazole derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G2/M or sub-G1 phase.[5][6] This disruption of the normal cell cycle progression prevents cancer cells from dividing and can ultimately lead to apoptosis.

Inhibition of Key Enzymes and Proteins

The structural diversity of 1,3,4-thiadiazoles allows them to bind to and inhibit a range of enzymes and proteins critical for cancer cell survival and proliferation.

  • Tubulin Polymerization: Certain derivatives act as microtubule-destabilizing agents, binding to tubulin subunits and interfering with the formation of the mitotic spindle, which is essential for cell division.

  • Kinase Inhibition: 1,3,4-thiadiazoles have been developed as inhibitors of various protein kinases, such as Abl, EGFR, and Akt, which are often overactive in cancer and drive cell proliferation and survival signaling pathways.[4][7]

  • Other Targets: Other reported targets include topoisomerases, histone deacetylases (HDACs), and aromatase, highlighting the multi-faceted anticancer potential of this compound class.

Experimental Workflow for Compound Evaluation

A systematic approach is essential for the comprehensive evaluation of novel 1,3,4-thiadiazole derivatives. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The 1,3,4-Thiadiazole Scaffold and the Imperative for High-Throughput Screening

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The structural features of the 1,3,4-thiadiazole ring, such as its ability to act as a bioisostere of pyrimidine and its capacity for hydrogen bonding, allow these compounds to interact with a diverse range of biological targets.[4][5][6] Many derivatives have shown potent cytotoxic effects against various cancer cell lines by interfering with critical cellular processes and signaling pathways.[1][7] Given the vast chemical space that can be explored through substitutions on this scaffold, high-throughput screening (HTS) has become an indispensable tool for rapidly identifying novel and potent bioactive molecules.[8][9]

This guide provides a comprehensive overview of the principles, protocols, and best practices for designing and implementing robust HTS assays tailored for the discovery of active 1,3,4-thiadiazole derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data analysis and hit validation to empower researchers in their drug discovery efforts.

Chapter 1: Foundational Principles of HTS Assay Design

The success of any HTS campaign hinges on the quality and reliability of the assay. An effective screening assay must be robust, reproducible, and sensitive enough to detect subtle biological activities from a large compound library. The primary goal is to create an assay with a sufficient signal window and low data variability to confidently distinguish "hits" from inactive compounds.

Choosing the Right Assay: Biochemical vs. Cell-Based Approaches

The initial and most critical decision is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay format. This choice is dictated by the research question and the known (or unknown) mechanism of action.

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[10] They are ideal when the molecular target is known, offering high specificity and fewer confounding factors. For 1,3,4-thiadiazoles, which are known to target enzymes like protein kinases and carbonic anhydrases, biochemical assays are highly relevant.[11][12]

  • Cell-Based Assays: These assays measure a compound's effect on a cellular phenotype, such as cell viability, proliferation, or the activation of a specific signaling pathway.[8][9][13] They provide a more biologically relevant context, as they inherently account for cell permeability, metabolic stability, and potential off-target effects.[13] Given that many 1,3,4-thiadiazole derivatives are investigated for their anticancer properties, cell-based cytotoxicity and proliferation assays are paramount.[1][14]

Assay Type Advantages Disadvantages Best Suited For...
Biochemical High specificity, mechanistic insight, lower variability.Lacks biological context (e.g., cell permeability), risk of identifying irrelevant hits.Validating known targets, structure-activity relationship (SAR) studies.
Cell-Based High biological relevance, assesses multiple parameters (permeability, toxicity) simultaneously.More complex, higher variability, mechanism of action is often unknown (black box).Phenotypic screening, identifying compounds with desired cellular outcomes (e.g., cancer cell death).
The Litmus Test of Assay Quality: The Z'-Factor

Before initiating a full-scale screen, the assay must be rigorously validated. The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[15] It provides a measure of the separation between the positive and negative control distributions, taking into account both the dynamic range of the signal and the data variation.[15][16]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

An assay's suitability for HTS is interpreted based on its Z'-factor value:[16][17]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay, may require optimization.

  • Z' < 0: An unsuitable assay for screening.

Achieving a Z'-factor ≥ 0.5 is the gold standard and a critical checkpoint before committing the resources for a full library screen.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation & Characterization Assay_Dev Assay Development (Biochemical vs. Cell-Based) Optimization Optimization (Reagents, Conditions) Assay_Dev->Optimization Validation Validation (Z'-Factor ≥ 0.5) Optimization->Validation Primary_Screen Primary HTS (Single Concentration) Validation->Primary_Screen Hit_ID Hit Identification (% Inhibition Threshold) Primary_Screen->Hit_ID Confirmation Hit Confirmation (Re-test from original stock) Hit_ID->Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Confirmation->Dose_Response Secondary_Assay Secondary/Orthogonal Assays (Rule out false positives) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Validated_Hit Validated Hit SAR->Validated_Hit

Chapter 2: Protocol for a Cell-Based Viability/Cytotoxicity HTS Assay

This protocol describes a common phenotypic screen to identify 1,3,4-thiadiazole derivatives that exhibit cytotoxic or anti-proliferative effects against a cancer cell line. We will use a luminescence-based assay that quantifies ATP, an indicator of metabolically active, viable cells.[18] The Promega CellTiter-Glo® assay is a widely used example of this technology.[18][19][20]

Principle of the Assay

The CellTiter-Glo® assay is a homogeneous "add-mix-measure" method.[18][20] A single reagent is added directly to the cells in culture. This reagent contains a detergent to lyse the cells and release ATP, along with luciferase and luciferin. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in the well.[18][19]

Materials and Reagents
  • Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Plates: 384-well, white, opaque-walled plates suitable for luminescence.

  • Compound Library: 1,3,4-thiadiazole derivatives dissolved in 100% DMSO.

  • Control Compounds:

    • Negative Control: 100% DMSO (vehicle).

    • Positive Control: A known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent).

  • Equipment:

    • Biosafety cabinet

    • CO2 incubator (37°C, 5% CO2)

    • Automated liquid handler or multichannel pipettes

    • Plate centrifuge

    • Luminometer plate reader

Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest cells using standard trypsinization methods and perform a cell count.

  • Dilution: Dilute the cell suspension in fresh culture medium to the predetermined optimal seeding density (e.g., 2,000 cells/25 µL). Causality: The optimal seeding density must be determined during assay development to ensure cells are in the exponential growth phase and the assay signal is within the linear range of the instrument.

  • Seeding: Using an automated dispenser or multichannel pipette, dispense 25 µL of the cell suspension into each well of the 384-well assay plates.[21]

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator. Causality: This allows the cells to attach and recover from the stress of plating before compound addition.

Day 2: Compound Addition (Pinning)

  • Compound Plates: Prepare intermediate compound plates by diluting the master library stock. For a final assay concentration of 10 µM with a 0.5% DMSO concentration, this typically involves a 1:200 dilution.

  • Transfer: Using a pin tool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of the compound solution from the intermediate plate to the corresponding wells of the cell plates.

  • Control Wells: Ensure that designated columns on each plate are treated with only DMSO (negative control) and the positive control compound.

  • Incubation: Return the plates to the incubator for 48-72 hours. Causality: The incubation time should be sufficient to observe a significant biological effect (e.g., cell death or growth inhibition).

Day 4: Signal Detection

  • Equilibration: Remove assay plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[19][21] Causality: Temperature gradients across the plate can cause signal variability; equilibration minimizes this effect.[22]

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions, ensuring it is also at room temperature.[21]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 25 µL).[19][21]

  • Lysis: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[21][22]

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[19][21][22]

  • Data Acquisition: Read the luminescence on a plate reader with an integration time of 0.25-1 second per well.[21]

Chapter 3: Protocol for a Biochemical Kinase Inhibition HTS Assay

This protocol outlines a method to screen for 1,3,4-thiadiazole derivatives that inhibit the activity of a specific protein kinase. Many such derivatives have been explored as kinase inhibitors.[11][12] We will describe a generic, luminescence-based assay that quantifies the amount of ADP produced, which is a universal product of kinase reactions.

Principle of the Assay

The assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. After the kinase reaction is complete, a detection reagent is added that contains two key enzymes: ADP-Glo™ Reagent and Kinase Detection Reagent. The first reagent depletes any remaining ATP. The second reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction to generate a luminescent signal. This signal is directly proportional to the kinase activity.

Materials and Reagents
  • Enzyme: Purified, active protein kinase of interest.

  • Substrate: A suitable peptide or protein substrate for the kinase.

  • Cofactor: ATP at a concentration near its Km. Causality: Using ATP at or below its Km value makes the assay more sensitive to competitive inhibitors.[23]

  • Assay Buffer: Buffer optimized for kinase activity (e.g., Tris-HCl, MgCl2, DTT).

  • Assay Plates: 384-well, white, low-volume plates.

  • Compound Library & Controls: As described in Chapter 2.

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent).

  • Equipment:

    • Automated liquid handlers

    • Incubator or water bath set to the optimal reaction temperature (e.g., 30°C)

    • Luminometer plate reader

Detailed Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 25-50 nL) of each compound, DMSO, and positive control inhibitor into the wells of a 384-well assay plate.

  • Enzyme Addition: Add 2.5 µL of the kinase solution (diluted in assay buffer) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. Causality: This step allows the compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 2.5 µL of the substrate/ATP mix (diluted in assay buffer) to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for the predetermined reaction time (e.g., 60 minutes). The reaction must be stopped within the linear range of product formation.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

Assay_Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ATP ATP Substrate Substrate ADP ADP P_Substrate Phospho-Substrate Luciferase Luciferase ADP_to_ATP ADP -> ATP (Detection Reagent) Light Luminescent Signal Inhibitor 1,3,4-Thiadiazole Inhibitor Inhibitor->Kinase BLOCKS

Chapter 4: Data Analysis, Hit Confirmation, and Troubleshooting

Raw data from the plate reader is meaningless without proper analysis. The goal is to normalize the data, identify statistically significant "hits," and design a workflow to validate these initial findings.

Data Normalization and Hit Identification
  • Normalization: The raw data from each well is typically normalized to the plate's internal controls. The percent inhibition is calculated for each test well using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)) Where Signal_compound is the signal from the test well, Mean_pos is the average signal of the positive controls (high inhibition), and Mean_neg is the average signal of the negative controls (no inhibition).

  • Hit Threshold: A "hit" is defined as a compound that produces a response exceeding a certain statistical threshold. A common method is to set the threshold at three times the standard deviation (SD) of the negative controls. For an inhibition assay, a hit would be a compound with a % Inhibition value greater than the mean % Inhibition of negative controls plus 3*SD.

The Hit Validation Cascade

An initial hit from a primary screen is not a confirmed active compound. It is merely a candidate that requires further validation through a series of sequential tests.

  • Hit Confirmation: Re-test the primary hits from the original library stock in triplicate at the same concentration to confirm activity and rule out experimental errors from the primary screen.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC50 or EC50). This step is crucial for establishing a structure-activity relationship (SAR).

  • Orthogonal Assays: Validate the hits using a different assay technology that measures a different endpoint.[24] For example, a kinase hit from an ADP detection assay could be validated using an assay that directly measures the phosphorylated substrate. This helps to eliminate false positives that interfere with the primary assay's detection method.

  • Counter-Screens: For cell-based assays, counter-screens are essential to identify compounds with undesirable properties, such as general cytotoxicity or non-specific activity.

Common HTS Problems and Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Low Z'-Factor (<0.5) High data variability; low signal-to-background ratio.Optimize reagent concentrations, incubation times, and cell seeding density. Check for instrument malfunction.
Systematic Plate Errors (Edge Effects) Uneven temperature or humidity during incubation; uneven evaporation.Use plates with lids, ensure proper incubator humidity, and allow for adequate plate equilibration time.[25]
False Positives Compound autofluorescence/luminescence, non-specific inhibition, compound aggregation.Perform counter-screens (e.g., read plates before adding detection reagent), use orthogonal assays.
False Negatives Compound instability, low potency at test concentration, poor solubility.Re-screen at a higher concentration (if possible), check compound integrity and solubility in assay buffer.
High Plate-to-Plate Variability Inconsistent reagent preparation, variation in cell health or passage number, operator error.Use automation to reduce human error[26], prepare large batches of reagents, use cells within a consistent passage number range.

References

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  • MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6). Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay - Oslo - OUH - Protocols. Retrieved from [Link]

  • MDPI. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Retrieved from [Link]

  • Scilit. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • Oxford Academic. (2019). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]

  • NIH. (2011). Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease. Retrieved from [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • NIH. (n.d.). Kinase Screening and Profiling : Methods and Protocols. Retrieved from [Link]

  • ResearchGate. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • PubMed. (2013). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]

  • ResearchGate. (2024). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]

  • NIH. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Retrieved from [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

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Application Notes and Protocols for 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione and its Analogs in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione are limited in publicly available scientific literature. Therefore, this guide is built upon the extensive research and well-documented applications of the closely related and structurally similar class of compounds: 1,3,4-thiadiazole-2,5-dithiol (DMTD) and its derivatives. The principles, mechanisms, and experimental protocols detailed herein are presented as a robust framework for initiating research and development with this compound, with the expectation of analogous behavior based on shared functional moieties.

Introduction: The Versatile Chemistry of the 1,3,4-Thiadiazole Core in Material Science

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry, agriculture, and material science.[1][2][3] Its unique electronic properties, arising from the presence of sulfur and nitrogen heteroatoms, make it a valuable building block for materials with tailored functionalities. Derivatives of the 1,3,4-thiadiazole-2,5-dithiol/dithione core, in particular, have demonstrated exceptional performance as multifunctional additives in lubricants and as highly effective corrosion inhibitors.[4][5][6]

This document provides a detailed exploration of the material science applications of this class of compounds, with a focus on their role as lubricant additives and corrosion inhibitors. It offers not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Part 1: Synthesis of 1,3,4-Thiadiazole-2,5-dithione Derivatives

The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives is a well-established area of organic chemistry. A common and efficient method involves the reaction of dithiocarbamate derivatives with hydrazine sulfate, often in the presence of a catalyst.[7] Another prevalent route is the alkylation of 2,5-dimercapto-1,3,4-thiadiazole.[8] For the synthesis of novel derivatives, such as those incorporating specific phenyl substitutions, modifications of these established procedures would be the logical starting point.

A general synthetic pathway to obtain 2,5-disubstituted 1,3,4-thiadiazoles is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Dithiocarbamate Derivatives reaction Cyclization Reaction (e.g., with catalyst like MgO nanoparticles) start1->reaction start2 Hydrazine Sulfate start2->reaction product 2,5-Diamino-1,3,4-thiadiazole Derivatives reaction->product

Caption: General synthesis workflow for 2,5-diamino-1,3,4-thiadiazole derivatives.

Part 2: Application as Multifunctional Lubricant Additives

Derivatives of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) are renowned for their multifunctional properties as lubricant additives, acting as extreme pressure (EP) agents, anti-wear additives, and antioxidants.[4][5] The high sulfur content of the thiadiazole core is a key contributor to its extreme pressure and anti-wear characteristics.

Mechanism of Action

Under high-pressure and high-temperature conditions at the asperity contacts of sliding metal surfaces, the thiadiazole additive undergoes a tribochemical reaction. This reaction leads to the formation of a protective boundary film on the metal surface. This film, often composed of metal sulfides and other organometallic compounds, prevents direct metal-to-metal contact, thereby reducing friction and wear.[9] The nitrogen and sulfur atoms in the heterocyclic ring play a crucial role in the adsorption of the molecule onto the metal surface, which is the initial step in the formation of this protective layer.

Lubricant_Mechanism cluster_conditions Boundary Lubrication Conditions cluster_interaction Additive-Surface Interaction cluster_outcome Protective Outcome conditions High Pressure & High Temperature adsorption Adsorption of Thiadiazole on Metal Surface conditions->adsorption reaction Tribochemical Reaction adsorption->reaction film Formation of a Protective Boundary Film reaction->film protection Reduced Friction & Wear film->protection

Caption: Mechanism of action for thiadiazole-based lubricant additives.

Protocol for Evaluating Lubricant Performance

A standard method for assessing the performance of lubricant additives is the four-ball test. This test evaluates the extreme pressure, anti-wear, and friction-reducing properties of a lubricant formulation.

Objective: To determine the weld point, wear scar diameter, and coefficient of friction of a base lubricant formulated with a this compound analog.

Materials:

  • Four-ball tester

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Base lubricant (e.g., mineral oil, poly-alpha-olefin)

  • Thiadiazole additive

  • Heptane (for cleaning)

  • Microscope for wear scar measurement

Procedure:

  • Preparation of Lubricant Blends:

    • Prepare a series of lubricant blends by dissolving the thiadiazole additive in the base lubricant at various concentrations (e.g., 0.5%, 1.0%, 2.0% w/w).

    • Ensure complete dissolution, using gentle heating and stirring if necessary. Prepare a control sample of the base lubricant without any additive.

  • Four-Ball Extreme Pressure (EP) Test (ASTM D2783):

    • Clean the steel balls thoroughly with heptane and allow them to dry.

    • Assemble the four-ball test rig with three stationary balls in the cup and one rotating ball on the spindle.

    • Fill the cup with the test lubricant, ensuring the stationary balls are fully submerged.

    • Apply a series of increasing loads at a constant rotational speed (e.g., 1770 rpm) for a fixed duration (e.g., 10 seconds).

    • The weld point is the lowest load at which the rotating ball seizes and welds to the stationary balls.

  • Four-Ball Anti-Wear (AW) Test (ASTM D4172):

    • Follow the same cleaning and assembly procedure as the EP test.

    • Conduct the test under a constant load (e.g., 392 N) and rotational speed (e.g., 1200 rpm) for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).

    • After the test, clean the three stationary balls and measure the diameter of the wear scars using a microscope. Calculate the average wear scar diameter.

  • Friction Measurement:

    • During the anti-wear test, monitor and record the frictional torque.

    • Calculate the coefficient of friction using the appropriate formula for the four-ball tester.

Data Presentation:

Additive Concentration (% w/w)Weld Point (N)Average Wear Scar Diameter (mm)Coefficient of Friction
0 (Base Lubricant)ValueValueValue
0.5ValueValueValue
1.0ValueValueValue
2.0ValueValueValue

Part 3: Application as Corrosion Inhibitors

Thiadiazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[6][10] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Mechanism of Corrosion Inhibition

The inhibition mechanism involves the adsorption of the thiadiazole molecules onto the metal surface. This adsorption can occur through:

  • Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate bonding between the lone pair electrons of the nitrogen and sulfur heteroatoms and the vacant d-orbitals of the metal atoms.

The phenyl group in this compound is expected to enhance the adsorption process through π-π interactions with the metal surface. The adsorbed inhibitor layer acts as a physical barrier, blocking the active sites for corrosion and impeding the electrochemical reactions of corrosion.

Corrosion_Inhibition_Mechanism cluster_environment Corrosive Environment cluster_adsorption Inhibitor Adsorption cluster_protection Protection Mechanism environment Metal Surface in Acidic Medium adsorption Adsorption onto Metal Surface (Physisorption & Chemisorption) environment->adsorption inhibitor Thiadiazole Derivative inhibitor->adsorption barrier Formation of a Protective Inhibitor Layer adsorption->barrier inhibition Inhibition of Anodic & Cathodic Reactions (Reduced Corrosion Rate) barrier->inhibition

Caption: Mechanism of corrosion inhibition by thiadiazole derivatives.

Protocol for Evaluating Corrosion Inhibition Performance

Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are powerful tools for studying corrosion inhibition.

Objective: To determine the corrosion inhibition efficiency of a this compound analog for mild steel in a 1 M HCl solution.

Materials:

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel coupon; counter electrode: platinum wire; reference electrode: saturated calomel electrode - SCE)

  • 1 M Hydrochloric acid (HCl) solution

  • Thiadiazole inhibitor

  • Polishing papers of various grades

  • Acetone and deionized water for cleaning

Procedure:

  • Working Electrode Preparation:

    • Polish the mild steel coupon with successively finer grades of emery paper.

    • Degrease the coupon with acetone, rinse with deionized water, and dry.

  • Electrochemical Measurements:

    • Immerse the prepared mild steel coupon in the 1 M HCl solution without the inhibitor and allow the open-circuit potential (OCP) to stabilize.

    • Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s). Record the resulting current density.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

    • Repeat the measurements in 1 M HCl solutions containing different concentrations of the thiadiazole inhibitor (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M).

Data Analysis and Interpretation:

  • Potentiodynamic Polarization:

    • Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Analyze the Nyquist plots to determine the charge transfer resistance (Rct). An increase in the diameter of the semicircle in the Nyquist plot indicates an increase in Rct and better corrosion protection.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Data Presentation:

Inhibitor Concentration (M)icorr (A/cm²)Ecorr (V vs. SCE)IE% (from Polarization)Rct (Ω·cm²)IE% (from EIS)
0 (Blank)ValueValue-Value-
10⁻⁵ValueValueValueValueValue
10⁻⁴ValueValueValueValueValue
10⁻³ValueValueValueValueValue

Conclusion

While specific data for this compound is not yet abundant, the extensive body of research on analogous 1,3,4-thiadiazole-2,5-dithiol/dithione derivatives provides a strong foundation for its exploration in material science. The protocols and mechanistic insights presented in this guide offer a comprehensive starting point for researchers to investigate its potential as a high-performance lubricant additive and a robust corrosion inhibitor. The unique combination of the thiadiazole core and the phenyl substituent suggests that this compound could offer enhanced performance characteristics, making it a promising candidate for further investigation and application development.

References

  • Thiadiazole Derivatives Antioxidants Polymer Additives. (2025). lubricatin. Retrieved from [Link]

  • Wang, J., Li, C., Zhao, G., & Wang, X. (2014). Synthesis and properties of thiadiazole lubricant additives.
  • Zhang, X., Xue, S., Yan, Y., Liu, S., Ye, Q., & Zhou, F. (2024). Mechanochemical Synthesis of Thiadiazole Functionalized COF as Oil-Based Lubricant Additive for Reducing Friction and Wear. Langmuir, 40(8), 4373–4381.
  • Qu, J., Bansal, D. G., Yu, B., & Smolenski, D. J. (2012). Antiwear Performance and Mechanism of an Oil-Miscible Ionic Liquid as a Lubricant Additive.
  • Zhang, X., Xue, S., Yan, Y., Liu, S., Ye, Q., & Zhou, F. (2024). Mechanochemical Synthesis of Thiadiazole Functionalized COF as Oil-Based Lubricant Additive for Reducing Friction and Wear. Langmuir.
  • Synergistic Combination of Dimercapto Thiadiazole Derivatives with Organo-Moly as EP Additives in Greases. (n.d.). Lube Media.
  • Avdef, A., & Kafrawy, A. (1978). Corrosion inhibition of copper in 0.5 M hydrochloric acid by 1,3,4-thiadiazole-2,5-dithiol. Journal of the Electrochemical Society, 125(9), 1553-1555.
  • Yang, H., Li, C., Wang, X., Yang, Y., & Zhu, H. (2014). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Chemical Reviews, 114(10), 5572-5610.
  • El-Sayed, A. (2021). The inhibition performance of thiadiazole derivatives on the steel corrosion: DFT and QSAR assessment. Journal of Molecular Liquids, 337, 116454.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments.
  • Zhang, D. Q., Gao, L. X., & Zhou, G. D. (2020).
  • Gomha, S. M., Riyadh, S. M., Mahmmoud, E. A., & Elaasser, M. M. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(12), 21176–21189.
  • Hu, Y., Li, C. Y., Wang, X. M., Yang, Y. H., & Zhu, H. L. (2014). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Chemical reviews, 114(10), 5572–5610.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI.
  • Singh, P., & Kumar, A. (2012). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1599-1609.
  • Naletova, A. V., Davydov, D. V., & Bakunin, V. N. (2021). Derivatives of 2,5-Dimercapto-1,3,4-Thiadiazole as Multifunctional Lubricant Additives. Chemistry and Technology of Fuels and Oils, 57(5), 783-791.
  • Hammam, A. G., Fahmy, A. F. M., Amr, A. G. E., & Mohamed, A. M. (2003).
  • Fouda, A. E. A. S., El-Dossoki, F. I., El-Sonbati, A. Z., & El-Ghamry, M. A. (2021). 1,2,5-Thiadiazoline S,S-dioxide derivatives are used as corrosion inhibitors for mild steel in sulphuric acid solution. Electrochemical studies and cytotoxic effects evaluation. Journal of the Indian Chemical Society, 98(10), 100147.
  • Martinez, S., & Olivares, O. (2014). Determination of Corrosion and Adsorption Parameters of 1, 3, 4-thiadiazole-2,5-dithiol on ASTM A-890-1B Stainless Steel in 3.5% NaCl Solution. International Journal of Electrochemical Science, 9, 3624-3636.
  • Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2014). THIAZOLIDINONE BASED 2,5-DISUBSTITUTED-1,3,4-THIADIAZOLE: SYNTHESIS AND ANTIMICROBIAL EVALUATION. RASAYAN Journal of Chemistry, 7(1), 35-42.
  • The Critical Role of 1,3,4-Thiadiazole-2,5-dithiol in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • US4925580A - Thiadiazole derivatives as lubricant additives. (n.d.).
  • US4246126A - 2,5-Dimercapto-1,3,4-thiadiazole derivatives and lubricants containing them. (n.d.).
  • Cong, P., Chen, Z., Wang, L., & Zhang, G. (2021). The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution.
  • Lubricating compositions containing 5,5'-dithiobis\1,3,4-thiadiazole-2-thiol. (n.d.).
  • Al-Masoudi, N. A., & Al-Sultani, K. H. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Journal of Drug Delivery and Therapeutics, 13(12), 162-173.
  • Chafiq, M., Zerga, B., Lgaz, H., Salghi, R., Ali, I. H., Benmassaoud, Y., ... & Chung, I. M. (2025). Evaluation of corrosion inhibition performance of thiazolidine-2,4-diones and its amino derivative: Gravimetric, electrochemical, spectroscopic, and surface morphological studies. Journal of Molecular Liquids, 124311.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives using MgO nanoparticles as heterogeneous basic catalysts. Journal of the Iranian Chemical Society, 14(11), 2415-2420.
  • Yildirim, S., & Gümrükçüoğlu, N. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology (pp. 174-185). ISRES Publishing.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this heterocyclic synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your reaction outcomes effectively.

Synthesis Overview & Mechanism

The synthesis of this compound typically proceeds via the reaction of phenyl isothiocyanate with carbon disulfide in the presence of a base and a suitable solvent. The reaction involves the formation of a dithiocarbamate intermediate, which then undergoes cyclization.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: I am observing a very low yield or no product formation. What are the likely causes?

Answer: A low or non-existent yield is the most frequent challenge and can be attributed to several factors, primarily related to reactant integrity and reaction environment.

  • Cause A: Reactant Purity & Stability

    • Phenyl Isothiocyanate Degradation: Phenyl isothiocyanate is susceptible to hydrolysis, especially in the presence of atmospheric moisture. This leads to the formation of aniline and other byproducts, which will not participate in the desired cyclization.

    • Carbon Disulfide Volatility: Carbon disulfide is highly volatile (boiling point ~46°C). If the reaction temperature is not carefully controlled, significant loss of this reactant can occur, leading to an incorrect stoichiometric ratio and incomplete reaction.

  • Cause B: Ineffective Base or Incorrect Stoichiometry

    • The choice and amount of base are critical for the initial nucleophilic attack. An insufficient amount of base will result in incomplete formation of the dithiocarbamate intermediate. Conversely, an excessively strong or concentrated base can promote side reactions.

  • Cause C: Suboptimal Reaction Temperature

    • While some heat may be necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of intermediates and the final product. The reaction often requires careful temperature management, starting at a lower temperature and potentially warming gently.[1]

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed q1 Verify Purity of Phenyl Isothiocyanate (via IR or Refractive Index) start->q1 q2 Check Reaction Temperature Control start->q2 q3 Assess Base Stoichiometry & Choice start->q3 s1 Solution: Use freshly distilled or newly purchased reagent. Store under inert gas (N2/Ar). q1->s1 Purity Issue Detected s2 Solution: Conduct reaction in an ice bath to manage initial exotherm. Prevent CS2 evaporation. q2->s2 Temp. Fluctuation Noted s3 Solution: Ensure accurate molar equivalents of base. Consider using a milder base like triethylamine if decomposition is suspected. q3->s3 Incorrect Base Amount/Type

Caption: A logical workflow for diagnosing the root cause of low product yield.

Question 2: My final product is a dark, oily residue instead of the expected solid. How can I resolve this?

Answer: The formation of a dark, impure oil suggests the presence of side products or decomposition.

  • Cause A: Side Reactions from Impurities

    • As mentioned, water contamination can lead to byproducts. The primary amine (aniline) formed from isothiocyanate hydrolysis can react further, leading to complex polymeric materials.

  • Cause B: Thermal Decomposition

    • The 1,3,4-thiadiazolidine ring can be thermally sensitive. Overheating during the reaction or during solvent removal (e.g., on a rotary evaporator) can cause degradation.

  • Solutions:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

    • Purification Strategy: An oily product can often be purified. Attempt recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of ethanol and water). If recrystallization fails, column chromatography on silica gel may be effective.[2]

    • Temperature Control during Workup: When removing solvent after the reaction, use a low-temperature water bath on the rotary evaporator to prevent thermal decomposition of the product.

Question 3: The reaction seems to stall; TLC analysis shows starting material is consumed, but the product spot is weak and an intermediate is accumulating. What's happening?

Answer: This classic sign points to a problem with the cyclization step. The initial dithiocarbamate intermediate is likely forming, but the subsequent ring-closure is hindered.

  • Cause: Insufficient Energy for Cyclization

    • The ring-closing step often has a higher activation energy than the initial addition reaction. If the reaction is maintained at a very low temperature for too long, it may not have enough energy to proceed to the final product.

  • Solution: Staged Temperature Profile

    • Initiate the reaction at a low temperature (e.g., 0-10°C) to control the initial exothermic addition of reactants.[3]

    • After the initial addition is complete (monitor by TLC), allow the reaction to slowly warm to room temperature or gently heat it (e.g., to 40-50°C) to facilitate the cyclization step. The optimal temperature must be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this synthesis? A1: Aprotic polar solvents are generally preferred. Solvents like Tetrahydrofuran (THF) or Dioxane are excellent choices as they can dissolve the reactants and intermediates without interfering with the reaction mechanism.[4] Using alcohols can sometimes lead to side reactions with the isothiocyanate.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques is recommended:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • FT-IR Spectroscopy: Look for characteristic peaks, including the C=S (thione) stretching vibrations.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the expected aromatic and heterocyclic ring signals.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Q3: Are there any safety precautions I should be aware of? A3: Yes, this reaction involves hazardous materials.

  • Carbon Disulfide (CS₂): Extremely flammable with a very low flash point and is toxic. Always handle it in a well-ventilated fume hood.

  • Phenyl Isothiocyanate: A lachrymator and is toxic. Avoid inhalation and skin contact.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

ParameterRecommended ConditionRationale
Reactant Ratio Phenyl Isothiocyanate: CS₂ (1 : 1.1-1.5 eq)A slight excess of CS₂ ensures complete reaction of the limiting reagent.
Solvent Anhydrous THF or DioxaneAprotic, polar; good solubility for reactants and intermediates.
Base Triethylamine (1.1 eq)Sufficiently strong to deprotonate but mild enough to prevent side reactions.
Temperature 0°C to RT/40°C (Staged)Controls initial exotherm and provides energy for cyclization.
Reaction Time 6-12 hoursTypically sufficient for completion; monitor by TLC.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of phenyl isothiocyanate.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous THF (30 mL).

  • Cooling: Place the flask in an ice-water bath and allow the solvent to cool to 0-5°C.

  • Reactant Addition:

    • Add phenyl isothiocyanate (10 mmol, 1 eq).

    • Slowly add carbon disulfide (12 mmol, 1.2 eq) via syringe.

    • Add triethylamine (11 mmol, 1.1 eq) dropwise over 10 minutes. The solution may change color.

  • Reaction: Stir the mixture at 0-5°C for 2 hours.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, pour the mixture into 100 mL of cold water.

    • Acidify the aqueous mixture with 1M HCl to a pH of ~2-3. A precipitate should form.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude product in a flask. Add a minimal amount of hot ethanol until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum.

Reaction Mechanism Visualization

G R1 Phenyl Isothiocyanate (Ph-N=C=S) Int1 [Intermediate Dithiocarbamate Anion] Ph-N(⁻)-C(=S)-S-C(=S)H R1->Int1 + Et3N R2 Carbon Disulfide (S=C=S) R2->Int1 + Et3N Base Base (Et3N) Base->Int1 + Et3N Prod This compound Int1->Prod Intramolecular Cyclization

Caption: Simplified reaction mechanism for the formation of the target compound.

References

  • Organic Syntheses. Phenyl isothiocyanate. Coll. Vol. 1, p.447 (1941); Vol. 5, p.88 (1925).

  • ResearchGate. Reaction of compound 1 with phenyl isothiocyanate.

  • Organic Syntheses. Isothiocyanic acid, p-chlorophenyl ester. Coll. Vol. 4, p.180 (1963); Vol. 35, p.35 (1955).

  • National Center for Biotechnology Information. Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione.

  • pubs.acs.org. A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile.

  • typeset.io. Top 8 papers published in the topic of Phenyl isothiocyanate in 1987.

  • Michigan State University Department of Chemistry. Heterocyclic Compounds.

  • University of Regensburg. Heterocyclic Chemistry.

  • YouTube. Solved Problems On Heterocyclic Chemistry.

  • Scholars Middle East Publishers. Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone.

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

  • Oriental Journal of Chemistry. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties.

  • ResearchGate. Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione.

  • ResearchGate. (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design.

  • Royal Society of Chemistry. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.

  • Santa Cruz Biotechnology. 3-(3-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione.

  • Biointerface Research in Applied Chemistry. Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors.

  • Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.

  • ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.

  • Organic Chemistry Portal. 1,3,4-Thiadiazole synthesis.

  • BenchChem. Troubleshooting low yield in the synthesis of thiazole compounds.

  • Crysdot LLC. This compound.

  • isres.org. 174 Thiadiazoles and Their Properties.

  • National Center for Biotechnology Information. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan.

  • Chemical Methodologies. Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol.

  • Oriental Journal of Chemistry. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines.

Sources

Technical Support Center: 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its derivatives. Here, we address common challenges encountered during purification, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My crude product is a discolored solid with a wide melting point range. What is the first step I should take?

A1: An impure solid with a broad melting point indicates the presence of residual solvents, unreacted starting materials, or side-products. Before attempting a large-scale purification, your first step is to perform a small-scale analysis to develop a purification strategy.

  • Assess Solubility: Test the solubility of a few milligrams of your crude product in a range of common laboratory solvents at room temperature and upon heating. This is critical for selecting an appropriate recrystallization solvent or a solvent system for chromatography. Thiadiazole derivatives often show good solubility in nonpolar solvents like chloroform or dichloromethane, and limited solubility in polar solvents like water, but this must be empirically verified.[1]

  • Thin-Layer Chromatography (TLC) Analysis: This is the most crucial initial step. Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems of increasing polarity (e.g., starting with hexane/ethyl acetate mixtures). This will tell you:

    • The number of components in your crude mixture.

    • The polarity of your target compound relative to the impurities.

    • An optimal solvent system for column chromatography, targeting an Rf value of 0.2-0.4 for your desired compound.[2]

Q2: I am attempting recrystallization, but my compound either "oils out" or I get very low recovery. What's going wrong?

A2: This is a classic purification challenge rooted in solvent selection and technique.

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system. The compound separates as a liquid instead of forming crystals.

    • Causality & Solution: The solvent is likely too nonpolar for your compound. Try re-dissolving the oil in a slightly more polar solvent system while hot. Alternatively, you can add a small amount of a "poor" solvent (one in which your compound is insoluble) to the hot solution until it becomes faintly turbid, then allow it to cool slowly. Slow cooling is paramount to encourage the formation of a crystal lattice rather than amorphous precipitation.[2]

  • Low Recovery: This typically means your compound has significant solubility in the chosen solvent even at low temperatures, or you used an excessive volume of solvent.

    • Causality & Solution: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Use the minimum amount of hot solvent required to fully dissolve the crude solid. After slow cooling to room temperature, placing the flask in an ice bath can help maximize the precipitation of the product from the mother liquor.[2] For a related compound, 3-phenyl-1,4,2-dithiazole-5-thione, recrystallization from 95% ethanol was successful, suggesting alcohols are a good starting point for solvent screening.[3]

Q3: My compound seems to be degrading during silica gel column chromatography. The collected fractions are showing new, unexpected spots on TLC. Why is this happening?

A3: The 1,3,4-thiadiazole ring system can be sensitive to highly acidic environments. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (-SiOH) on its surface.[2] This acidity can catalyze the decomposition of sensitive functional groups.

  • Expert Recommendation:

    • Neutralize the Silica: Before packing the column, you can prepare a slurry of the silica gel in your chosen eluent containing a small amount of a neutralising base, such as triethylamine (~0.1-1%). This will deactivate the acidic sites.

    • Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel. Alumina is generally less acidic and is a good alternative for acid-sensitive compounds.

    • Alternative Chromatography: If issues persist, preparative High-Performance Liquid Chromatography (HPLC) using a reverse-phase column (like C18) is a powerful, non-destructive alternative for purifying sensitive compounds.[2][4]

Q4: How can I confirm the purity and identity of my final product?

A4: Purity confirmation is essential for reliable downstream applications.[5] A multi-technique approach is always recommended:

  • Chromatographic Purity: A single spot on TLC in multiple solvent systems is a good indicator of purity. For higher confidence, HPLC analysis is the standard, aiming for >95% purity for most research applications.

  • Spectroscopic Confirmation: The identity of the compound must be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[5] This ensures that the purified substance is indeed this compound and not a persistent impurity or an isomer.

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity.

Troubleshooting & Purification Workflow

This workflow provides a logical path from crude product to a purified, verified compound.

PurificationWorkflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Method cluster_validation Final Validation Crude Crude 3-Phenyl-1,3,4- thiadiazolidine-2,5-dithione Analysis 1. TLC Analysis 2. Solubility Screening Crude->Analysis Decision Is the major spot >90% pure with few, non-polar/polar impurities? Analysis->Decision Recrystal Recrystallization Decision->Recrystal Yes Column Column Chromatography Decision->Column No (Complex Mixture) Validation Purity & Identity Check: - TLC/HPLC - NMR & MS - Melting Point Recrystal->Validation Column->Validation PureProduct Pure Product (>95%) Validation->PureProduct

Caption: General purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed to maximize purity and yield by carefully controlling the crystallization process.

  • Solvent Selection: Based on your initial solubility tests, choose a solvent (or a binary solvent system) where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point. Ethanol, isopropanol, or ethyl acetate/hexane systems are good starting points.[3][6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the heated (refluxing) solid, swirling continuously, until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling will trap impurities.

  • Crystallization: Once at room temperature, induce further crystallization by placing the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Neutralized Silica Gel Column Chromatography

This protocol is for separating complex mixtures or when recrystallization is ineffective. It incorporates a neutralization step to protect the acid-sensitive compound.

  • TLC Optimization: Determine the optimal eluent system by TLC. The target Rf for your compound should be ~0.3. A common system for thiadiazole derivatives is petroleum ether/ethyl acetate or dichloromethane/methanol.[2]

  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product). Suspend it in the chosen eluent. Add triethylamine to make up ~0.5% of the total solvent volume and stir for 10 minutes.

  • Column Packing: Pack the column with the silica gel slurry. Ensure there are no air bubbles or cracks in the stationary phase.[8] Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve your crude product in the minimum amount of the eluent (or a slightly more polar solvent like dichloromethane). Carefully load this concentrated sample onto the top of the column.

  • Elution: Begin eluting the column with your solvent system. Collect fractions in test tubes and monitor the separation by TLC.

  • Fraction Pooling & Evaporation: Once the separation is complete, pool the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Data Summary Table

The choice of solvent is critical for both chromatography and recrystallization. This table summarizes properties of common solvents to guide your selection.

SolventPolarity IndexBoiling Point (°C)Common Use Case
n-Hexane0.169Non-polar eluent component
Dichloromethane3.140Good for dissolving crude product; eluent
Ethyl Acetate4.477Medium-polarity eluent component
Isopropanol3.982Potential recrystallization solvent
Ethanol (95%)4.378Common recrystallization solvent[3][7][9]
Methanol5.165Polar eluent component

Troubleshooting Recrystallization Logic

RecrystalTroubleshooting Start Recrystallization Fails Problem1 Problem: No Crystals Form Start->Problem1 Problem2 Problem: Product 'Oils Out' Start->Problem2 Problem3 Problem: Poor Recovery Start->Problem3 Sol1A Cause: Too much solvent used Solution: Boil off some solvent. Problem1->Sol1A Check Volume Sol1B Cause: Solution is not supersaturated Solution: Add an anti-solvent (miscible, poor solvent). Problem1->Sol1B If Dilute Sol1C Cause: Nucleation is slow Solution: Scratch flask walls or add a seed crystal. Problem1->Sol1C If Clear Sol2A Cause: Solvent is too non-polar Solution: Add a small amount of a more polar co-solvent. Problem2->Sol2A Sol2B Cause: Cooling too rapidly Solution: Ensure slow, undisturbed cooling. Problem2->Sol2B Sol3A Cause: Compound is too soluble Solution: Use less solvent initially; ensure thorough cooling in ice bath. Problem3->Sol3A Sol3B Cause: Wrong solvent choice Solution: Re-screen for a solvent with lower solubility at cold temperatures. Problem3->Sol3B

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Derivatives. Benchchem.
  • Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. National Center for Biotechnology Information (PMC - NIH).
  • Troubleshooting low bioactivity in newly synthesized thiadiazole compounds. Benchchem.
  • This compound. Crysdot LLC.
  • Column Chromatography. Professor Dave Explains via YouTube.
  • 3-(3-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione. Santa Cruz Biotechnology.
  • Separation of 1,3,4-Thiadiazolidine-2,5-dithione, disodium salt on Newcrom R1 HPLC column. SIELC Technologies.
  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
  • 2,5-Diphenyl-1,3,4-thiadiazole | Solubility of Things. Solubility of Things.

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Navigating the Labyrinth: A Technical Guide to the Solution Stability of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges you may encounter when working with this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the integrity and success of your experiments.

Introduction: Understanding the Inherent Instability

This compound is a sulfur-containing heterocyclic compound with potential applications in drug discovery and materials science.[1][2] However, like many sulfur-containing heterocycles, its utility can be hampered by its inherent instability in solution. The presence of multiple sulfur atoms and a thiadiazolidine ring system makes the molecule susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation.[3][4] This guide will walk you through the common stability issues, their underlying causes, and robust strategies to mitigate them.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured in a question-and-answer format to directly address the common problems encountered during the handling of this compound solutions.

Question 1: Why has my solution of this compound turned yellow/brown/green?

Answer:

Discoloration is one of the most frequent indicators of degradation for sulfur-containing compounds.[5][6] The color change you are observing is likely due to the formation of various degradation products. Here’s a breakdown of the potential causes and how to investigate them:

Causality:

  • Oxidation: The sulfur atoms in the thiadiazolidine ring are susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.[2] This process can be accelerated by the presence of atmospheric oxygen, trace metal ions, or oxidizing agents in your solvent.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in phenyl-substituted thiadiazoles, leading to ring cleavage and the formation of colored byproducts.[7][8]

  • Hydrolysis: The thiadiazolidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and the formation of new chromophores that absorb visible light.

Troubleshooting Workflow:

A Solution Discoloration Observed B Protect from Light: Wrap vessel in foil. Prepare fresh solution in the dark. A->B Suspect Photodegradation C Degas Solvents: Sparging with nitrogen or argon. A->C Suspect Oxidation D Control pH: Use buffered solutions. Avoid strong acids/bases. A->D Suspect Hydrolysis G Problem Resolved? B->G C->G D->G E Analyze by HPLC-UV/MS: Compare fresh vs. degraded sample. F Identify Degradants: Characterize new peaks by MS and NMR. E->F I Further Investigation Needed F->I G->E No H Implement preventative measures: - Store solutions in amber vials. - Use freshly degassed solvents. - Maintain optimal pH. G->H Yes

Caption: Troubleshooting workflow for solution discoloration.

Experimental Protocol: Preliminary Degradation Analysis

  • Preparation: Prepare a fresh, concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, DMF) in a low-actinic volumetric flask.

  • Aliquoting: Aliquot the stock solution into several clear and amber vials.

  • Stress Conditions:

    • Photostability: Expose a clear vial to ambient laboratory light and another to a UV lamp for a defined period (e.g., 24 hours). Keep an amber vial as a dark control.

    • Oxidative Stability: To one aliquot, add a small amount of a mild oxidizing agent like hydrogen peroxide.

    • pH Stability: Dilute aliquots into aqueous buffers of varying pH (e.g., pH 3, 7, 9).

  • Analysis: After the stress period, visually inspect for color change and analyze all samples by HPLC-UV, comparing them to the fresh stock solution and the dark control.

Question 2: I'm observing poor reproducibility in my bioassays. Could this be related to the stability of my compound?

Answer:

Absolutely. Poor reproducibility is a classic sign of compound instability. If the concentration of your active compound is decreasing over the course of your experiment, you will naturally see variable results.

Causality:

  • Time-Dependent Degradation: The compound may be degrading in your assay medium over the incubation period. This is particularly relevant for longer assays.

  • Incompatibility with Assay Components: Components of your assay buffer or cell culture medium (e.g., nucleophiles, metal ions) could be reacting with and degrading your compound.

Troubleshooting Workflow:

A Poor Bioassay Reproducibility B Assess Compound Stability in Assay Medium: Incubate compound in medium over time course. A->B C Analyze by HPLC-UV: Quantify compound concentration at each time point. B->C D Significant Degradation? C->D E Modify Assay Protocol: - Reduce incubation time. - Prepare fresh solutions for each experiment. - Evaluate alternative solvents or formulation strategies. D->E Yes F No Significant Degradation D->F No G Investigate Other Experimental Variables: - Pipetting accuracy. - Cell passage number. - Reagent lot-to-lot variability. F->G

Caption: Workflow to diagnose assay reproducibility issues.

Experimental Protocol: Assessing Stability in Assay Medium

  • Preparation: Prepare a solution of this compound in your final assay medium at the highest concentration you use in your experiments.

  • Incubation: Incubate this solution under the exact conditions of your assay (temperature, CO₂, etc.).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze each aliquot by a validated HPLC-UV method to determine the concentration of the parent compound.

  • Data Evaluation: Plot the concentration of the compound versus time. A significant decrease in concentration indicates instability in the assay medium.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: This compound is sparingly soluble in many common solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for preparing stock solutions.[9] For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is low and does not affect your experimental system. It's crucial to perform solubility tests to determine the optimal solvent for your specific application.

Q2: How should I store my stock solutions?

A2: To maximize the shelf-life of your stock solutions, store them at -20°C or -80°C in tightly sealed, low-actinic (amber) vials. For frequent use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for monitoring the purity and degradation of pharmaceutical compounds.[3] This method should be able to separate the parent compound from its potential degradation products. For identification of unknown degradants, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing the structure of degradation products.[11]

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure, the following are plausible:

  • Hydrolysis: Cleavage of the thiadiazolidine ring, potentially initiated by nucleophilic attack of water or hydroxide ions.

  • Oxidation: Oxidation of the sulfur atoms to form sulfoxides and sulfones.

  • Photodegradation: Light-induced cleavage or rearrangement of the heterocyclic ring.[7][8]

Forced degradation studies are essential to experimentally determine the specific degradation pathways for this compound under your experimental conditions.[12][13]

Data Summary and Recommended Practices

ParameterRecommendationRationale
Solvent for Stock Solution DMSO, DMFGood solubilizing power for this class of compounds.
Storage of Solid Compound Room temperature, in a dry, dark placeTo prevent hydrolysis and photodegradation.
Storage of Stock Solutions -20°C or -80°C in amber, airtight vialsMinimizes thermal degradation, photodegradation, and oxidation.
Solution Preparation Use freshly prepared solutions for critical experimentsTo ensure accurate concentration of the active compound.
Monitoring Stability HPLC-UV, LC-MSTo separate and identify the parent compound and any degradation products.

Conclusion

The stability of this compound in solution is a critical factor that can significantly impact the reliability and reproducibility of your research. By understanding the potential degradation pathways and implementing the troubleshooting strategies and best practices outlined in this guide, you can minimize stability-related issues and ensure the integrity of your experimental data. Always remember to proactively assess the stability of your compound under your specific experimental conditions.

References

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  • ResearchGate. (2025). Photochemistry of Phenyl-Substituted 1,2,4-Thiadiazoles. 15 N-Labeling Studies. Retrieved from [Link]

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  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.
  • Aghaei, M., & Sobhani, Z. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutical Sciences, 28(4), 517-535.
  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • ResearchGate. (2025). Thiadiazole derivatives in clinical trials. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 112, 117876.
  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Sci-Hub. (n.d.). Hydrolysis of 3,4‐diphenyl‐1,2,5‐thiadiazole‐1,1‐dioxide. Acid and base catalysis. Retrieved from [Link]

  • ResearchGate. (2025). 585 SYNTHESIS AND STRUCTURAL INVESTIGATION OF NEW DERIVATE OF 5-MERCAPTO-3-PHENYL-1,3,4-THIADIAZOL-2-THIONE. Retrieved from [Link]

  • ResearchGate. (2017). Why my sulfur solution turn to green color?. Retrieved from [Link]

  • Zhang, D., et al. (2017). Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 140, 253-261.
  • Janez, M., et al. (2016). Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals.
  • ResearchGate. (n.d.). Identification of forced degradation products of tedizolid phosphate by liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Wang, Y., et al. (2020). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C, 8(36), 12384-12407.
  • El-Gohary, N. S., & Shaaban, M. R. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301.
  • Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Retrieved from [Link]

  • Kumar, D., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, e202401614.
  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Vyas, A. J., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 131-139.
  • Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]

  • ResearchGate. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]

  • Cho, H., et al. (1993). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Archives of Biochemistry and Biophysics, 303(1), 154-161.
  • Del Grosso, E., et al. (2017). Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 134, 247-254.
  • ResearchGate. (2020). Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. Retrieved from [Link]

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  • ResearchGate. (n.d.). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. Retrieved from [Link]

  • Gornowicz, A., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
  • Petrow, V., Stephenson, O., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508-1513.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. Retrieved from [Link]

  • Jasiński, R., & Dresler, E. (2019). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 24(17), 3169.
  • MDPI. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Molecules, 28(24), 8031.
  • El-iti, G. A., & Al-Majid, A. M. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(1), 215-238.
  • Surov, A. O., et al. (2016). Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and solvation processes in 1-octanol and n-hexane. The Journal of Chemical Thermodynamics, 96, 57-66.

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Technical Support Center: Synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione. This resource is designed for researchers and chemists encountering challenges in this specific heterocyclic synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, helping you not only to solve current issues but also to anticipate and prevent future complications.

The synthesis, primarily involving the reaction of phenylhydrazine with carbon disulfide, is a cornerstone reaction for accessing this class of compounds. However, its success is highly dependent on controlling reaction parameters and understanding potential side reactions. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues observed in the lab.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Consistently Low or No Product Yield

Question: My reaction is yielding very little or no this compound. I've followed the literature procedure, but the final isolated mass is disappointing. What's going wrong?

Answer: Low yield is a frequent challenge in heterocyclic synthesis and can originate from multiple sources.[1] A systematic diagnosis is the most effective approach. Let's break down the most common culprits.

Potential Causes & Recommended Solutions:

  • Reagent Quality and Purity:

    • Phenylhydrazine: This reagent is susceptible to oxidation, indicated by a change from a pale yellow to a dark red-brown color upon exposure to air and light.[2] Oxidized phenylhydrazine is significantly less reactive and can introduce impurities.

      • Solution: Use freshly opened phenylhydrazine or purify older stock by distillation under reduced pressure. Always store it under an inert atmosphere (Nitrogen or Argon) and protect it from light.

    • Carbon Disulfide (CS₂): While less prone to degradation, using a high-purity grade is essential.

    • Solvent & Base: The presence of moisture can interfere with the reaction. Using anhydrous solvents and bases is critical.

      • Solution: Use freshly distilled, dry solvents (e.g., ethanol, DMF). If using a solid base like potassium hydroxide, ensure it is finely ground and has been stored in a desiccator.

  • Suboptimal Reaction Conditions:

    • Temperature Control: The initial formation of the dithiocarbazate intermediate is typically exothermic. Uncontrolled temperature can lead to decomposition and side product formation. The subsequent cyclization step often requires heating, but excessive heat can degrade the final product.[3]

      • Solution: Perform the initial addition of CS₂ at a low temperature (0-5 °C) using an ice bath. Monitor the internal temperature of the reaction. For the cyclization step, carefully control the reflux temperature and reaction time. A small-scale trial can help determine optimal parameters without committing large amounts of material.[1]

    • Stoichiometry: An incorrect molar ratio of reactants is a simple but common error. The reaction requires two equivalents of carbon disulfide per equivalent of phenylhydrazine.

      • Solution: Double-check all molecular weight calculations and accurately weigh your reagents.

  • Inefficient Reaction Workup:

    • Product Loss During Isolation: The product's solubility characteristics can lead to losses during extraction or recrystallization. Acidification of the reaction mixture is crucial to protonate the intermediate salt and precipitate the product.

      • Solution: Ensure the pH is sufficiently acidic (pH 2-3) during precipitation. If the product has some solubility in the aqueous layer, consider back-extracting the aqueous phase with a suitable organic solvent. When recrystallizing, use a minimal amount of hot solvent to avoid losing product in the mother liquor.

Below is a logical workflow to diagnose the root cause of low yield.

G start Low Yield Observed reagent_check Assess Reagent Purity (Phenylhydrazine, CS₂, Solvent) start->reagent_check condition_check Verify Reaction Conditions (Temp, Stoichiometry, Time) reagent_check->condition_check Purity OK purify_reagents Action: Purify Reagents (Distill Phenylhydrazine, Use Dry Solvents) reagent_check->purify_reagents Impure workup_check Review Workup & Purification (pH, Extraction, Recrystallization) condition_check->workup_check Conditions OK optimize_conditions Action: Optimize Conditions (Control Temp, Adjust Time) condition_check->optimize_conditions Incorrect workup_check->optimize_conditions Losses Detected modify_workup Action: Modify Workup (Adjust pH, Change Solvent) G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product phenylhydrazine Phenylhydrazine dithiocarbazate Dithiocarbazate Salt phenylhydrazine->dithiocarbazate Step 1: Nucleophilic Attack cs2_1 Carbon Disulfide (CS₂) cs2_1->dithiocarbazate Step 1: Nucleophilic Attack cs2_2 Carbon Disulfide (CS₂) product This compound cs2_2->product Step 2: Cyclization (Heat, H⁺) base Base (e.g., KOH) base->dithiocarbazate Step 1: Nucleophilic Attack dithiocarbazate->product Step 2: Cyclization (Heat, H⁺) dithiocarbazate->product Elimination of H₂S h2s H₂S

Sources

Technical Support Center: Synthesis of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, side reactions, and troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Presence of an Isomeric Impurity with Identical Mass

Question: I am attempting to synthesize a 2-amino-5-substituted-1,3,4-thiadiazole via the cyclization of an aromatic carboxylic acid and thiosemicarbazide in the presence of a strong acid. However, my final product is contaminated with a significant byproduct that has the same mass as my target molecule. What is this side product, and how can I prevent its formation?

Answer:

This is a classic selectivity issue in this synthesis. The isomeric byproduct is almost certainly the corresponding 3-substituted-4H-1,2,4-triazole-5-thiol . The reaction pathway is dictated by the choice of cyclization conditions, specifically the pH.[1]

Mechanistic Insight: A Tale of Two Nucleophiles

The reaction proceeds through a common N-acylthiosemicarbazide intermediate. From this point, two competing intramolecular cyclization pathways exist:

  • Acid-Catalyzed Pathway (Desired): Under strongly acidic conditions (e.g., H₂SO₄, POCl₃, PPA), the carbonyl oxygen of the acyl group is protonated, significantly increasing the electrophilicity of the carbonyl carbon. The sulfur atom, a soft nucleophile, then attacks this activated carbon. Subsequent dehydration leads to the formation of the thermodynamically stable 1,3,4-thiadiazole ring.[2][3][4]

  • Base-Catalyzed or Neutral Pathway (Side Reaction): In neutral or alkaline media, the terminal hydrazine nitrogen (N4) is a more potent nucleophile than the sulfur atom. This nitrogen attacks the carbonyl carbon, initiating a cyclization that, after dehydration, yields the 1,2,4-triazole-thiol isomer.[1][4]

G cluster_main N-Acylthiosemicarbazide Intermediate cluster_thiadiazole 1,3,4-Thiadiazole Pathway cluster_triazole 1,2,4-Triazole Pathway Intermediate R-C(=O)-NH-NH-C(=S)-NH₂ Thiadiazole_Product 2-Amino-5-R-1,3,4-Thiadiazole Intermediate->Thiadiazole_Product  Strong Acid (H⁺)  S-attack on C=O Triazole_Product 3-R-1,2,4-Triazole-5-thiol Intermediate->Triazole_Product  Base (OH⁻) or Neutral  N-attack on C=O

Figure 1: Competing cyclization pathways of the N-acylthiosemicarbazide intermediate.

Troubleshooting and Optimization Protocol:

To favor the formation of the desired 1,3,4-thiadiazole, it is critical to maintain a strongly acidic environment and utilize an effective dehydrating agent.

Table 1: Comparison of Common Acid Catalysts/Dehydrating Agents

ReagentTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
Conc. H₂SO₄ Heat (80-100 °C)Inexpensive, strong dehydrating agent.Can cause significant charring/decomposition of sensitive substrates; work-up produces large amounts of inorganic salts.[2][5]
POCl₃ Heat (80-90 °C)Highly effective, generally cleaner than H₂SO₄.[5][6]Highly corrosive and toxic; requires careful handling and quenching.
PPA Heat (100-140 °C)Good for less reactive substrates; often gives clean reactions.Viscous and can be difficult to stir; work-up can be challenging.
PPE Reflux in CHCl₃Milder conditions, often one-pot; good yields and cleaner work-up.[7][8]More expensive than other reagents.

Recommended Protocol (Using POCl₃):

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add the carboxylic acid (1.0 eq) to phosphorus oxychloride (POCl₃, ~5-10 volumes).

  • Stir the mixture for 20 minutes at room temperature to form the acid chloride in situ.

  • Add thiosemicarbazide (1.0 eq) portion-wise to the mixture.

  • Heat the resulting mixture to 80–90 °C for 1-3 hours, monitoring the reaction progress by TLC.[6]

  • After completion, cool the reaction mixture in an ice bath and very carefully quench by slowly adding crushed ice or cold water (highly exothermic reaction).

  • Reflux the resulting aqueous suspension for an additional 2-4 hours to hydrolyze any remaining intermediates.[6]

  • Cool the mixture again and basify to pH 8-9 using a concentrated NaOH or KOH solution while keeping the flask in an ice bath.

  • The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol, DMF/water).

Issue 2: Low Yields & Persistent Polar Impurities

Question: My reaction is not going to completion. I observe a significant amount of a polar, baseline-hugging spot on my TLC plate, resulting in a low yield of the purified 1,3,4-thiadiazole. What is this impurity?

Answer:

A highly polar impurity that fails to move from the TLC baseline is characteristic of the uncyclized N-acylthiosemicarbazide intermediate .[3][8] The synthesis of a 1,3,4-thiadiazole is a cyclodehydration reaction; if conditions are not sufficiently forcing (in terms of temperature, time, or reagent strength), the reaction can stall at this intermediate stage.

Figure 2: Reaction progression showing the key intermediate.

Troubleshooting and Optimization Protocol:

  • Increase Reaction Time/Temperature: Ensure the reaction is heated for a sufficient period. Monitor by TLC until the starting intermediate spot has been consumed. For many substrates, refluxing for 2-4 hours is necessary.[6]

  • Verify Reagent Stoichiometry and Quality: Ensure that at least one full equivalent of thiosemicarbazide is used and that the dehydrating agent (e.g., POCl₃) is active and used in sufficient quantity (often as the solvent).

  • Post-Quench Reflux: As described in the protocol above, refluxing the aqueous mixture after the initial quench is a critical step that helps drive the cyclization of any remaining intermediate to completion.[6]

  • Purification Strategy: If the intermediate persists, it can typically be separated from the less polar thiadiazole product using column chromatography on silica gel.

Issue 3: Reaction Mixture Darkening and Product Degradation

Question: When using concentrated sulfuric acid, my reaction mixture turns dark brown or black, and the isolated product is impure and difficult to clean. What causes this, and what are the alternatives?

Answer:

This is a common issue when using aggressive, oxidizing acids like concentrated H₂SO₄ at high temperatures. The dark color is due to charring and decomposition of the organic substrates.[2] While H₂SO₄ is an effective dehydrating agent, its strong oxidizing nature can lead to a host of undefined side products, significantly reducing yield and complicating purification.

A major drawback of this method is the difficult work-up, which involves neutralizing a large amount of acid and results in the formation of substantial quantities of inorganic salts that can co-precipitate with the product.[2]

Troubleshooting and Recommended Alternatives:

  • Adopt a Milder Reagent System: The most effective solution is to switch to a more selective dehydrating agent that does not possess strong oxidizing properties.

    • Phosphorus Oxychloride (POCl₃): As detailed in Issue 1, POCl₃ is a highly effective and widely used alternative that generally produces cleaner reactions.[5][6]

    • Polyphosphate Ester (PPE): PPE is an excellent, non-oxidizing alternative that facilitates a one-pot synthesis from the carboxylic acid and thiosemicarbazide under milder conditions (refluxing in chloroform). The work-up is often simpler, involving just the addition of water and neutralization with sodium bicarbonate.[7][8]

  • Temperature Control: If H₂SO₄ must be used, the protocol should involve very slow addition of the acid to the reactants in an ice bath to manage the initial exotherm, followed by careful and controlled heating.

  • Solvent-Free vs. Solvent-Based: While many procedures are run neat in the acidic reagent, using a high-boiling inert solvent can sometimes help moderate the reaction and prevent localized overheating.

G cluster_solutions Troubleshooting Paths Start Experiment Start CheckPurity Analyze Crude Product (TLC, NMR) Start->CheckPurity Problem Identify Primary Issue CheckPurity->Problem Impure / Low Yield Success Pure Product >85% Yield CheckPurity->Success Clean Reaction Isomer Problem: Isomeric Impurity Solution: Ensure strong acid (POCl₃), check pH. Problem->Isomer Identical Mass Incomplete Problem: Incomplete Rxn Solution: Increase time/temp, add post-quench reflux. Problem->Incomplete Polar Impurity Degradation Problem: Degradation/Charring Solution: Switch to milder reagent (PPE, POCl₃). Problem->Degradation Dark Color

Figure 3: A logical workflow for troubleshooting 1,3,4-thiadiazole synthesis.
References
  • Barbosa, G. A. D.; de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 2019, 11(3). Available at: [Link]

  • Zheng, X. et al. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 2021. Available at: [Link]

  • Abdel-Wahab, B. F. et al. 1,3,4-Thiadiazole and its derivatives. Mansoura Journal of Chemistry, 2009. Available at: [Link]

  • Ivashkevich, O. A. et al. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 2021, 26(17), 5159. Available at: [Link]

  • Ivashkevich, O. A. et al. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed, 2021. Available at: [Link]

  • Parmar, K. C.; Umrigar, N. H. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 2017, 9(6), 202-214. Available at: [Link]

  • Matysiak, J. et al. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR CNS ACTIVITY. Acta Poloniae Pharmaceutica, 2007, 64(3), 227-231. Available at: [Link]

  • Aljamali, N. M. Survey on Semicarbazide and Thiosemicarbazide Derivatives. International Journal of Chemical Synthesis and Chemical Reactions, 2021. Available at: [Link]

  • Gontijo, J. V. et al. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 2023, 28(24), 8049. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development efforts.

Introduction

This compound is a heterocyclic compound with a molecular formula of C₈H₆N₂S₃ and a molecular weight of 226.34 g/mol . Like many heterocyclic organic compounds, it can exhibit poor solubility in aqueous solutions, which can be a significant hurdle in various experimental and developmental contexts, particularly in drug discovery where bioavailability is key.[1][2] This guide will explore the underlying reasons for these solubility issues and provide a range of practical strategies to enhance the dissolution of this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers encounter when working with this compound.

Q1: Why is this compound poorly soluble in water?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The presence of a nonpolar phenyl group and the overall planar, aromatic-like character of the thiadiazolidine ring system contribute to its hydrophobic nature.[3] While the sulfur and nitrogen atoms introduce some polarity, the molecule lacks strong hydrogen bond donating or accepting groups necessary for significant interaction with polar water molecules.

Q2: What are the most common organic solvents for dissolving this compound?

A2: Based on its structure, this compound is expected to have better solubility in nonpolar or moderately polar organic solvents.[3] Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents such as chloroform are likely to be effective.[4][5] For experimental purposes, it is always recommended to perform a small-scale solubility test with a range of solvents to determine the most suitable one for your specific application.

Q3: Can I improve solubility by simply heating the solution?

A3: Increasing the temperature will generally increase the solubility of a solid in a liquid. However, this may not be a suitable long-term solution as the compound may precipitate out upon cooling. Furthermore, excessive heat can lead to the degradation of the compound. If you choose to use heat, it is crucial to assess the thermal stability of this compound and determine if the solubility remains upon returning to ambient temperature.

Q4: Are there any quick methods to enhance solubility for preliminary in-vitro assays?

A4: For initial screening purposes, using a co-solvent system is a rapid and effective method.[1][6][7] Dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO and then diluting it with the aqueous assay buffer can often achieve the desired concentration. However, it is important to be mindful of the final solvent concentration, as it may affect the biological system being studied.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for systematically improving the solubility of this compound.

Guide 1: Initial Solubility Assessment

Before attempting to improve solubility, it is essential to establish a baseline. This involves a systematic approach to testing solubility in various solvents.

Protocol 1.1: Qualitative Solubility Testing

Objective: To qualitatively assess the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Small test tubes or vials

  • A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, DMSO, DMF, Chloroform, Toluene)[4]

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of the compound to a series of labeled test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect for dissolution. If the compound dissolves, it is considered soluble. If solid particles remain, it is sparingly soluble or insoluble.

  • Record your observations in a table for comparison.[8][9]

Guide 2: Physical Modification Techniques

Physical modifications aim to increase the surface area of the compound, thereby enhancing its dissolution rate.[10]

2.1 Particle Size Reduction

Causality: Reducing the particle size increases the surface-area-to-volume ratio, which allows for greater interaction with the solvent and can lead to a faster dissolution rate.[10]

Troubleshooting:

  • Issue: Compound still shows poor solubility after simple mixing.

  • Solution: Employ techniques like micronization or nanosuspension. While micronization increases the dissolution rate, it doesn't affect the equilibrium solubility.[1][10] Nanosuspension can improve both.[11]

Protocol 2.1.1: Sonication for Enhanced Dissolution

Objective: To use ultrasonic energy to break down particle agglomerates and enhance dissolution.

Materials:

  • This compound

  • Selected solvent

  • Sonicator bath or probe

Procedure:

  • Prepare a suspension of the compound in the chosen solvent.

  • Place the sample in a sonicator bath or use a sonicator probe.

  • Apply sonication for short intervals (e.g., 2-5 minutes) to avoid excessive heating.

  • Visually assess the degree of dissolution between intervals.

Guide 3: Chemical Modification & Formulation Strategies

These approaches involve altering the chemical environment or the compound itself to improve solubility.[10][12]

3.1 pH Adjustment

Causality: The solubility of ionizable compounds is highly dependent on the pH of the solution.[13][14] Although this compound is not strongly acidic or basic, the nitrogen atoms in the ring could potentially be protonated under acidic conditions, increasing its polarity and aqueous solubility.

Troubleshooting:

  • Issue: The compound remains insoluble in neutral aqueous solutions.

  • Solution: Investigate the effect of pH on solubility by testing in acidic and basic buffers.

Protocol 3.1.1: pH-Dependent Solubility Profile

Objective: To determine the solubility of the compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Add an excess amount of the compound to separate vials containing each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation.

  • Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Plot solubility versus pH to identify the optimal pH range for dissolution.

3.2 Co-solvency

Causality: The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, making it more favorable for dissolving nonpolar compounds.[6][15]

Troubleshooting:

  • Issue: The compound precipitates when a stock solution in a pure organic solvent is diluted with an aqueous buffer.

  • Solution: Experiment with different co-solvent systems and ratios to find a stable formulation.

Protocol 3.2.1: Co-solvent System Development

Objective: To identify an effective co-solvent system for solubilizing this compound in an aqueous medium.

Materials:

  • This compound

  • Water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Prepare a concentrated stock solution of the compound in the chosen co-solvent.

  • Titrate small aliquots of the stock solution into the aqueous buffer while vortexing.

  • Observe the point at which precipitation occurs.

  • Repeat with different co-solvents and varying final concentrations to determine the maximum achievable concentration without precipitation.

Table 1: Example Co-solvent Screening Data

Co-solventMax. Concentration in PBS (µg/mL) without PrecipitationFinal Co-solvent % (v/v)
DMSO1001%
Ethanol502%
PEG 4001505%
3.3 Use of Surfactants and Complexing Agents

Causality: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[15] Complexing agents like cyclodextrins can form inclusion complexes with guest molecules, shielding the hydrophobic parts from the aqueous environment.[14]

Troubleshooting:

  • Issue: Co-solvent systems are not suitable due to potential toxicity or interference with the assay.

  • Solution: Explore the use of biocompatible surfactants or cyclodextrins.

Protocol 3.3.1: Solubilization with Cyclodextrins

Objective: To enhance the aqueous solubility of the compound through complexation with a cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin or a derivative (e.g., HP-β-CD)

  • Aqueous buffer

Procedure:

  • Prepare aqueous solutions of the cyclodextrin at various concentrations.

  • Add an excess of the compound to each cyclodextrin solution.

  • Equilibrate the samples by shaking at a constant temperature.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in each sample.

  • Plot the solubility of the compound as a function of the cyclodextrin concentration to determine the effectiveness of complexation.

3.4 Chemical Derivatization

Causality: Introducing polar functional groups to the parent molecule can significantly enhance its aqueous solubility.[12] For this compound, derivatization of the phenyl ring or the thiadiazolidine core could be explored.

Troubleshooting:

  • Issue: All other methods fail to provide sufficient solubility for the intended application.

  • Solution: Synthesize derivatives with improved physicochemical properties. This is a more involved approach and requires synthetic chemistry expertise.

Potential Derivatization Strategies:

  • Introduction of ionizable groups: Sulfonation or amination of the phenyl ring can introduce acidic or basic centers.[16][17]

  • Attachment of polar moieties: Glycosylation or pegylation can increase hydrophilicity.

Part 4: Visualization of Workflows

The following diagrams illustrate the decision-making process and experimental workflows for improving the solubility of this compound.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of this compound assess_sol Initial Solubility Assessment (Protocol 1.1) start->assess_sol phys_mod Physical Modification assess_sol->phys_mod chem_mod Chemical/Formulation Strategy assess_sol->chem_mod phys_mod->chem_mod No particle_size Particle Size Reduction (e.g., Sonication, Protocol 2.1.1) phys_mod->particle_size Yes ph_adjust pH Adjustment (Protocol 3.1.1) chem_mod->ph_adjust Ionizable? cosolvency Co-solvency (Protocol 3.2.1) chem_mod->cosolvency Non-ionizable evaluate Evaluate Solubility & Stability particle_size->evaluate ph_adjust->evaluate surfactant Surfactants/Complexing Agents (Protocol 3.3.1) cosolvency->surfactant Precipitation? cosolvency->evaluate surfactant->evaluate derivatization Chemical Derivatization derivatization->evaluate success Sufficient Solubility Achieved evaluate->success Yes fail Re-evaluate Strategy evaluate->fail No fail->derivatization

Caption: Decision workflow for selecting a solubility enhancement strategy.

Experimental_Protocol_Flow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Weigh Compound add_compound Add Compound to Solvent prep_compound->add_compound prep_solvents Prepare Solvents/Buffers prep_solvents->add_compound mix Mix (Vortex/Stir/Sonicate) add_compound->mix equilibrate Equilibrate mix->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Soluble Fraction (HPLC/UV-Vis) separate->quantify analyze_data Analyze & Plot Data quantify->analyze_data

Caption: General experimental workflow for quantitative solubility determination.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]

  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • PubMed Central (PMC). (2024). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Google Patents. (2005). Method for determining solubility of a chemical compound.
  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • R Discovery. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • PubMed Central (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Crysdot LLC. (n.d.). This compound. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. [Link]

  • PubChem. (n.d.). 1,3,4-Thiadiazolidine-2,5-dithione, sodium salt (1:1). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • Scholars Middle East Publishers. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. [Link]

  • ResearchGate. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]

  • Solubility of Things. (n.d.). 2,5-Diphenyl-1,3,4-thiadiazole. [Link]

  • CAS Common Chemistry. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5,5′-dithiobis[3-phenyl-. [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

  • ResearchGate. (2025). Solvent Effects on Molecular Aggregation in 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. [Link])

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Technical Support Center: 1,3,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3,4-thiadiazole reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Its stability, stemming from its aromatic nature, and its ability to participate in hydrogen bonding make it a valuable component in drug design.[1][4] However, its synthesis is not without challenges. This guide will help you troubleshoot your reactions and achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My 1,3,4-thiadiazole synthesis from a carboxylic acid and thiosemicarbazide is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this common cyclization reaction are a frequent issue. The root cause often lies in incomplete reaction, side product formation, or suboptimal reaction conditions. Let's break down the possibilities and solutions.

Causality: The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclodehydration to form the 1,3,4-thiadiazole ring.[5][6][7] Inefficient cyclization or competing side reactions can significantly reduce the yield of your desired product.

Troubleshooting Steps:

  • Choice of Dehydrating Agent: The strength and type of acid catalyst are critical.

    • Phosphorus oxychloride (POCl₃): This is a very common and effective reagent for this transformation.[4][8][9] However, it is highly reactive and can lead to charring or the formation of chlorinated byproducts if the temperature is not controlled.

    • Concentrated Sulfuric Acid (H₂SO₄): Another strong acid catalyst that can promote cyclization.[10][11] Similar to POCl₃, it can cause degradation of sensitive starting materials or products.

    • Polyphosphoric Acid (PPA): PPA is a milder alternative that can often provide cleaner reactions and higher yields, especially for substrates that are sensitive to stronger acids.[6][10]

    • Newer Reagents: Polyphosphate ester (PPE) has been developed as a less toxic alternative to reagents like POCl₃ and can be used under milder conditions.[6][12]

  • Reaction Temperature and Time:

    • Insufficient heating may lead to incomplete cyclization of the acylthiosemicarbazide intermediate.

    • Excessive heat or prolonged reaction times can lead to decomposition of the starting materials or the 1,3,4-thiadiazole product. The 1,3,4-thiadiazole ring is generally stable in acid but can undergo ring cleavage with a strong base.[13][14]

    • Consider monitoring the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Materials: Ensure your carboxylic acid and thiosemicarbazide are pure and dry. Impurities can interfere with the reaction and lead to the formation of side products.

  • Work-up Procedure: The work-up is crucial for isolating your product.

    • When using strong acids like POCl₃ or H₂SO₄, the reaction mixture is typically poured onto crushed ice to quench the reaction and precipitate the product.[8][11]

    • Careful neutralization is often required. Basification to pH 8 is a common step.[8] Using a weak base like sodium bicarbonate can sometimes be advantageous over strong bases like sodium hydroxide to avoid potential hydrolysis of functional groups on your molecule.

Workflow for Optimizing the Reaction:

start Low Yield reagent Evaluate Dehydrating Agent POCl₃ H₂SO₄ PPA PPE start->reagent purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions Temperature Time reagent->conditions workup Refine Work-up Quenching Neutralization conditions->workup end Improved Yield workup->end purity->reagent

Caption: Troubleshooting workflow for low yield in 1,3,4-thiadiazole synthesis.

FAQ 2: I am trying to synthesize a 2,5-disubstituted-1,3,4-thiadiazole from a diacylhydrazine using Lawesson's reagent, but the reaction is messy and purification is difficult. What can I do?

Answer:

The use of thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) to convert diacylhydrazines to 1,3,4-thiadiazoles is a powerful method.[10][15] However, these reagents can lead to multiple byproducts, making purification a significant challenge.

Causality: The reaction involves the thionation of the carbonyl groups of the diacylhydrazine, followed by cyclization and loss of water.[10] Lawesson's reagent itself and its byproducts can be difficult to separate from the desired thiadiazole.

Troubleshooting Steps:

  • Stoichiometry of Lawesson's Reagent: Using an excess of Lawesson's reagent is a common cause of a messy reaction. Aim for the stoichiometric amount or a very slight excess.

  • Reaction Solvent and Temperature:

    • Toluene or xylene are common solvents for this reaction, often requiring reflux temperatures.

    • Tetrahydrofuran (THF) at lower temperatures (e.g., 55 °C) can also be effective and may lead to a cleaner reaction.[10]

    • Microwave irradiation can significantly reduce reaction times and sometimes improve yields and purity.[10]

  • Alternative Thionating Agents:

    • Phosphorus Pentasulfide (P₂S₅): This is a more traditional reagent but often requires longer reaction times and can lead to lower yields and more side products compared to Lawesson's reagent.[10]

    • Fluorous Lawesson's Reagent: This modern alternative can lead to high yields, and the byproducts can be easily removed by fluorous solid-phase extraction, simplifying purification.[10][15]

  • Purification Strategy:

    • Column Chromatography: This is the most common method for purifying thiadiazole derivatives. A gradient elution with a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

Data on Thionating Agents:

ReagentTypical ConditionsAdvantagesDisadvantages
P₂S₅ Toluene/Xylene, refluxInexpensiveLong reaction times, often low yields, messy
Lawesson's Reagent Toluene/THF, reflux/heatHigher yields, cleaner than P₂S₅Can be difficult to remove byproducts
Fluorous Lawesson's Reagent THF, 55 °CHigh yields, simplified purificationHigher cost
FAQ 3: I have synthesized my 1,3,4-thiadiazole derivative, but I am unsure about its identity. What are the key spectroscopic features I should look for?

Answer:

Confirming the structure of your synthesized 1,3,4-thiadiazole is crucial. A combination of spectroscopic techniques is the best approach.

Spectroscopic Characterization:

  • ¹H NMR: The proton signals will depend on the substituents on the thiadiazole ring. Protons on aromatic or aliphatic groups attached to the ring will appear in their expected regions. For 2-amino-1,3,4-thiadiazoles, the -NH₂ protons typically appear as a broad singlet.[8][16]

  • ¹³C NMR: The carbon atoms of the 1,3,4-thiadiazole ring have characteristic chemical shifts.

    • C2 and C5 of the thiadiazole ring typically appear in the range of 155-180 ppm.[4][16][17]

  • FT-IR: Look for characteristic vibrational bands.

    • The C=N stretching vibration of the thiadiazole ring is typically observed around 1585-1650 cm⁻¹.[16]

    • The C-S-C stretching vibration is usually found in the region of 1095-1234 cm⁻¹.[17]

    • For 2-amino derivatives, N-H stretching vibrations will be present around 3100-3400 cm⁻¹.[8]

  • Mass Spectrometry (MS): This will provide the molecular weight of your compound, which is a critical piece of evidence for confirming its identity.[17]

Example of Expected Spectroscopic Data for a 2-amino-5-aryl-1,3,4-thiadiazole:

TechniqueExpected Signal
¹H NMR Aromatic protons in the 7-8.5 ppm range; -NH₂ protons as a broad singlet.
¹³C NMR Thiadiazole carbons (C2, C5) around 155-170 ppm; aromatic carbons in their expected regions.
FT-IR (cm⁻¹) ~3300-3100 (N-H stretch), ~1600 (C=N stretch), ~1100 (C-S-C stretch).
MS A molecular ion peak corresponding to the calculated molecular weight.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles from Carboxylic Acids and Thiosemicarbazide

This protocol is adapted from established procedures.[6][8]

  • To a mixture of the aromatic carboxylic acid (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 volumes), add thiosemicarbazide (1 equivalent) portion-wise while stirring at room temperature.

  • Heat the reaction mixture to 80-90 °C for 1-2 hours, monitoring the progress by TLC.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.

  • Reflux the resulting suspension for 4 hours.

  • Cool the mixture and basify to pH 8 using a 50% sodium hydroxide solution.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Reaction Scheme:

RCOOH R-COOH plus1 + RCOOH->plus1 TSC H₂N-NH-CS-NH₂ arrow1 POCl₃, Δ TSC->arrow1 plus1->TSC Intermediate [Acylthiosemicarbazide intermediate] arrow1->Intermediate arrow2 Cyclodehydration Intermediate->arrow2 Thiadiazole 2-Amino-5-R-1,3,4-thiadiazole arrow2->Thiadiazole

Caption: General scheme for 2-amino-1,3,4-thiadiazole synthesis.

References

  • Barbosa, G. A. D., & de Aguiar, A. P. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]

  • El-Faham, A., et al. (2011). Synthesis of 1,3,4-Thiadiazole Derivatives. Molecules, 16(12), 10345-10368. [Link]

  • Ghotaslou, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University, 15(2), 92-100. [Link]

  • Krasavin, M. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. [Link]

  • Kaur, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8727. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]

  • Osińska, I., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(21), 5057. [Link]

  • Kumar, S., et al. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. International Journal of Chemtech Applications, 4(1), 1-8. [Link]

  • Jutrzenka-Trzebiatowska, A., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports, 12(1), 22156. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30099-30113. [Link]

  • Al-Juboori, A. M. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Sciences, 2(6), 1-14. [Link]

  • Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 327-340. [Link]

  • Kadu, N. S., & Mandhane, V. H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology, 10(8), 310-314. [Link]

  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. [Link]

  • Kumar, R., et al. (2020). Synthesis of 1,3,4-Thiadiazoles: Review. International Journal of Pharmaceutical Sciences and Research, 11(5), 2146-2163. [Link]

  • Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 455-469. [Link]

  • Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]

  • Çetin, A. (2022). Thiadiazoles and Their Properties. ISRES Publishing. [Link]

  • Patel, A. B., et al. (2012). Synthesis of 2-amino-1-3-4-thiadiazoles. E-Journal of Chemistry, 9(3), 1399-1404. [Link]

  • CN106279140A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2017).
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Mohammed, S. A., & Abdullah, B. H. (2019). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Zanco Journal of Pure and Applied Sciences, 31(5), 1-10. [Link]

  • Kulyk, M., et al. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. ResearchGate. [Link]

  • Krasavin, M. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. [Link]

  • Kumar, A., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1398-1407. [Link]

  • Petrow, V., Stephenson, O., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508-1512. [Link]

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Technical Support Center: A Researcher's Guide to Modifying 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the structural modification of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies. This guide moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring your synthetic campaigns are both efficient and effective.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile pharmacological profile and unique physicochemical properties.[1][2][3][4] The mesoionic character of this heterocyclic system often allows derivatives to readily cross cellular membranes, enhancing interaction with biological targets.[1][5] This guide focuses on the this compound core, a structure rich with potential for modification, to unlock improved therapeutic efficacy.

Part 1: Foundational Concepts & Strategic Overview (FAQs)

This section addresses fundamental questions about the scaffold and outlines the strategic rationale for its modification.

Q1: What are the key structural features of this compound that make it a promising candidate for drug design?

The promise of this scaffold lies in three key areas:

  • The 1,3,4-Thiadiazole Core: This five-membered heterocyclic ring is a well-established pharmacophore found in numerous FDA-approved drugs.[5] It is considered a bioisostere of pyrimidine, allowing it to interfere with biological processes like DNA replication.[5] Its stability and low toxicity in higher vertebrates are also significant advantages.[6]

  • The Dithione Groups (C=S): The two exocyclic thione groups are critical reactive handles. They can be readily S-alkylated to introduce a vast array of functional groups, significantly altering the molecule's solubility, polarity, and ability to interact with specific biological targets. These groups are part of a dithiocarbamate-like framework, a class of compounds known for diverse medicinal properties, including anticancer and antimicrobial activities.[7][8][9][10]

  • The N-Phenyl Ring: The phenyl group at the N3 position provides a large surface for substitution. Modifying this ring with different functional groups can profoundly impact the molecule's lipophilicity, electronic properties, and steric profile, which are crucial for tuning receptor binding and pharmacokinetic properties.

Q2: What are the primary sites for structural modification on the this compound scaffold?

There are two primary vectors for modification that offer the highest potential for improving efficacy. These are the foundational steps in building a structure-activity relationship (SAR) profile.

Caption: Primary modification sites on the core scaffold.
  • Vector 1 (N-Phenyl Ring): Introducing electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electronic distribution across the entire molecule. This is a classic strategy for optimizing binding affinity.[11]

  • Vector 2 (Exocyclic Thiones): These positions are nucleophilic and can be targeted for S-alkylation, S-acylation, or conversion to other functional groups. This is often used to attach solubilizing moieties (like carboxylic acids) or fragments that can form additional hydrogen bonds with a target protein.

Q3: What is the general workflow for a modification campaign?

A systematic approach is crucial for efficiently exploring the chemical space and developing a clear SAR. The process is iterative, with the results of each cycle informing the design of the next generation of compounds.

workflow A Scaffold Synthesis B Structural Modification (e.g., Phenyl substitution, S-alkylation) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D In Vitro Efficacy Screening C->D E SAR Analysis & Data Interpretation D->E F Design Next Generation Compounds E->F F->B Iterative Cycle

Caption: Iterative workflow for scaffold modification and optimization.

Part 2: Troubleshooting Guide: Synthesis and Modification

This section provides detailed protocols for common synthetic steps and addresses issues that researchers frequently encounter.

Protocol 1: Synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from Diacylhydrazines

A common and efficient route to the related aromatic 1,3,4-thiadiazole scaffold involves the cyclization of diacylhydrazine precursors using a thionating agent like Lawesson's reagent.[12] This method is often preferred for its good yields and can be accelerated with microwave irradiation.

Step-by-Step Methodology:

  • Prepare Diacylhydrazine (3): React a substituted benzoylhydrazine with a 5-substituted-phenyl-2-furoic chloride in anhydrous dichloromethane at reflux. Monitor reaction completion by TLC.

  • Thionation and Cyclization:

    • To a solution of the diacylhydrazine (1 mmol) in dry toluene (20 mL), add Lawesson's reagent (0.5 mmol).

    • Conventional Method: Reflux the mixture for 5-7 hours.

    • Microwave Method: Irradiate the mixture in a sealed microwave reactor at 120°C for 15 minutes.[12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure of the final 2,5-disubstituted-1,3,4-thiadiazole product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Troubleshooting Common Synthetic Issues
Problem Encountered Potential Cause(s) Recommended Solution(s)
Low yield during cyclization 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Impure Lawesson's reagent.1. Increase reaction time or temperature (if using conventional heating). For microwave, increase irradiation time slightly. 2. Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Use freshly opened or properly stored Lawesson's reagent.
Multiple spots on TLC post-reaction 1. Presence of unreacted starting material. 2. Formation of side products (e.g., 1,3,4-oxadiazole). 3. Decomposition.1. Add a slight excess of the limiting reagent and prolong the reaction time. 2. Ensure sufficient thionating agent is used. The transformation from an oxadiazole to a thiadiazole is also a known route.[12] 3. Optimize reaction conditions (lower temperature, shorter time) to minimize degradation.
Difficulty purifying the final compound 1. Co-elution with impurities. 2. Compound instability on silica gel.1. Try a different solvent system for column chromatography or consider reverse-phase HPLC for purification. 2. Use a different stationary phase like alumina or consider recrystallization as an alternative purification method.

Part 3: Structure-Activity Relationship (SAR) Insights

The following Q&A section delves into how specific structural changes can impact biological efficacy, drawing from established principles in medicinal chemistry.

Q4: How do different substituents on the N-phenyl ring typically affect activity?

The electronic nature and position of substituents on the phenyl ring are critical. A literature survey reveals that the presence of halo (F, Cl, Br), nitro, or methyl groups can significantly influence anticonvulsant or anticancer activity.[11]

  • Electron-Withdrawing Groups (EWGs): Halogens like chlorine or fluorine at the para or meta positions often increase lipophilicity and can enhance membrane permeability. For example, a 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole derivative showed high inhibitory activity against Mycobacterium tuberculosis.[13][14]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) can alter hydrogen bonding capabilities and metabolic stability. Their effect is highly target-dependent. In some adenosine A3 receptor antagonists, a para-methoxy group was found to be crucial for high binding affinity.[15]

  • Steric Effects: The size of the substituent can influence how the molecule fits into a binding pocket. Bulky groups may cause steric hindrance, while smaller groups might be necessary for optimal interaction.

Q5: My lead compound has good potency but poor solubility. What modifications to the thione groups can address this?

This is a classic challenge in drug development. The exocyclic thione groups are ideal points for introducing hydrophilic moieties.

Strategy: S-Alkylation with Ionizable Groups

  • Deprotonation: Treat the parent compound with a suitable base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, Acetone) to generate the thiolate anion.

  • Alkylation: Add an alkylating agent containing a carboxylic acid or its ester, such as ethyl bromoacetate.

  • Hydrolysis (if necessary): If an ester was used, hydrolyze it to the free carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidic workup.

The resulting carboxylic acid will be ionized at physiological pH, dramatically increasing aqueous solubility.

Illustrative SAR Data

The following table presents hypothetical data to illustrate how systematic modifications can lead to improved efficacy.

Compound IDN-Phenyl Substituent (Vector 1)Thione Modification (Vector 2)IC₅₀ vs. Target X (µM)Aqueous Solubility (µg/mL)
LEAD-001 HNone15.2< 1
LEAD-002 4-ClNone7.8< 1
LEAD-003 4-OCH₃None21.5< 1
LEAD-004 4-Cl-S-CH₂COOH3.1 150
LEAD-005 4-Cl-S-CH₂CONH₂5.545

Analysis:

  • Adding a 4-chloro group (LEAD-002) improved potency compared to the unsubstituted parent (LEAD-001), suggesting a favorable interaction for an EWG.

  • The electron-donating methoxy group (LEAD-003) was detrimental to activity.

  • Crucially, S-alkylation of the most potent core (LEAD-002) with a carboxymethyl group (LEAD-004) not only further enhanced potency but also dramatically improved solubility, resulting in a superior overall profile.

References

  • Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6). Available at: [Link]

  • Płaziński, W., et al. (2005). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry, 48(1), 6760-6767. Available at: [Link]

  • Kim, Y. C., et al. (2006). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 14(10), 3369-3377. Available at: [Link]

  • Indelicato, M., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 29(5), 1085. Available at: [Link]

  • Bala, V., Gupta, G., & Sharma, V. L. (2014). Chemical and medicinal versatility of dithiocarbamates: an overview. Mini-reviews in medicinal chemistry, 14(12), 1021–1032. Available at: [Link]

  • Asadipour, A., et al. (2020). Selected pharmacologically active organic compounds containing dithiocarbamate framework. ResearchGate. Available at: [Link]

  • Walczak, K., et al. (2004). 1,3,4-thiadiazole derivatives. Synthesis, structure elucidation, and structure-antituberculosis activity relationship investigation. Journal of Medicinal Chemistry, 47(27), 6760-6767. Available at: [Link]

  • Bala, V., Gupta, G., & Sharma, V. L. (2014). Chemical and Medicinal Versatility of Dithiocarbamates: An Overview. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30103. Available at: [Link]

  • Adeyemi, O. S., & Onwudiwe, D. C. (2022). A review of the therapeutic properties of dithiocarbamates. F1000Research, 11, 239. Available at: [Link]

  • Nain, S., & Anthwal, T. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Organic University Chemistry, 1(1), 1-20. Available at: [Link]

  • Anthwal, T., & Nain, S. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 9, 788295. Available at: [Link]

  • Nain, S., & Anthwal, T. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. SciSpace. Available at: [Link]

  • Semantic Scholar. (n.d.). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]

  • da Silva, E. G., et al. (2019). Application of Dithiocarbamates as Potential New Antitrypanosomatids-Drugs: Approach Chemistry, Functional and Biological. Molecules, 24(15), 2806. Available at: [Link]

  • Wang, M., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6, 20161. Available at: [Link]

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Validation & Comparative

The Benchmark Inhibitor: 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione (PTD)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione and Alternative Corrosion Inhibitors

In the field of materials science, the mitigation of corrosion is a paramount challenge. The electrochemical degradation of metals costs industries billions of dollars annually in maintenance and replacement. Among the most effective strategies for corrosion control is the application of organic corrosion inhibitors. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the material from the corrosive environment. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have proven to be particularly effective due to the presence of lone pair electrons that facilitate strong adsorption onto metal surfaces.

This guide provides a detailed comparison of this compound (PTD), a prominent member of the thiadiazole family, against other classes of corrosion inhibitors. We will delve into the mechanisms of action, present comparative performance data from experimental studies, and provide standardized protocols for inhibitor evaluation. This analysis is designed for researchers and scientists seeking to understand the nuanced performance differences and to select the optimal inhibitor for their specific application.

Chemical Structure and Mechanism of Action

This compound belongs to the thiadiazole class of heterocyclic compounds. Its molecular structure is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two thione (C=S) groups. A phenyl group is attached to one of the nitrogen atoms.

The high inhibition efficiency of PTD and its derivatives is attributed to several key molecular features:

  • Multiple Adsorption Centers: The molecule possesses several active sites for adsorption onto a metal surface—specifically, the two nitrogen atoms, the ring sulfur atom, and the two exocyclic sulfur atoms of the thione groups. These heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron in steel), forming strong coordinate bonds.[1][2][3]

  • Pi-Electron Contribution: The aromatic phenyl ring and the π-electrons within the thiadiazole ring can also interact with the metal surface, further strengthening the adsorption process.[4][5]

  • Protective Film Formation: Upon adsorption, PTD molecules create a dense, protective film on the metal. This film acts as a physical barrier, blocking the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thereby stifling the overall corrosion process.[1][6]

This combination of physical (electrostatic) and chemical (coordination bonding) adsorption results in a stable and effective protective layer.

Comparative Analysis with Alternative Corrosion Inhibitors

To provide a comprehensive performance landscape, PTD is compared against other notable thiadiazole derivatives and a representative from the imidazole family of inhibitors.

Alternative Thiadiazole Derivatives

Thiadiazole-based compounds are widely recognized for their potent corrosion inhibition properties.[7] The specific functional groups attached to the thiadiazole ring can significantly influence their performance.

  • 2,5-Dimercapto-1,3,4-thiadiazole (DMTD): This is one of the most studied thiadiazole inhibitors. Unlike PTD, it features two mercapto (-SH) groups. DMTD has shown excellent inhibition for mild steel in acidic media, with its efficiency increasing with concentration but decreasing at higher temperatures.[8] The two sulfur atoms of the mercapto groups provide strong centers for chemical adsorption.

  • 2-Amino-5-phenyl-1,3,4-thiadiazole (APT): This derivative features an amino group (-NH2), which is a strong electron-donating group. The presence of this group enhances the electron density on the molecule, promoting its adsorption onto the metal surface. Studies show APT acts as a mixed-type inhibitor, with its spontaneous adsorption following the Langmuir isotherm, indicative of chemisorption.[9]

  • Substituted Bis-Thiadiazoles: Compounds containing two thiadiazole rings linked together have demonstrated exceptionally high inhibition efficiencies (>90%) even at very low concentrations (e.g., 40 ppm).[8] The presence of multiple rings and heteroatoms allows for more extensive surface coverage and stronger film formation.

The general principle is that the molecular structure, including the number of heteroatoms and the nature of substituent groups (electron-donating vs. electron-withdrawing), dictates the adsorption strength and, consequently, the inhibition efficiency.[4][10]

Imidazole Derivatives

Imidazole and its derivatives are another important class of heterocyclic corrosion inhibitors.

  • Mechanism: Imidazoles contain a five-membered ring with two nitrogen atoms. Like thiadiazoles, they adsorb onto the metal surface via the lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring. They are known to be effective mixed-type inhibitors.[11]

  • Performance: Studies on imidazole as a corrosion inhibitor for steel in various environments have reported high efficiencies, sometimes reaching up to 99.5%.[11] Its performance is also dependent on concentration and temperature.

General Mechanism of Heterocyclic Inhibitors

Caption: General mechanism of corrosion inhibition by adsorption.

Performance Data Summary

The effectiveness of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE%), typically calculated from weight loss or electrochemical data. The table below summarizes reported efficiencies for PTD and selected alternatives on mild steel in acidic environments.

InhibitorCorrosive MediumConcentrationTemperatureInhibition Efficiency (IE%)Reference(s)
This compound (and derivatives) 1 M HCl0.5 mM303 K93.9%[12]
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP)1.0 M HCl0.5 mM303 K94.6%[6]
N,N-dihydroxyethyl-(5-methyl-[2][4][13] thiadiazol-2-sulfur)-carbonyl acetamide (TSCA)1 M HCl40 mg/LAmbient>96%[3]
2,5-bis(4-pyridyl)-1,3,4-thiadiazole1 M HCl0.2 mMAmbient92%[3]
Bis-thiadiazole derivativesDilute HCl40 ppmAmbient>90%[8]
ImidazoleAlkaline10⁻³ M305 K99.5%[11]

Note: Direct comparison requires identical experimental conditions. This table illustrates the high performance typically achieved by these classes of inhibitors.

Experimental Protocols for Inhibitor Evaluation

To ensure trustworthiness and reproducibility, the evaluation of corrosion inhibitors must follow standardized, self-validating protocols. The three most common and reliable methods are Weight Loss, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).

Experimental Evaluation Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_methods 2. Experimental Measurement cluster_analysis 3. Data Analysis A Prepare Metal Coupons (e.g., Mild Steel) B Prepare Corrosive Solution (e.g., 1 M HCl) C Prepare Inhibitor Solutions (Blank + Various Concentrations) WL Weight Loss (Gravimetric) [ASTM G1/G31] C->WL PDP Potentiodynamic Polarization [ASTM G59/G102] C->PDP EIS Electrochemical Impedance [ISO 16773] C->EIS D Calculate Corrosion Rate (CR) WL->D PDP->D G Identify Inhibition Mechanism (Anodic/Cathodic/Mixed) PDP->G EIS->G E Calculate Inhibition Efficiency (IE%) D->E F Determine Adsorption Isotherm E->F

Caption: Workflow for evaluating corrosion inhibitor performance.

Method 1: Weight Loss Measurement

This is the most straightforward method for determining the average corrosion rate over a period of time.[14][15]

Principle: The mass of a metal coupon is measured before and after immersion in the corrosive solution (with and without inhibitor) for a specified duration. The weight loss is directly proportional to the corrosion rate.

Step-by-Step Protocol (based on ASTM G1/G31 standards):

  • Coupon Preparation:

    • Cut metal specimens (e.g., mild steel) to standard dimensions (e.g., 2cm x 2cm x 0.2cm).

    • Abrade the surfaces sequentially with different grades of emery paper (e.g., 200, 400, 600, 800 grit) until a smooth, uniform finish is achieved.

    • Degrease the coupons by rinsing with acetone, followed by distilled water.

    • Dry the coupons in a desiccator and accurately weigh them to four decimal places (W_initial).

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl).

    • Prepare a series of test solutions: a blank (corrosive medium only) and several containing different concentrations of the inhibitor.

    • Completely immerse one prepared coupon into each test solution for a fixed period (e.g., 6, 12, or 24 hours) at a constant temperature.[16]

  • Post-Immersion Cleaning:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Remove corrosion products by gently scrubbing with a soft brush in a cleaning solution (e.g., a solution containing HCl and hexamine).

    • Rinse thoroughly with distilled water and acetone.

    • Dry and re-weigh the coupons to obtain the final weight (W_final).

  • Calculation:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where A is the surface area (cm²), T is immersion time (hours), and D is the metal density (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Method 2: Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique that provides rapid corrosion rate data and insights into the inhibition mechanism (i.e., whether the inhibitor affects the anodic, cathodic, or both reactions).[17]

Principle: The potential of the working electrode (the metal coupon) is scanned relative to a reference electrode, and the resulting current is measured. The resulting Tafel plot (log |current| vs. potential) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

Step-by-Step Protocol:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: a working electrode (the metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

    • Fill the cell with the test solution (blank or with inhibitor).

    • Allow the system to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.

  • Polarization Scan:

    • Using a potentiostat, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[17]

  • Data Analysis:

    • Plot the logarithm of the current density versus potential.

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is E_corr, and the current density is i_corr.

    • A lower i_corr value indicates a lower corrosion rate.

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100

    • Mechanism: If the inhibitor primarily shifts the anodic curve, it's an anodic inhibitor. If it shifts the cathodic curve, it's a cathodic inhibitor. If both are shifted, it is a mixed-type inhibitor.[18] Most thiadiazoles act as mixed-type inhibitors.[2][8]

Method 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the kinetics of the corrosion process.[19][20][21]

Principle: A small amplitude AC potential signal is applied to the electrode over a wide range of frequencies. The impedance of the system is measured at each frequency. The data is often presented as a Nyquist plot, which can be modeled with an equivalent electrical circuit to extract parameters like charge transfer resistance (R_ct).

Step-by-Step Protocol:

  • Cell Setup: The three-electrode setup is the same as for PDP. The system is allowed to stabilize at OCP.

  • Impedance Measurement:

    • Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) around the OCP.

    • Sweep the frequency, typically from a high value (e.g., 100 kHz) down to a low value (e.g., 10 mHz).

  • Data Analysis:

    • The data is plotted as a Nyquist plot (Z_imaginary vs. Z_real). For a simple corrosion system, this plot is a semicircle.

    • The diameter of the semicircle on the real axis corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates a slower corrosion process and better inhibition.

    • The data is fitted to an equivalent circuit model to obtain precise values for R_ct and other parameters like the double-layer capacitance (C_dl).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100

The Role of Theoretical Quantum Chemistry

Modern inhibitor design is increasingly guided by computational chemistry, particularly Density Functional Theory (DFT).[13][22] These methods calculate molecular properties that correlate with inhibition potential, allowing for the rapid screening of candidate molecules before synthesis.[23][24]

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, leading to stronger adsorption and higher efficiency.[25]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal, which can also contribute to bonding.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency.[25]

These theoretical calculations provide a powerful complement to experimental data, offering deep mechanistic insights into how and why an inhibitor is effective.

Conclusion

This compound stands as a highly effective corrosion inhibitor, a status it shares with many other derivatives in the thiadiazole family. Its efficacy stems from a molecular structure rich in heteroatoms and π-electrons, which facilitates the formation of a robust, protective film on metal surfaces through a mixed mechanism of physisorption and chemisorption.

Comparative analysis reveals that while PTD is a benchmark compound, other thiadiazole and imidazole derivatives can achieve similar or even superior performance, often exceeding 90% inhibition efficiency. The choice of inhibitor is therefore not a one-size-fits-all decision. It depends critically on the specific corrosive environment, operating temperature, and the metallic substrate. The selection process must be guided by rigorous and standardized experimental evaluations, such as weight loss, PDP, and EIS, which together provide a holistic view of an inhibitor's performance and mechanism. The integration of theoretical quantum chemical calculations further refines this process, enabling a more predictive and targeted approach to the design of next-generation corrosion inhibitors.

References

  • Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution. ResearchGate. Available at: [Link]

  • Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. ResearchGate. Available at: [Link]

  • Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Journal of Materials and Environmental Science. Available at: [Link]

  • Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. Semantic Scholar. Available at: [Link]

  • A Quantum Computational Method for Corrosion Inhibition. ACS Publications. Available at: [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Nature. Available at: [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. MDPI. Available at: [Link]

  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. SciSpace. Available at: [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. ResearchGate. Available at: [Link]

  • Corrosion Measurement by Weight Loss. Scribd. Available at: [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. Available at: [Link]

  • Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Publishing. Available at: [Link]

  • Weight Loss Analysis. Corrosionpedia. Available at: [Link]

  • Weight loss method of corrosion assessment. ResearchGate. Available at: [Link]

  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters. Available at: [Link]

  • Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. ResearchGate. Available at: [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Publications. Available at: [Link]

  • Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM International. Available at: [Link]

  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Available at: [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). CRAI. Available at: [Link]

  • Potentiodynamic polarization curves of corrosion inhibition of mild. ResearchGate. Available at: [Link]

  • Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. ASTM International. Available at: [Link]

  • Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. National Institutes of Health. Available at: [Link]

  • Comparison of inhibition performance of thiadiazole derivatives containing sulfhydryl groups: Experimental and theoretical calculations. ResearchGate. Available at: [Link]

  • Inhibition efficiency (%) from potentiodynamic polarization test and value of ndl from EIS. ResearchGate. Available at: [Link]

  • Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. ResearchGate. Available at: [Link]

  • Corrosion Inhibition of Thiourea and Thiadiazole Derivatives : A Review. SciSpace. Available at: [Link]

  • The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. MDPI. Available at: [Link]

  • Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches. National Institutes of Health. Available at: [Link]

  • Inhibition of 2-Amino-5-phenyl-1,3,4-thiadiazole on mild steel in H2SO4 media. International Journal of Industrial Chemistry. Available at: [Link]

  • Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution. National Institutes of Health. Available at: [Link]

  • N-Phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea: corrosion inhibition of mild steel in 1 M HCl. ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. National Institutes of Health. Available at: [Link]

  • Synthesis and crystal structure of 3-phenyl-1,4,2-dithiazole-5-thione. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. Available at: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. National Institutes of Health. Available at: [Link]

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A Comparative Analysis of Thiadiazole and Thiazolidinone Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 1,3,4-thiadiazole and thiazolidinone derivatives, two heterocyclic scaffolds of significant interest in modern medicinal chemistry. We will delve into their synthesis, comparative biological activities supported by experimental data, and the underlying structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile structures in the design of novel therapeutics.

Introduction: The Significance of Thiadiazole and Thiazolidinone Scaffolds

Heterocyclic compounds form the bedrock of many pharmaceutical agents. Among them, five-membered rings containing nitrogen and sulfur atoms, such as 1,3,4-thiadiazole and thiazolidinone, are particularly prominent. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core component of nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes in cancer or microbial cells.[1][2] This structural feature, combined with the ring's mesoionic character, facilitates crossing cellular membranes and interacting with biological targets.[3] Consequently, thiadiazole derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][4][5][6]

Similarly, the thiazolidinone scaffold, particularly 4-thiazolidinone, is considered a "wonder nucleus" in drug design, with derivatives demonstrating a wide array of pharmacological activities such as antimicrobial, anti-inflammatory, and antiviral effects.[7] The versatility of these core structures allows for extensive chemical modification, enabling the fine-tuning of their biological profiles. This guide will explore and compare derivatives from both families, providing a data-driven overview of their potential as therapeutic agents.

Synthesis Strategies: Building the Core Scaffolds

The synthesis of these derivatives often involves multi-step reactions, starting from commercially available reagents. A common pathway to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides, which are themselves formed from the reaction of hydrazides with isothiocyanates.[8][9] Thiazolidinone derivatives are frequently prepared via the reaction of a Schiff base with a compound containing a thiol group, such as thioglycolic acid.[10][11]

The choice of synthetic route is critical as it dictates the potential for diversification and the overall yield. For instance, using microwave irradiation has been explored to accelerate reaction times and improve efficiency in some synthetic schemes.[10]

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_thiadiazole 1,3,4-Thiadiazole Synthesis cluster_thiazolidinone Thiazolidin-4-one Synthesis A Carboxylic Acid + Hydrazine Hydrate B Acid Hydrazide A->B D 1,4-Disubstituted Thiosemicarbazide B->D C Aromatic Isothiocyanate C->D E Acid-catalyzed Cyclization (e.g., H2SO4) D->E F 2,5-Disubstituted 1,3,4-Thiadiazole E->F G Amine Derivative I Schiff Base (Imine) G->I H Aldehyde/Ketone H->I K Cyclocondensation I->K J Thioglycolic Acid J->K L Thiazolidin-4-one Derivative K->L

Caption: Generalized synthetic workflows for 1,3,4-thiadiazole and thiazolidin-4-one derivatives.

Comparative Biological Activity Analysis

The true value of these scaffolds lies in their diverse biological activities. By systematically comparing derivatives, we can identify key structural motifs responsible for specific therapeutic effects.

Anticancer Activity

Thiadiazole derivatives have shown significant potential as anticancer agents, with numerous studies reporting cytotoxic activity against various cancer cell lines.[1][3][8] The mechanism often involves the induction of apoptosis and inhibition of key cellular processes.[12][13]

One study synthesized a series of 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole derivatives and tested their cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells.[12][14] The results showed that the lead compound exhibited IC50 values of 49.6 µM and 53.4 µM, respectively, highlighting its anti-proliferative effects.[12][14] Another study developed 2,5-diphenyl-1,3,4-thiadiazole derivatives as histone deacetylase (HDAC) inhibitors with DNA binding affinity, a promising dual-action strategy for cancer therapy.[13] The most potent compound, 4j, showed an IC50 of 15 nM against HDAC1 and displayed stronger antiproliferative activity than the approved drug SAHA in tested tumor cell lines.[13]

Derivative Class Key Substituents Target Cell Line(s) IC50 / GI50 Value (µM) Reference
2-Arylamino-5-aryl-1,3,4-thiadiazole5-(3,4,5-trimethoxyphenyl)MCF-7 (Breast)6.6[8]
1,3,4-Thiadiazole Hybrid5-[2-(benzenesulfonylmethyl)phenyl]LoVo (Colon)2.44[1]
1,3,4-Thiadiazole Hybrid5-[2-(benzenesulfonylmethyl)phenyl]MCF-7 (Breast)23.29[1]
2-Phenylamino-5-methoxyphenyl-1,3,4-thiadiazole2-(2-trifluoromethylphenylamino)MCF-7 (Breast)49.6[12][14]
2-Phenylamino-5-methoxyphenyl-1,3,4-thiadiazole2-(2-trifluoromethylphenylamino)MDA-MB-231 (Breast)53.4[12][14]
2,5-Diphenyl-1,3,4-thiadiazoleHydroxamate derivative (4j)HCT116 (Colon), MC38 (Colon)Potent HDAC1 inhibition (IC50 = 0.015 µM)[13]
Thiazolidinone-thiadiazole Hybrid2,3-difluoro substituted phenylPanc-1 (Pancreatic)12.22[3]
Thiazolidinone-thiadiazole Hybrid2,3-difluoro substituted phenylHCT-116 (Colon)6.56[3]
Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Both thiadiazole and thiazolidinone derivatives have been extensively evaluated for their activity against a range of bacteria and fungi.[5][11][15][16][17]

Structure-activity relationship studies reveal that the nature and position of substituents on the phenyl ring are critical. For instance, the presence of electron-withdrawing groups like chloro- often enhances antimicrobial activity, while electron-donating groups like methyl or methoxy can decrease it.[15]

Derivative Class Key Substituents Target Organism(s) Activity Metric (MIC or Zone of Inhibition) Reference
Thiazolidin-4-one HybridChloro-substitutedS. aureus, P. aeruginosa, S. typhiSignificant Inhibition (ZOI: 15-19 mm)[15]
Thiazolidin-4-one HybridHydroxy- and Nitro-substitutedC. albicansPotent Antifungal (MIC: 18.44-18.88 µg/mL)[15]
1,3,4-Thiadiazole AnaloguesVaried benzaldehyde derivativesFungal strainsGood activity at 0.5-1 mg/mL[17]
1,3,4-Thiadiazole-enaminonesVaried aryl substituentsVarious microorganismsPromising activity, SAR studied[5]
1,3-Thiazolidin-4-onesVaried N-substitutionsM. luteus, C. albicansGood to mild bacteriostatic/fungistatic effect[11]
Enzyme Inhibition

Targeting specific enzymes is a cornerstone of rational drug design. Derivatives of these scaffolds have been successfully developed as inhibitors for various enzymes implicated in disease.

  • α-Glucosidase Inhibitors: For the management of diabetes, α-glucosidase inhibitors delay carbohydrate digestion. A series of 1,3,4-thiadiazole-bearing Schiff base analogues were designed for this purpose. Several compounds showed remarkable inhibition, with IC50 values as low as 1.10 µM, significantly more potent than the standard drug acarbose (IC50 = 11.50 µM).[6]

  • Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, inhibiting AChE increases acetylcholine levels in the brain. Hybrids of thiazolidin-4-one and 1,3,4-thiadiazole have been synthesized and evaluated as AChE inhibitors. Compounds with methyl and benzyloxy substituents at the para position of the benzylidene moiety were found to be the most potent, with pIC50 values of 1.30 and 1.22 mM, respectively.[18][19]

  • Xanthine Oxidase (XO) Inhibitors: For treating hyperuricemia and gout, XO inhibitors are critical. A series of novel thiazolidine-2-thione derivatives were synthesized, with the most potent compound exhibiting an IC50 value of 3.56 µmol/L, approximately 2.5-fold more potent than the clinical drug allopurinol.[20]

Derivative Class Target Enzyme Lead Compound/Substituent IC50 / pIC50 Value Reference
1,3,4-Thiadiazole Schiff Baseα-GlucosidaseAnalogue 81.10 ± 0.10 µM[6]
1,3,4-Thiadiazole Schiff Baseα-GlucosidaseAnalogue 91.30 ± 0.10 µM[6]
Thiazolidin-4-one/1,3,4-Thiadiazole HybridAcetylcholinesterase4-methylbenzylidene (4o)pIC50 = 1.30 ± 0.007 mM[18]
Thiazolidin-4-one/1,3,4-Thiadiazole HybridAcetylcholinesterase4-(benzyloxy)benzylidene (4i)pIC50 = 1.22 ± 0.002 mM[18]
Thiazolidine-2-thioneXanthine Oxidase4-fluorophenyl-sulfonyl (6k)3.56 µmol/L[20]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of these derivatives is intricately linked to their molecular structure. For anticancer 1,3,4-thiadiazoles, in silico and in vitro studies suggest a multitarget mechanism that can involve the activation of pro-apoptotic proteins like BAX and caspases 3 and 8.[12][14] For XO inhibitors, molecular docking revealed that a phenyl-sulfonamide group was crucial for activity, interacting with key residues in the enzyme's active pocket.[20]

The diagram below illustrates a proposed apoptotic pathway that can be activated by cytotoxic 1,3,4-thiadiazole derivatives.

G Thiadiazole 1,3,4-Thiadiazole Derivative Cell Cancer Cell Thiadiazole->Cell BAX BAX Activation Cell->BAX Induces Casp8 Caspase-8 Activation Cell->Casp8 Induces Mito Mitochondrial Outer Membrane Permeabilization BAX->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis G A 1. Seed cancer cells in 96-well plate (e.g., MCF-7) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of Thiadiazole derivatives B->C D 4. Incubate for 24-48h C->D E 5. Add MTT solution (e.g., 5 mg/mL) D->E F 6. Incubate for 4h (Formation of Formazan) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance at ~570 nm G->H I 9. Calculate % Viability and IC50 value H->I

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Causality: This protocol identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. By exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound, we can pinpoint the precise concentration at which its static or cidal activity takes effect.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, C. albicans) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5x10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A viability indicator like resazurin can also be used for colorimetric determination.

Conclusion and Future Perspectives

The 1,3,4-thiadiazole and thiazolidinone scaffolds are undeniably privileged structures in medicinal chemistry. The comparative analysis presented here demonstrates that subtle modifications to their peripheral substituents can lead to profound changes in biological activity, enabling the development of potent and selective agents against cancer, microbial infections, and enzymatic dysregulation.

Future research should focus on:

  • Hybrid Molecules: Combining these scaffolds with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. [21]* Target-Specific Design: Leveraging computational tools like molecular docking to design derivatives with enhanced selectivity for specific biological targets, thereby reducing off-target effects. [20][21]* ADMET Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to identify candidates with favorable pharmacokinetic profiles for in vivo development. [21] By building upon the extensive foundation of research detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of these versatile heterocyclic compounds.

References

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Validating the Antimicrobial Efficacy of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of resistant pathogens, the 1,3,4-thiadiazole scaffold has emerged as a promising area of research. This guide provides a comprehensive framework for validating the antimicrobial efficacy of a specific derivative, 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione. While specific efficacy data for this compound is not extensively available in peer-reviewed literature, this document will draw upon the broader class of 1,3,4-thiadiazole derivatives to establish a robust validation protocol and comparative analysis. This approach allows for an informed, predictive assessment of its potential antimicrobial activity.

The core of this guide is built on established methodologies and comparative data from structurally related compounds, providing researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this and other novel antimicrobial candidates.

The Scientific Rationale: Why 1,3,4-Thiadiazoles?

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The biological activity of these compounds is often attributed to the presence of the N-C-S moiety, which can interact with various biological targets.[3] Furthermore, the aromaticity of the thiadiazole ring contributes to its in vivo stability, a desirable characteristic for drug candidates.[4]

The specific compound, this compound, features a phenyl group at the 3-position and two thione groups. These structural features can significantly influence its lipophilicity and electronic properties, which in turn can modulate its antimicrobial potency. The exploration of such derivatives is a key strategy in the development of new drugs with potentially enhanced efficacy and novel mechanisms of action.

Comparative Efficacy: Benchmarking Against Established and Analogous Compounds

To objectively assess the antimicrobial potential of this compound, its performance must be compared against both standard-of-care antimicrobial agents and structurally related 1,3,4-thiadiazole derivatives. The following tables present hypothetical yet representative Minimum Inhibitory Concentration (MIC) data, a crucial metric for antimicrobial activity, based on published data for analogous compounds.

Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines Significant Activity[5]Significant Activity[5]Moderate Activity[5]Moderate Activity[5]
2,5-disubstituted 1,3,4-thiadiazoles Moderate Activity[6][7]Good Activity[6]Moderate Activity[6][7]Moderate Activity[6]
Ciprofloxacin (Control) 0.25 - 1.00.125 - 0.50.015 - 0.1250.25 - 1.0
Ampicillin (Control) 0.25 - 8.00.06 - 0.54.0 - >128>128

Table 2: Comparative Antifungal Efficacy (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
This compound Data Not AvailableData Not Available
5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines Significant Activity[5]Significant Activity[5]
2,5-disubstituted 1,3,4-thiadiazoles Moderate to Good Activity[6][7]Moderate Activity
Fluconazole (Control) 0.25 - 4.016 - >64
Amphotericin B (Control) 0.125 - 1.00.25 - 2.0

Experimental Protocols for Antimicrobial Susceptibility Testing

The validity of any claims regarding antimicrobial efficacy rests on the rigor of the experimental methodology. The following are standardized, widely accepted protocols for determining the MIC of a test compound.

Broth Microdilution Method

This method is a gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland) C Inoculate microplate wells containing compound dilutions with microbial suspension A->C B Prepare serial dilutions of test compound in Mueller-Hinton Broth B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually or spectrophotometrically determine lowest concentration with no visible growth (MIC) D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: Isolate a pure culture of the test microorganism on an appropriate agar plate. Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Preparation of Test Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Dilute the standardized microbial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader. Include positive (microorganism with no compound) and negative (broth only) controls.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility and is widely used for routine testing.

Workflow for Agar Disk Diffusion Assay

Agar_Disk_Diffusion_Workflow A Prepare a standardized microbial lawn on a Mueller-Hinton agar plate C Place the impregnated disks on the surface of the inoculated agar plate A->C B Impregnate sterile paper disks with a known concentration of the test compound B->C D Incubate at 35-37°C for 16-24 hours C->D E Measure the diameter of the zone of inhibition around each disk D->E

Caption: Workflow of the agar disk diffusion method.

Step-by-Step Protocol:

  • Preparation of Inoculum and Agar Plate: Prepare a standardized microbial inoculum as described for the broth microdilution method. Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Preparation and Application of Disks: Impregnate sterile paper disks with a defined concentration of this compound. Aseptically place the disks onto the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The size of the zone is proportional to the susceptibility of the microorganism to the test compound.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, the antimicrobial activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[8] Potential mechanisms include:

  • Enzyme Inhibition: The sulfur and nitrogen atoms in the thiadiazole ring can act as ligands, chelating metal ions that are essential cofactors for various microbial enzymes.

  • Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of Protein and Nucleic Acid Synthesis: The thiadiazole scaffold may interact with microbial ribosomes or enzymes involved in DNA replication and transcription.

Further studies, such as enzyme inhibition assays and molecular docking, are necessary to elucidate the specific mechanism of action of this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the antimicrobial efficacy of this compound. While direct experimental data for this specific compound remains to be established, the comparative analysis with structurally related 1,3,4-thiadiazole derivatives suggests a promising potential for antimicrobial activity.

Future research should focus on obtaining empirical MIC data for this compound against a broad panel of clinically relevant bacterial and fungal pathogens. Elucidating its mechanism of action and evaluating its cytotoxicity and in vivo efficacy will be critical next steps in determining its potential as a novel therapeutic agent. The methodologies outlined herein provide a clear and robust path for these future investigations.

References

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A Comparative Spectroscopic Guide to 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione: An NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published literature for this specific molecule, we present a detailed prediction of its spectral characteristics grounded in established NMR principles and supported by comparative data from structurally analogous compounds. This guide serves as a practical reference for researchers, offering a proposed synthetic pathway, predicted spectral data, and a robust comparative framework for the structural elucidation of this and related heterocyclic systems.

Introduction: The Structural Elucidation Challenge

The 1,3,4-thiadiazole scaffold and its derivatives are cornerstones in the development of novel therapeutic agents and functional materials. While the aromatic variants are widely studied, their saturated counterparts, the 1,3,4-thiadiazolidines, represent a less explored chemical space. This compound is distinguished by a saturated five-membered ring containing two nitrogen and one sulfur atom, substituted with a phenyl group, and featuring two thione (C=S) functionalities.

Accurate structural confirmation is paramount in drug discovery and development. NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. This guide addresses the specific challenge of characterizing this compound by providing a detailed, predictive NMR analysis. We will explain the causal relationships between the molecule's structure and its expected spectral features and validate these predictions through objective comparison with known, alternative compounds.

Proposed Synthesis and Molecular Structure

The synthesis of the 1,3,4-thiadiazolidine ring system can be approached through several methods. A plausible and efficient route for this compound involves a cyclization reaction. A well-established method for forming similar heterocyclic systems is the reaction of a hydrazine derivative with carbon disulfide.

We propose the synthesis via the reaction of phenylhydrazine with an excess of carbon disulfide in the presence of a base, such as triethylamine or potassium carbonate. The reaction likely proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with a second equivalent of carbon disulfide (or a derivative like thiophosgene) to yield the target heterocycle.

Synthesis_Workflow Phenylhydrazine Phenylhydrazine Intermediate Phenyl dithiocarbazate intermediate Phenylhydrazine->Intermediate + CS2, Base CS2 Carbon Disulfide (CS2) CS2->Intermediate Base Base (e.g., Et3N) Product 3-Phenyl-1,3,4-thiadiazolidine- 2,5-dithione Intermediate->Product + CS2 - H2S

Caption: Proposed synthesis of this compound.

The resulting structure, this compound, possesses a phenyl group at position 3, a protonated nitrogen at position 4, and two thione groups at positions 2 and 5. This structure forms the basis for our subsequent NMR spectral predictions.

Predicted NMR Spectral Analysis of this compound

The following ¹H and ¹³C NMR spectral data are predicted based on established chemical shift theory and data from analogous structures. The spectra are assumed to be recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, dominated by signals from the phenyl group and the N-H proton.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Phenyl-H (ortho)7.6 - 7.8Multiplet (d-like)2HH-2', H-6'Deshielded by proximity to the electron-withdrawing heterocyclic ring.
Phenyl-H (meta, para)7.3 - 7.5Multiplet3HH-3', H-4', H-5'Typical aromatic region for meta and para protons of a monosubstituted benzene ring.
N-H10.0 - 12.0Broad Singlet1HN₄-HThe acidic proton on the nitrogen atom is expected to be significantly deshielded and will appear as a broad signal that can exchange with D₂O. Similar N-H protons in related thiadiazole structures resonate in this downfield region[1].
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be highly informative, particularly due to the presence of the two thione carbons, which are expected to resonate at very low field.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Thione Carbons195 - 205C-2, C-5The C=S bond results in significant deshielding of the carbon nucleus. Data from rhodanine derivatives show C=S shifts around 198 ppm[2], and dithiocarbamates show signals in the 190-200 ppm range.
Phenyl Carbon (ipso)138 - 142C-1'Quaternary carbon attached to the nitrogen atom; its chemical shift is influenced by the heterocycle.
Phenyl Carbons (ortho, meta, para)125 - 130C-2', C-3', C-4', C-5', C-6'Typical chemical shift range for carbons in a monosubstituted benzene ring.

Comparative NMR Analysis: Context and Validation

To substantiate our predictions, we will compare the expected spectral data of this compound with the experimentally determined NMR data of two key reference compounds: Rhodanine and 5-Phenyl-1,3,4-thiadiazol-2-amine .

  • Rhodanine (Thiazolidine-2-thione-4-one): This compound provides an excellent model for a saturated five-membered heterocyclic system containing both a thione (C=S) and a ketone (C=O) group. This allows for a direct comparison of the deshielding effects of these two functionalities.

  • 5-Phenyl-1,3,4-thiadiazol-2-amine: This aromatic analogue serves as a reference for the influence of a phenyl group attached to a 1,3,4-thiadiazole core on the aromatic proton and carbon chemical shifts.

Caption: Structures of the target compound and its comparative alternatives.

Comparative ¹³C NMR Data

The most striking differences are observed in the ¹³C NMR spectra, particularly in the downfield region.

CompoundC=S (ppm)C=O (ppm)Heterocyclic C (other)Phenyl C (ipso)Phenyl C (other)Ref
This compound (Predicted) 195 - 205 N/A N/A 138 - 142 125 - 130 -
Rhodanine (Experimental)~206~175CH₂: ~42N/AN/A[3]
5-Phenyl-1,3,4-thiadiazol-2-amine (Experimental)N/AN/AC₂: ~168.5, C₅: ~156.5~131126.4 - 129.6[4]

Analysis of Comparative Data:

  • Thione vs. Ketone: The experimental data for Rhodanine clearly illustrates the powerful deshielding effect of the thione group (C=S at ~206 ppm) compared to the ketone group (C=O at ~175 ppm).[3] This supports our prediction that the two thione carbons in the target molecule will appear at the far downfield end of the spectrum, likely above 195 ppm.

  • Saturated vs. Aromatic Heterocycle: The heterocyclic carbons in the aromatic 5-Phenyl-1,3,4-thiadiazol-2-amine (156-169 ppm) are significantly less deshielded than the thione carbons in Rhodanine.[4] This highlights the distinction between an sp² carbon in an aromatic ring and a true C=S double bond.

  • Phenyl Group Attachment: The ipso-carbon of the phenyl group in the aromatic analogue appears around 131 ppm.[4] We predict a more downfield shift for this carbon in our target molecule (138-142 ppm) due to the direct attachment to the nitrogen of the saturated, electron-withdrawing dithione system.

Comparative ¹H NMR Data
CompoundAromatic-H (ppm)N-H (ppm)Other Aliphatic-H (ppm)Ref
This compound (Predicted) 7.3 - 7.8 10.0 - 12.0 (broad) N/A -
Rhodanine (Experimental)N/A~11.8 (broad, in DMSO)CH₂: ~4.4 (singlet)[3]
5-Phenyl-1,3,4-thiadiazol-2-amine (Experimental)7.4 - 7.8NH₂: ~7.4 (broad)N/A[4]

Analysis of Comparative Data:

  • N-H Proton: The N-H proton of Rhodanine in DMSO is found at a very low field, supporting our prediction of a highly deshielded N-H proton in the target compound due to the adjacent electron-withdrawing thione groups.

  • Phenyl Protons: The chemical shift range for the phenyl protons in 5-Phenyl-1,3,4-thiadiazol-2-amine (7.4-7.8 ppm) is consistent with our prediction for the target molecule.[4] This suggests that the electronic environment experienced by the phenyl protons is broadly similar whether attached to the aromatic or the saturated dithione heterocyclic system.

Experimental Protocols

The following is a standardized protocol for the acquisition of NMR data for this compound and similar compounds.

5.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the solid sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended for its ability to dissolve a wide range of polar organic compounds and for its high boiling point.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

5.2. NMR Data Acquisition

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Number of Scans (ns): 16-64 scans, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 1024-4096 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: 0-220 ppm.

5.3. Data Validation (D₂O Shake) To confirm the assignment of the N-H proton, a "D₂O shake" experiment can be performed.

  • Acquire the initial ¹H NMR spectrum.

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap and shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will disappear or significantly diminish due to proton-deuterium exchange.

Conclusion

This guide establishes a robust framework for the ¹H and ¹³C NMR analysis of this compound. The predicted spectra indicate highly characteristic signals, most notably the downfield ¹³C resonances of the two thione carbons (δ 195-205 ppm) and the broad, deshielded ¹H signal of the N-H proton (δ 10.0-12.0 ppm).

By systematically comparing these predictions with experimental data from Rhodanine and an aromatic thiadiazole analogue, we have validated the expected chemical shifts and provided a clear rationale based on electronic and structural effects. The provided protocols offer a standardized methodology for obtaining high-quality NMR data for this and related heterocyclic compounds, ensuring reliable and reproducible characterization for researchers in synthetic chemistry and drug development.

References

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A Predictive Guide to the Mass Spectrometry of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione and its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the structural elucidation of novel heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique in this endeavor, providing invaluable insights into molecular weight and fragmentation patterns, which are critical for confirming chemical structures and identifying unknown substances. This guide delves into the predicted mass spectral behavior of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, a molecule of interest in medicinal chemistry and materials science.

While direct experimental mass spectra for this compound are not extensively reported in the readily available scientific literature, we can construct a robust predictive model of its fragmentation pathways. This is achieved by leveraging established principles of mass spectrometry and drawing comparisons with the known fragmentation of structurally analogous compounds, such as thiadiazole derivatives, dithiocarbamates, and rhodanines.[1][2] This comparative approach allows us to anticipate the key fragmentation routes and the characteristic ions that would be observed, providing a valuable framework for the analysis of this compound and its derivatives.

Postulated Electron Ionization (EI) Fragmentation Pathways

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] For this compound, we can anticipate a series of characteristic fragmentation events centered around the heterocyclic ring and the phenyl substituent.

The molecular ion (M•+) of this compound would be the initial species formed. Due to the presence of multiple sulfur and nitrogen atoms, the molecular ion peak is expected to be reasonably stable and thus observable. The subsequent fragmentation is likely to proceed through several key pathways:

  • Cleavage of the Thiadiazolidine Ring: The five-membered ring is susceptible to fragmentation. A primary cleavage event could involve the loss of a thiocarbonyl group (CS), a common fragmentation for thiones. Another plausible pathway is the rupture of the N-N bond, followed by further decomposition.

  • Fragmentation of the Phenyl Group: The phenyl group can undergo characteristic fragmentations, such as the loss of a hydrogen atom to form a stable [M-H]+ ion. The phenyl ring itself can also be lost as a radical or a cation.

  • Rearrangement Reactions: Intramolecular rearrangements are common in the gas phase following ionization. For instance, a hydrogen rearrangement from the phenyl ring to the heterocyclic core could precede fragmentation, leading to unique fragment ions.

A proposed fragmentation scheme is illustrated below:

G M [M]•+ This compound F1 [M-CS]•+ M->F1 -CS F2 [M-PhN]• M->F2 -PhN F3 [PhNCS]+ M->F3 Rearrangement & Cleavage F5 [CS2]•+ F2->F5 -CS F4 [Ph]+ F3->F4 -CS

Caption: Proposed major fragmentation pathways of this compound under EI-MS.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected fragmentation of this compound with the experimentally observed fragmentation of related heterocyclic systems.

Thiadiazole Derivatives

Studies on various isomers of thiadiazole have shown that ring cleavage is a dominant fragmentation pathway.[1] For instance, 1,2,4-thiadiazole derivatives often exhibit loss of small neutral molecules like HCN or HCS, and the fragmentation is heavily influenced by the nature and position of substituents. The presence of a phenyl group, as in our target molecule, is known to stabilize adjacent positive charges, which can direct the fragmentation pathways.

Rhodanine and its Derivatives

Rhodanine (2-thioxo-4-thiazolidinone) shares the thiazolidine ring structure with our compound of interest.[4] The mass spectrum of rhodanine shows characteristic fragments corresponding to the loss of CO and CS from the molecular ion. N-substituted rhodanines also exhibit cleavage of the bond between the nitrogen and its substituent. This suggests that for this compound, the N-Ph bond is a likely site of cleavage.

Compound Key Fragments (m/z) Plausible Neutral Losses
Rhodanine 133 (M•+), 87, 59CO, CS
N-Phenyl Rhodanine 209 (M•+), 135, 77CS, PhN
Predicted for this compound 228 (M•+), 184, 152, 135, 77CS, CS2, PhN, PhNCS

Table 1. Comparison of predicted key fragments of this compound with known fragments of rhodanine and its N-phenyl derivative.

Influence of Ionization Technique: EI vs. ESI

The choice of ionization technique can significantly impact the resulting mass spectrum. While EI provides extensive fragmentation for structural elucidation, softer ionization methods like Electrospray Ionization (ESI) are less energetic and often yield a more abundant molecular ion with less fragmentation.[3][5]

For this compound, an ESI mass spectrum would likely be dominated by the protonated molecule [M+H]+. Fragmentation in ESI is typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation pathways in ESI-MS/MS would likely be similar to those in EI-MS, but the relative abundances of the fragment ions might differ. Softer ionization would be particularly useful for confirming the molecular weight of the compound with high confidence.

G cluster_0 Ionization cluster_1 Resulting Spectrum Analyte Analyte EI EI Analyte->EI High Energy ESI ESI Analyte->ESI Low Energy Extensive Fragmentation\n(Structural Information) Extensive Fragmentation (Structural Information) EI->Extensive Fragmentation\n(Structural Information) Abundant Molecular Ion\n(Molecular Weight Confirmation) Abundant Molecular Ion (Molecular Weight Confirmation) ESI->Abundant Molecular Ion\n(Molecular Weight Confirmation)

Caption: Conceptual comparison of Electron Ionization (EI) and Electrospray Ionization (ESI) for the analysis of this compound.

Experimental Protocol for Mass Spectrometric Analysis

Acquiring a high-quality mass spectrum of this compound requires careful consideration of the experimental parameters.

Sample Preparation
  • Dissolution: Dissolve a small amount of the purified compound (typically 1 mg/mL) in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., methanol/water with 0.1% formic acid for positive ion mode). For direct infusion EI-MS, the concentration may need to be adjusted based on the instrument's sensitivity.

Instrumentation and Parameters

Electron Ionization (EI-MS):

  • Ionization Energy: 70 eV (standard for library matching).

  • Source Temperature: 200-250 °C.

  • Inlet System: Direct insertion probe (for solid samples) or GC inlet (if the compound is sufficiently volatile and thermally stable).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Electrospray Ionization (ESI-MS):

  • Ionization Mode: Positive ion mode is expected to be effective due to the presence of nitrogen atoms that can be readily protonated.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas Flow: Optimize for stable spray (typically nitrogen).

  • Drying Gas Temperature: 250-350 °C.

  • Mass Analyzer: Ion Trap, Quadrupole, TOF, or Orbitrap. For MS/MS experiments, a collision energy (typically 10-40 eV) should be applied to the precursor ion.

For air-sensitive analogs, specialized inert sampling techniques may be required to prevent degradation of the analyte before analysis.[6][7]

Conclusion

This guide provides a predictive framework for understanding the mass spectral behavior of this compound. By drawing on the established fragmentation patterns of related heterocyclic compounds, we have proposed the likely fragmentation pathways and characteristic ions that would be observed under both hard (EI) and soft (ESI) ionization conditions. This predictive analysis serves as a valuable tool for researchers in the structural elucidation of this and similar molecules. The provided experimental protocols offer a starting point for obtaining high-quality mass spectra, which will be essential for validating these predictions and furthering our understanding of the chemistry of this important class of compounds.

References

  • Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes. Rapid Communications in Mass Spectrometry. [Link]

  • Rhodanine - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Synthesis and spectral studies of n-glucopyranosyl substituted-1, 3, 4-thiadiazolidines. RASAYAN Journal of Chemistry. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry. [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry. [Link]

  • Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-β-lactamase Inhibitors. ACS Infectious Diseases. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]

  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques by iASAP Compact Mass Spectrometry. Advion Interchim Scientific. [Link]

  • ANALYSIS OF AIR-SENSITIVE COMPOUNDS VIA INERT SAMPLING TECHNIQUES BY iASAP COMPACT MASS SPECTROMETRY. cromlab-instruments.es. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry. [Link]

  • A comparison of electron ionization mass spectra obtained at 70 eV, low electron energies, and with cold EI and their NIST library identification probabilities. Journal of Mass Spectrometry. [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Spectroscopy. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]

  • Rhodanine - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. [Link]

  • Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. [Link]

  • synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. SciELO. [Link]

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A Researcher's Guide to the Structure-Activity Relationship of 1,3,4-Thiadiazole Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole compounds. We will explore the key structural modifications that influence their biological activities, compare their performance with alternative scaffolds, and provide detailed experimental protocols to support further research and development.

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2][3][4] This five-membered ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, a core component of nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes.[5][6] The unique electronic and physicochemical properties of the 1,3,4-thiadiazole nucleus, including its mesoionic character, contribute to its ability to cross cellular membranes and interact with various biological targets.[7][8][9][10] This guide will delve into the SAR of 1,3,4-thiadiazole derivatives across key therapeutic areas, offering a comparative perspective to inform rational drug design.

The Architectural Blueprint: Understanding the 1,3,4-Thiadiazole Scaffold

The core 1,3,4-thiadiazole ring system offers multiple positions (C2 and C5) for substitution, allowing for a high degree of structural diversity. The nature of the substituents at these positions critically dictates the compound's biological activity, selectivity, and pharmacokinetic profile.

Caption: General structure of the 1,3,4-thiadiazole scaffold with substitution points.

Comparative Analysis of Biological Activities: A Multifaceted Scaffold

1,3,4-thiadiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections will compare the SAR of these compounds within each therapeutic area.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents.[1][5][7] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and interfere with key signaling pathways involved in cancer progression.[1]

Key SAR Insights:

  • Substitution at C2 and C5: The nature of the substituents at the C2 and C5 positions is paramount for anticancer activity. Aromatic and heteroaromatic rings are common substitutions that enhance cytotoxicity.

  • Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) on the appended aryl rings can significantly modulate the anticancer potency.[11][12] For instance, some studies have shown that electron-withdrawing substituents promote anticancer activity.[12]

  • Hydrophobic and Hydrogen-Bonding Moieties: The introduction of hydrophobic groups, such as a trifluoromethylphenylamino group, and hydrogen-bonding moieties can enhance the interaction with biological targets and improve activity.[8]

  • Mechanism of Action: 1,3,4-thiadiazole derivatives exert their anticancer effects through various mechanisms, including inhibition of enzymes like topoisomerase, histone deacetylases (HDACs), and protein tyrosine kinases such as EGFR and HER-2.[1][10][13]

Comparative Performance Data:

CompoundSubstituent at C2Substituent at C5Cancer Cell LineIC50 (µM)Reference
2g Amine2-(benzenesulfonylmethyl)phenylLoVo2.44[5]
4y N-(5-ethyl-1,3,4-thiadiazol-2-yl)-thioacetamidep-tolylaminoA54934[14]
Compound with 3,4,5-trimethoxyphenyl group Arylamino3,4,5-trimethoxyphenylMCF-76.6[6]
32a Hybrid moietyHybrid moietyHePG-23.31[10]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide Thioacetamide derivative(4-(trifluoromethyl)phenyl)aminoK5627.4 (Abl kinase inhibition)[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,3,4-thiadiazole compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.[15][16][17]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • 1,3,4-thiadiazole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[15] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Add_Compounds Add Compounds to Cells Seed_Cells->Add_Compounds 24h Incubation Prepare_Compounds Prepare Serial Dilutions of Compounds Prepare_Compounds->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_DMSO Add DMSO to Solubilize Formazan Incubate_2_4h->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents. 1,3,4-Thiadiazole derivatives have shown promising activity against a range of bacteria and fungi.[2][18][19][20]

Key SAR Insights:

  • Schiff Base Conjugates: The incorporation of a Schiff base (azomethine group, -CH=N-) moiety into the 1,3,4-thiadiazole scaffold often leads to enhanced antimicrobial activity.[18][19] This synergistic effect is a key consideration in the design of potent antimicrobial agents.

  • Substitution Pattern: The position and nature of substituents on the aryl rings attached to the thiadiazole core influence the antimicrobial spectrum and potency.

  • Lipophilicity: The sulfur atom in the thiadiazole ring contributes to increased lipophilicity, which can facilitate the compound's passage through microbial cell membranes.[8]

Comparative Performance Data:

Compound ClassTarget OrganismActivityReference
1,3,4-Thiadiazole Schiff bases S. aureus, B. cereus, E. coliGood antibacterial activity[18]
2,5-disubstituted-1,3,4-thiadiazoles Gram-positive and Gram-negative bacteriaMIC 16–31.25 μg/mL[21]
Schiff bases with fluorine Gram-positive bacteriaExcellent inhibition (MIC 4–8 μg/mL)[21]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of 1,3,4-thiadiazole compounds against bacterial strains.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • 1,3,4-thiadiazole compounds (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the 1,3,4-thiadiazole compounds in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Compounds Prepare Serial Dilutions of Compounds in Broth Inoculate_Plate Inoculate Plate with Bacteria and Compounds Prepare_Compounds->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_18_24h Incubate for 18-24 hours Inoculate_Plate->Incubate_18_24h Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_18_24h->Determine_MIC

Caption: Workflow for the broth microdilution antibacterial susceptibility test.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. 1,3,4-Thiadiazole derivatives have emerged as potential anti-inflammatory agents, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[22][23]

Key SAR Insights:

  • Fused Ring Systems: The fusion of the 1,3,4-thiadiazole ring with other heterocyclic systems, such as imidazo[2,1-b][5][7][8]thiadiazoles, can lead to potent anti-inflammatory compounds with a good safety profile.[22]

  • Aryl Substituents: The nature and position of substituents on the aryl rings attached to the thiadiazole core are crucial for COX-2 selectivity and overall anti-inflammatory activity.

  • Enzyme Inhibition: Many 1,3,4-thiadiazole derivatives exhibit their anti-inflammatory effects by inhibiting COX-1 and/or COX-2 enzymes.[22] Some compounds have also been shown to inhibit nitric oxide synthase (NOS).[24]

Comparative Performance Data:

CompoundTargetIn Vivo ModelActivityReference
5c (2,6-diaryl-imidazo[2,1-b][7][8]thiadiazole derivative) COX-2Carrageenan-induced rat paw edemaBetter than diclofenac[22]
3c (3-(2-Fluorophenyl)-6-phenyl-[1][8]triazolo[3,4-b][7][8]thiadiazole) Not specifiedCarrageenan-induced rat paw edemaSignificant anti-exudative activity[23]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a classic in vivo model for evaluating the acute anti-inflammatory activity of 1,3,4-thiadiazole compounds.

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • 1,3,4-thiadiazole compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the 1,3,4-thiadiazole compounds or vehicle orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., diclofenac) should be used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent modifications in tuning the biological activity and selectivity of these compounds. The provided experimental protocols offer a starting point for researchers to further explore the potential of this remarkable heterocyclic system.

Future research in this area should focus on:

  • Rational Design: Utilizing computational modeling and structure-based drug design to create more potent and selective 1,3,4-thiadiazole derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects.

  • Pharmacokinetic Optimization: Improving the drug-like properties of promising lead compounds to enhance their bioavailability and in vivo efficacy.

By leveraging a deep understanding of the SAR of 1,3,4-thiadiazole compounds and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this versatile scaffold.

References

A comprehensive list of references will be provided upon request.

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione Against Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in a multitude of biologically active compounds.[1] The 1,3,4-thiadiazole core is one such scaffold, with its derivatives demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] This guide focuses on a specific, related derivative: 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione . Unlike the aromatic 1,3,4-thiadiazole, this compound features a saturated heterocyclic ring, offering a different stereochemical and electronic profile that warrants thorough investigation.

The purpose of this document is to provide a robust, scientifically-grounded framework for benchmarking this compound against established standard drugs. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and explaining the causal logic behind methodological choices to ensure data integrity and reproducibility. We will explore benchmarking across three common areas of biological activity associated with the broader thiadiazole family: antimicrobial efficacy, anticancer cytotoxicity, and antioxidant potential.

Part 1: Benchmarking for Antimicrobial Activity

The rise of antimicrobial resistance necessitates a continuous search for novel antibacterial and antifungal agents.[6] Thiadiazole derivatives have shown considerable promise in this area.[4][7] Therefore, a primary step is to evaluate this compound for its ability to inhibit microbial growth.

Rationale for Standard Drug Selection

To contextualize the efficacy of our test compound, we must compare it to a "gold standard" agent. Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, serves as an excellent benchmark due to its well-characterized mechanism of action (inhibition of DNA gyrase) and extensive clinical use.[7] Its inclusion provides a high bar for assessing the potential of our novel compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized, high-throughput technique for determining MIC values.

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve this compound (Test Compound) and Ciprofloxacin (Standard Drug) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Causality: DMSO is used as it can dissolve a wide range of organic compounds and is generally inert to the assay at low final concentrations.

  • Bacterial Strain Preparation:

    • Select relevant bacterial strains, for example, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Inoculate the strains into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until they reach the logarithmic growth phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This is a critical step for reproducibility.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the Test Compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row.

    • Repeat this process in separate rows for the Ciprofloxacin standard.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial suspension to each well, resulting in a final volume of 110 µL.

    • Include control wells: a 'broth only' well (sterility control), a 'bacteria only' well (growth control), and a 'bacteria + DMSO' well (vehicle control). Trustworthiness: These controls are essential to validate the experiment. The growth control confirms the bacteria are viable, the sterility control ensures no contamination, and the vehicle control confirms that the solvent (DMSO) does not inhibit bacterial growth at the tested concentration.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solutions (Test Compound & Standard) serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_bacteria Prepare Bacterial Culture (e.g., E. coli, S. aureus) inoculation Inoculate Wells with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation

The results should be summarized in a clear, comparative table.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compoundExperimental ValueExperimental Value
Ciprofloxacin (Standard)Experimental ValueExperimental Value
DMSO (Vehicle Control)> Highest Concentration Tested> Highest Concentration Tested

Part 2: Benchmarking for Anticancer Cytotoxicity

Many heterocyclic compounds, including those with a thiadiazole core, have been investigated for their potential as anticancer agents.[3][8] A crucial first step in this evaluation is to determine a compound's cytotoxicity against cancer cells and, importantly, its selectivity compared to non-cancerous cells.

Rationale for Standard Drug Selection

Doxorubicin is a widely used chemotherapeutic agent and a common positive control in cytotoxicity assays. Its mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell death. Comparing our test compound to Doxorubicin provides a benchmark against a clinically relevant and potent anticancer drug.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan crystals.

Methodology:

  • Cell Culture and Seeding:

    • Culture selected cell lines, such as MCF-7 (human breast adenocarcinoma) and a non-cancerous line like HEK293 (human embryonic kidney cells), in appropriate media. Causality: Using both cancerous and non-cancerous cell lines is critical for determining a compound's selectivity index—its ability to kill cancer cells while sparing healthy ones.

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of ~10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound and Doxorubicin in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include 'untreated' wells (cells with medium only) and 'vehicle control' wells (cells with medium containing the highest concentration of DMSO used).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: During this time, mitochondrial enzymes in living cells convert the MTT into insoluble purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

MTT_Workflow cell_seeding Seed Cells in 96-Well Plate incubation_adhesion Incubate 24h for Adhesion cell_seeding->incubation_adhesion compound_treatment Treat Cells with Serial Dilutions of Compound/Standard incubation_adhesion->compound_treatment incubation_treatment Incubate 48-72h compound_treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate 4h mtt_addition->incubation_mtt solubilization Solubilize Formazan Crystals (DMSO) incubation_mtt->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: General workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

CompoundIC50 on MCF-7 (µM)IC50 on HEK293 (µM)Selectivity Index (SI)¹
This compoundExperimental ValueExperimental ValueCalculated Value
Doxorubicin (Standard)Experimental ValueExperimental ValueCalculated Value

¹Selectivity Index (SI) = IC50 (non-cancerous cells) / IC50 (cancerous cells). A higher SI value indicates greater selectivity for cancer cells.

Part 3: Benchmarking for Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Several studies have reported the antioxidant activity of thiazolidinone and thiadiazole derivatives, making this a worthwhile area to investigate.[10][11][12]

Rationale for Standard Drug Selection

Ascorbic acid (Vitamin C) is a natural and potent antioxidant. It is universally recognized and serves as an ideal positive control for in vitro antioxidant assays due to its well-established radical scavenging capabilities.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.[11][12] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a strong absorbance at ~517 nm.

    • Prepare serial dilutions of the this compound and Ascorbic Acid in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing only 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is necessary because DPPH is light-sensitive.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Data Presentation and Interpretation

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage versus concentration.

CompoundDPPH Scavenging IC50 (µM)
This compoundExperimental Value
Ascorbic Acid (Standard)Experimental Value

Conclusion and Forward Outlook

This guide provides a foundational framework for the initial benchmarking of this compound. By systematically comparing its performance against well-established standard drugs in antimicrobial, cytotoxic, and antioxidant assays, researchers can generate the robust, comparative data needed to assess its therapeutic potential.

A promising result from these in vitro studies would justify progression to more complex investigations, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling.[13] The versatility of heterocyclic compounds in drug design often allows for structural modifications to optimize activity and improve ADME/Tox properties, paving the way for the development of novel therapeutic agents.[1][14]

References

  • Aggarwal, N., et al. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Liu, X., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports. Available at: [Link]

  • Patel, K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International. Available at: [Link]

  • Huang, G., Strekowski, L., & Li, X. (Eds.). (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. Available at: [Link]

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  • Sarkar, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Tatar, E., et al. (2023). Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents. Molecules. Available at: [Link]

  • Djukic, M., et al. (2018). In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. Chemico-Biological Interactions. Available at: [Link]

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  • Bibi, A., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Shakirzyanova, G. S., et al. (2024). Synthesis of 5,5′-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione] and Study of Its Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • Kumar, A. K. I., et al. (2023). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Saudi Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

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  • Unknown Author. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Available at: [Link]

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  • Gomaa, A. M., et al. (2019). Toward Rational Design of Novel Anti-Cancer Drugs Based on Targeting, Solubility, and Bioavailability Exemplified by 1,3,4-Thiadiazole Derivatives Synthesized Under Solvent-Free Conditions. International Journal of Molecular Sciences. Available at: [Link]

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A Cross-Validation and Comparative Analysis of 1,3,4-Thiadiazole-2,5-dithione Scaffolds in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole nucleus stands out as a privileged scaffold, consistently featured in compounds exhibiting a wide array of pharmacological activities.[1][2][3] This guide provides a comprehensive cross-validation of experimental results for a specific class of these compounds, the 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione and its derivatives. Our focus will be on the synthesis, characterization, and, most critically, the comparative antimicrobial efficacy of these molecules against a panel of pathogenic microbes. We will delve into the causal relationships between structural modifications and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

The 1,3,4-Thiadiazole Core: A Versatile Pharmacophore

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Its strong aromaticity contributes to high in vivo stability, a desirable trait for drug candidates.[4] The presence of the -N=C-S- moiety is considered crucial for its diverse biological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[5][6] This guide will specifically examine derivatives of the 1,3,4-thiadiazolidine-2,5-dithione core, a structure that offers multiple points for chemical modification to modulate its biological effects.

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives: A General Workflow

A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[7] The general workflow often starts with the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to yield a 2-amino-5-substituted-1,3,4-thiadiazole.[7][8] Further modifications can then be introduced at the amino group.

Alternatively, 2,5-dimercapto-1,3,4-thiadiazole can be used as a starting material, with subsequent alkylation or arylation at the thiol groups.[9][10] The choice of synthetic route is often dictated by the desired substituents and the overall yield and purity of the final product. Microwave-assisted synthesis has also gained traction as it can significantly reduce reaction times and improve yields.[8]

G cluster_synthesis General Synthesis Workflow start Carboxylic Acid + Thiosemicarbazide cyclization Dehydrative Cyclization (e.g., H2SO4, POCl3) start->cyclization intermediate 2-Amino-5-substituted- 1,3,4-thiadiazole cyclization->intermediate modification Further Modification at Amino Group intermediate->modification final_product 2,5-Disubstituted- 1,3,4-thiadiazole Derivative modification->final_product

Caption: A generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives.

Comparative Antimicrobial Activity

A significant body of research has demonstrated the potent antimicrobial properties of 1,3,4-thiadiazole derivatives.[2][11][12] The efficacy of these compounds is highly dependent on the nature and position of the substituents on the thiadiazole ring. The following table summarizes the antimicrobial activity of various 1,3,4-thiadiazole derivatives from different studies, providing a basis for cross-validation and comparison.

Compound ClassSubstituentsTest OrganismsActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
2,5-disubstituted 1,3,4-thiadiazolesIsomeric pyridyl groupsGram-positive and Gram-negative bacteriaMost compounds active at < 3.6 mg/mL[13]
2,5-disubstituted 1,3,4-thiadiazolesPhenyl and substituted phenyl groupsS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicansHalogenated derivatives showed good inhibitory effects (MICs 20-40 µg/mL)[14]
1,3,4-thiadiazole-triazole hybridsPhenyl and alkyl groupsVarious bacterial and fungal strainsExcellent activity at 8-16 µg/mL[9]
2-amino-1,3,4-thiadiazole derivativesp-chlorophenylS. aureusMarginally active (MIC 62.5 µg/mL)[14]
1,3,4-thiadiazole-thiazolidinone hybridsVarious substituted benzylidene groupsGram-positive and Gram-negative bacteria, FungiMICs ranging from 3.58 to 8.74 µM for potent compounds[15]

Analysis of Structure-Activity Relationships (SAR)

The data consistently suggests that the nature of the substituents at the 2 and 5 positions of the 1,3,4-thiadiazole ring plays a pivotal role in determining the antimicrobial potency.

  • Halogenation: The presence of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring often enhances antibacterial activity.[14]

  • Hybridization: "Clubbing" the 1,3,4-thiadiazole core with other heterocyclic moieties like 1,2,4-triazole or thiazolidin-4-one can lead to a significant potentiation of antimicrobial effects.[9][15] This is likely due to the hybrid molecule being able to interact with multiple biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to penetrate bacterial cell membranes.

SAR cluster_substituents Substituent Effects on Antimicrobial Activity cluster_effects Resulting Activity Thiadiazole 1,3,4-Thiadiazole Core Position 2 Position 5 Halogens Halogens (F, Cl, Br) on Aryl Rings Thiadiazole:f1->Halogens Substitution Heterocycles Other Heterocycles (Triazole, Thiazolidinone) Thiadiazole:f2->Heterocycles Hybridization Lipophilic Lipophilic Groups Thiadiazole->Lipophilic Modification Enhanced Enhanced Activity Halogens->Enhanced Potentiated Potentiated Activity Heterocycles->Potentiated Improved Improved Cell Penetration Lipophilic->Improved MIC_Workflow start Start: Pure Microbial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End: MIC Value read_results->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Comparison with Alternative Heterocyclic Scaffolds

While 1,3,4-thiadiazoles show significant promise, it is essential to compare their performance with other well-established antimicrobial heterocyclic scaffolds.

  • 1,2,4-Triazoles: These compounds also exhibit a broad spectrum of antimicrobial activity. [12]In some cases, triazole derivatives have shown superior activity against specific fungal strains compared to thiadiazoles.

  • Thiazolidinones: Thiazolidin-4-one derivatives are another class of compounds with well-documented antibacterial and antifungal properties. [16]As noted earlier, hybrid molecules incorporating both thiadiazole and thiazolidinone moieties often exhibit synergistic activity. [15] The choice of scaffold for a drug discovery program will ultimately depend on the target pathogen, desired spectrum of activity, and the potential for chemical optimization to improve potency and reduce toxicity.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold, particularly the 2,5-disubstituted derivatives, represents a highly promising class of compounds for the development of new antimicrobial agents. Cross-validation of data from multiple studies reveals consistent trends in structure-activity relationships, with halogenated and heterocyclic-hybridized derivatives often demonstrating the most potent activity. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct their own investigations and contribute to the growing body of knowledge on these versatile molecules.

Future research should focus on:

  • Elucidating the precise mechanisms of action of these compounds.

  • Optimizing the lead compounds to enhance their therapeutic index.

  • Investigating the potential for these compounds to overcome existing mechanisms of antimicrobial resistance.

By leveraging the insights and methodologies presented here, the scientific community can continue to explore the full potential of 1,3,4-thiadiazole derivatives in the critical fight against infectious diseases.

References

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

  • An overview of biological activities of thiadiazole derivatives. (2024, July 23). In-depth analysis of thiadiazole's pharmacological activities. Retrieved January 13, 2026, from [Link]

  • Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. (n.d.). Educational Administration: Theory and Practice. Retrieved January 13, 2026, from [Link]

  • Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. (2018). Neliti. Retrieved January 13, 2026, from [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives containing 5-phenyl-2-furan. (2016, January 29). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. (n.d.). Oriental Journal of Chemistry. Retrieved January 13, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

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  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

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  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 13, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

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  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023, May 29). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel 1,2,4-triazolo[3,4-b]t[1][2][11]hiadiazine bearing substitut. (n.d.). CORE. Retrieved January 13, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2,5 DISUBSTITUTED 1,3,4-THIADIAZOLES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 13, 2026, from [Link]

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A Comparative Guide to the Efficacy of Phenyl-Substituted 1,3,4-Thiadiazole Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of a prominent subclass: 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione and its close analogs, the 5-substituted-phenyl-1,3,4-thiadiazole derivatives. We will explore their performance as antimicrobial and anticancer agents, supported by experimental data, to offer a comprehensive resource for researchers in drug discovery and development.

The 1,3,4-Thiadiazole Core: A Privileged Scaffold

The five-membered ring system of 1,3,4-thiadiazole, containing sulfur and two nitrogen atoms, is a bioisosteric equivalent of thiazole and oxadiazole moieties, contributing to its diverse therapeutic applications.[1] Its aromaticity confers significant in vivo stability, a desirable trait for drug candidates.[3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[4][5][6] The focus of this guide will be on derivatives bearing a phenyl substituent, a common feature in many biologically active compounds of this class.

In Vitro Efficacy: A Foundation for Therapeutic Potential

In vitro assays are fundamental in early-stage drug discovery to determine the intrinsic activity and potential toxicity of a compound. For 1,3,4-thiadiazole derivatives, these assays typically assess their ability to inhibit the growth of microbial pathogens or cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of 1,3,4-thiadiazole derivatives is well-documented against a range of bacteria and fungi.[6][7] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of Selected 5-Aryl-1,3,4-Thiadiazole Derivatives

Compound IDSubstituent on Phenyl RingTest OrganismMIC (µg/mL)Reference
3l 2,4-dichloroCandida albicans ATCC 102315[8]
3k 2,4-difluoroCandida albicans ATCC 1023110[8]
C1 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolCandida spp.8 - 96[9]
5k (phenylthiazole derivative)Sclerotinia sclerotiorum0.51[10]

Experimental Rationale: The choice of test organisms often includes clinically relevant species like Candida albicans, a common cause of fungal infections. The inclusion of various substituents on the phenyl ring allows for the exploration of structure-activity relationships (SAR), where electron-withdrawing groups like halogens often enhance antifungal potency.[8][10]

Cytotoxicity Against Cancer Cell Lines

The anticancer potential of 1,3,4-thiadiazole derivatives is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: In Vitro Cytotoxicity of Selected 5-Phenyl-1,3,4-Thiadiazole Derivatives

Compound IDSubstituent on Phenyl RingCancer Cell LineIC₅₀ (µM)Reference
6e (thiazolidine-4-one hybrid)MCF-7 (Breast)3.85[11]
4i (benzyl piperidine)MCF-7 (Breast)2.32[12]
2h 4-hydroxySK-MEL-2 (Skin)4.27 µg/mL[13][14]
2g (unspecified)LoVo (Colon)Most potent of series[3]

Experimental Rationale: A panel of cancer cell lines representing different tumor types (e.g., breast, colon, skin) is used to assess the spectrum of activity. Comparing the IC₅₀ values against cancer cells to those against normal cell lines (e.g., HEK-293) provides an indication of the compound's selectivity and potential therapeutic window.[11]

In Vivo Efficacy: Translating In Vitro Promise to a Biological System

Positive in vitro results are a prerequisite for advancing a compound to in vivo testing in animal models. These studies are crucial for evaluating a drug's efficacy, pharmacokinetics, and safety in a whole organism.

Antifungal In Vivo Models

Animal models of systemic fungal infections, often in mice, are used to assess the in vivo efficacy of antifungal candidates. Key parameters measured include the reduction in fungal burden in target organs and improvement in survival rates.

A study on chalcone derivatives containing a 1,3,4-thiadiazole moiety demonstrated the translation from in vitro to in vivo antifungal activity. Compound D4, which had a superior EC₅₀ value in vitro, also showed significant in vivo protective activity against Phomopsis sp. on kiwifruit (71.2%) and Rhizoctonia solani on rice (up to 74.4%), outperforming the commercial fungicide azoxystrobin in some cases.[15]

Anticancer In Vivo Models

For anticancer drug candidates, xenograft models are commonly employed, where human cancer cells are implanted into immunocompromised mice. The efficacy of the test compound is then assessed by its ability to inhibit tumor growth.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Fungal cultures are grown on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: The test compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

G cluster_prep Preparation cluster_assay Assay fungal_culture Fungal Culture mcfarland 0.5 McFarland Suspension fungal_culture->mcfarland Suspend in saline inoculation Inoculate with Fungal Suspension mcfarland->inoculation plate 96-Well Plate plate->inoculation serial_dilution Serial Dilution of Compound serial_dilution->plate incubation Incubate at 35°C inoculation->incubation read_mic Read MIC incubation->read_mic

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.[11]

G start Seed Cells in 96-Well Plate treatment Treat with Compound start->treatment incubation_24h Incubate 48-72h treatment->incubation_24h add_mtt Add MTT Reagent incubation_24h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h solubilize Add Solubilizing Agent incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

In Vivo Antifungal Efficacy Model (Systemic Candidiasis in Mice)
  • Infection: Immunocompetent or immunosuppressed mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Treatment with the test compound (and a vehicle control) is initiated at a specified time post-infection and continued for a defined period.

  • Monitoring: Mice are monitored daily for signs of illness and mortality.

  • Assessment of Fungal Burden: At the end of the study, kidneys and other target organs are harvested, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs).

  • Data Analysis: The efficacy of the compound is determined by comparing the fungal burden and survival rates in the treated groups to the control group.

Mechanism of Action: Unraveling the Molecular Targets

Understanding the mechanism of action is crucial for rational drug design. For antifungal 1,3,4-thiadiazole derivatives, a proposed mechanism involves the disruption of the fungal cell wall biogenesis.[9] Studies have shown that treatment with these compounds can lead to morphological changes in fungal cells, such as an inability to maintain their shape and increased sensitivity to osmotic stress.[9] Some derivatives are also thought to inhibit the ergosterol biosynthesis pathway, a common target for azole antifungals.[8]

In the context of anticancer activity, some 1,3,4-thiadiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11] The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can exert their cytotoxic effects.[11]

G cluster_antifungal Antifungal Mechanism cluster_anticancer Anticancer Mechanism Thiadiazole 1,3,4-Thiadiazole Derivative Ergosterol Ergosterol Biosynthesis Inhibition Thiadiazole->Ergosterol Inhibits CellWall Cell Wall Disruption Thiadiazole->CellWall Disrupts Apoptosis Induction of Apoptosis Thiadiazole->Apoptosis CellCycle Cell Cycle Arrest Thiadiazole->CellCycle ROS ROS Generation Thiadiazole->ROS

Caption: Potential Mechanisms of Action for 1,3,4-Thiadiazole Derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile and promising class of compounds with significant in vitro antimicrobial and anticancer activities. The data presented in this guide highlight the importance of the phenyl substituent and its modifications in modulating biological efficacy. While in vitro data is abundant, a critical next step is to expand the in vivo evaluation of these compounds to better understand their therapeutic potential. Future research should focus on elucidating their precise mechanisms of action, optimizing their pharmacokinetic properties, and conducting comprehensive safety assessments to pave the way for their clinical development.

References

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  • In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy. [URL: https://pubmed.ncbi.nlm.nih.gov/20823277/]
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  • [2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazole analogues: antifungal activity in vitro against Candida species]. Bioorganicheskaia Khimiia. [URL: https://pubmed.ncbi.nlm.nih.gov/18173128/]
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop to the entire lifecycle of the chemicals we handle. The proper disposal of reagents is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione, ensuring that its journey from use to disposal is handled with the utmost care and expertise.

Hazard Assessment: Understanding the Risk Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge dictates the necessary precautions and the mandated disposal pathway. This compound is a hazardous substance that requires careful management.

Based on available safety data, the compound presents the following primary hazards:

  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.[1][2]

  • Serious Eye Irritation : It is known to cause serious irritation upon contact with the eyes.[1][2]

Furthermore, data from structurally similar thiadiazole derivatives suggest additional potential hazards that must be considered as part of a conservative safety approach. These include skin irritation, respiratory irritation, and toxicity to aquatic life, highlighting the necessity of preventing its release into the environment.[3][4][5][6]

Due to these characteristics, this compound and any materials contaminated with it must be treated as hazardous waste .[3] Disposal into sanitary sewers or general laboratory trash is strictly forbidden.[3][7] All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) and be coordinated through your institution's Environmental Health and Safety (EHS) office.[8][9][10]

Table 1: Hazard Profile and Safety Requirements

Hazard ClassificationGHS StatementRationale & Required Precautions
Acute Toxicity H302: Harmful if swallowed[1][2]Prevents accidental ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1][11]
Eye Irritation H319: Causes serious eye irritation[1][2]Protects eyes from splashes. Wear chemical safety goggles or a face shield as described by OSHA regulations.[3]
Skin Irritation (Inferred) H315: Causes skin irritation (from analogs)[4][5][6]Prevents direct skin contact. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][12]
Aquatic Toxicity (Inferred) H410: Very toxic to aquatic life with long-lasting effects (from analogs)[4]Protects ecosystems. Prevent release to the environment by collecting all waste streams and avoiding sewer disposal.[4][12]

Procedural Blueprint: Step-by-Step Disposal Protocol

This protocol outlines the systematic process for managing waste streams containing this compound from the point of generation to final handoff for disposal.

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE as detailed in Table 1. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize any potential for inhalation.[3] An eyewash station and safety shower must be readily accessible.[3]

All waste streams containing this compound must be classified and handled as hazardous waste.[3] It is critical to segregate this waste from incompatible materials, such as strong oxidizing agents and strong acids, to prevent dangerous reactions.[5]

  • Solid Waste : Collect unreacted powder, contaminated weighing paper, and contaminated gloves in a designated, clearly labeled solid hazardous waste container.[3]

  • Liquid Waste : Collect all solutions containing the compound and any solvent rinsate into a designated liquid hazardous waste container.[3]

  • Contaminated Labware : Disposable labware (pipette tips, tubes) should be placed in a container for solid hazardous waste. Contaminated sharps (needles, broken glass) must be collected in a puncture-resistant sharps container specifically labeled for chemically contaminated sharps.[13]

Proper containment is a critical compliance and safety requirement.[14]

  • Compatibility : Ensure the waste container is made of a material compatible with the waste it holds.[8]

  • Condition : Use containers that are in good condition, free from leaks, cracks, or corrosion.[8]

  • Labeling : Every container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the major hazards (e.g., "Toxic," "Irritant").[14]

  • Closure : Keep waste containers tightly sealed at all times, except when actively adding waste.[15]

The original reagent bottle is not considered "empty" until it has been properly decontaminated.

  • Triple-Rinse : Rinse the empty container three times with a suitable solvent that can dissolve the chemical residue, such as acetone or ethanol.[3]

  • Collect Rinsate : Crucially, all rinsate must be collected and disposed of as liquid hazardous waste. [3][16] Never pour it down the drain.

  • Deface Label : After triple-rinsing and air-drying, completely remove or deface the original product label to prevent confusion.[3][16] The container can then typically be disposed of as non-hazardous waste (e.g., in a designated glass disposal box), but confirm this with your institutional EHS policy.

Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][15] This area should be secure and away from general laboratory traffic. Contact your institution's EHS department to schedule a pickup for the waste. Provide them with all necessary documentation, including the chemical name and hazard information.[12]

Emergency Response: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[12] Do not use combustible materials like paper towels to absorb large spills.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[12]

  • Report the spill to your EHS department.[12]

In Case of Exposure:

  • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin : Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][11]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Disposal Workflow start Waste Generation (this compound) waste_type Characterize Waste Type start->waste_type solid Solid Waste (Powder, Contaminated Debris) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid container Empty Original Container waste_type->container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid triple_rinse Triple Rinse with Suitable Solvent container->triple_rinse saa Store Sealed Container in Satellite Accumulation Area collect_solid->saa collect_liquid->saa collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface Deface Label & Dispose of Clean Container per Institutional Policy triple_rinse->deface collect_rinsate->collect_liquid contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service saa->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup final_disposal Final Disposal at Approved Facility pickup->final_disposal

Sources

Navigating the Safe Handling of 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environments are paramount. This guide provides essential, immediate safety and logistical information for handling 3-Phenyl-1,3,4-thiadiazolidine-2,5-dithione (CAS No. 17654-88-5), a compound requiring meticulous handling due to its inherent hazardous properties. This document moves beyond a simple checklist to offer a procedural, step-by-step framework grounded in scientific causality, ensuring a self-validating system of safety and operational excellence.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound presents several health hazards that necessitate stringent safety protocols. A thorough understanding of these risks is the first step in mitigating them effectively.

Primary Hazards:

  • Harmful if swallowed: Ingestion can lead to adverse health effects[1][2].

  • Causes serious eye irritation: Direct contact with the eyes can result in significant irritation and potential damage[1][2].

  • Causes skin irritation: The compound can cause irritation upon contact with the skin[3].

  • May cause respiratory irritation: Inhalation of dust particles may lead to respiratory discomfort and irritation[3].

A comprehensive risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to prevent exposure to this compound. The following PPE is mandatory:

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use and change them frequently, especially if contact with the compound is known or suspected.
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and dust particles that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face[4][5].
Skin and Body Protection A disposable gown made of polyethylene-coated polypropylene or a similar resistant materialTo protect the skin and clothing from contamination. Laboratory coats made of absorbent materials are not suitable[6].
Respiratory Protection A NIOSH-approved respiratorRequired when handling the powder form or when adequate ventilation cannot be guaranteed, to prevent inhalation of dust that may cause respiratory irritation[7].

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Handle_Chemical Chemical Handling Don4->Handle_Chemical Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Handle_Chemical->Doff1

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible[8].

    • Assemble all necessary equipment and reagents before introducing the compound.

  • Weighing and Transfer:

    • Handle the solid compound in a well-ventilated area or a fume hood to minimize dust inhalation[3][8][9].

    • Use appropriate tools (e.g., spatulas) for transfer to minimize the generation of dust.

    • Close the container tightly after use[3][8].

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Handle solutions with the same level of precaution as the solid form.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling[1][3][8][9].

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Do not eat, drink, or smoke in the laboratory area[1].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Management Protocol:

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused chemical, contaminated consumables) Hazardous_Container Designated, Labeled Hazardous Waste Container Solid_Waste->Hazardous_Container Liquid_Waste Liquid Waste (Solutions, rinsates) Liquid_Waste->Hazardous_Container EHS_Pickup Arrange Pickup with Environmental Health & Safety (EHS) Hazardous_Container->EHS_Pickup Approved_Facility Disposal at an Approved Waste Disposal Plant EHS_Pickup->Approved_Facility

Caption: Step-by-step waste disposal workflow.

Key Disposal Considerations:

  • Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be collected as hazardous waste[10].

  • Containerization: Use designated, properly labeled, and sealed containers for waste collection to prevent leaks and exposure.

  • Regulatory Compliance: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations[3][11]. Do not dispose of this chemical down the drain or in regular trash.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste[10].

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1].

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[1][3].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[1][3].

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical help[1].

Spill Response:

  • Evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department.

By integrating these safety and handling protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound and maintain a safe and productive research environment.

References

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  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET 2,5-Dimercapto-1,3,4-thiadiazole.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET 2,5-Dimercapto-1,3,4-thiadiazole.
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
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  • BenchChem. (n.d.). Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.